molecular formula C12H11NO2 B1266042 1-Acetylamino-7-naphthol CAS No. 6470-18-4

1-Acetylamino-7-naphthol

Cat. No.: B1266042
CAS No.: 6470-18-4
M. Wt: 201.22 g/mol
InChI Key: ALNWQAFPXMGLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetylamino-7-naphthol is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(7-hydroxynaphthalen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)13-12-4-2-3-9-5-6-10(15)7-11(9)12/h2-7,15H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNWQAFPXMGLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064377
Record name Acetamide, N-(7-hydroxy-1-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6470-18-4
Record name N-(7-Hydroxy-1-naphthalenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6470-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetamido-7-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006470184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetylamino-7-naphthol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(7-hydroxy-1-naphthalenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(7-hydroxy-1-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(7-hydroxy-1-naphthyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ACETAMIDO-7-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3Y5XP0GBH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetylamino-7-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Acetylamino-7-naphthol (CAS No: 6470-18-4), a key intermediate in the synthesis of dyes and a compound of interest for its potential biological activities.[1][2] This document details its physical and chemical characteristics, outlines experimental protocols for its synthesis and analysis, and presents visual workflows for its preparation.

Core Physicochemical Properties

This compound, with the molecular formula C₁₂H₁₁NO₂, is a white to off-white crystalline solid.[1] It is also described as characteristic patchy or plate-like crystals.[3] The compound is soluble in ethanol, ether, acetone, acetic acid, and benzene, and only slightly soluble in water.[1][3] For long-term storage, it should be kept in a cool, dry place under an inert atmosphere at room temperature.[3][4][5]

The key quantitative physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁NO₂[3][4][6]
Molecular Weight 201.22 g/mol [2][6]
Melting Point 168-169 °C[2][3][4]
168-172 °C[1]
Boiling Point 486.2 °C at 760 mmHg[2][4][5]
170-172 °C at 16 Torr[3]
Density 1.297 g/cm³ (Predicted)[2][3][4]
pKa 9.44 ± 0.40 (Predicted)[3][4]
Flash Point 247.9 °C[2][3][4]
Refractive Index 1.704[2][3][4]
LogP 2.57680[4]
XLogP3 1.5[4][6]
Topological Polar Surface Area 49.3 Ų[6]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 1[4]
Exact Mass 201.078978594 Da[4][6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

The most common laboratory-scale synthesis involves the direct acetylation of 1-amino-7-naphthol.[2]

Protocol:

  • Dissolution: Dissolve 1-amino-7-naphthol (1 mole equivalent) in an aqueous sodium hydroxide solution.[7]

  • Acetylation: Slowly add acetic anhydride (e.g., 1.0-1.2 mole equivalents) or glacial acetic acid dropwise to the solution.[2][7]

  • Temperature Control: Maintain the reaction mixture temperature between 20-40°C during the addition.[2][7]

  • Reaction Time: Stir the mixture at this temperature for approximately 2 hours to ensure the completion of the reaction.[7]

  • pH Adjustment & Isolation: Adjust the pH to 8.5-9.0 with soda ash and heat the mixture. After cooling, the product precipitates and can be isolated by filtration.[7]

  • Purification: The crude product can be purified by crystallization to remove impurities.[8]

  • Drying: Dry the purified solid at 80-90°C to yield the final product.[7]

An alternative, industrially significant route begins with 1-aminonaphthalene-7-sulfonic acid (Cleve's acid-1,7).[2] This multi-step process is visualized in the workflow diagram below.

Protocol:

  • Alkali Fusion: Heat the sodium salt of 1-aminonaphthalene-7-sulfonic acid with a strong base like sodium hydroxide or potassium hydroxide at high temperatures (210–230°C) for several hours.[2] This nucleophilic aromatic substitution replaces the sulfonic acid group with a hydroxyl group, yielding the sodium salt of 1-amino-7-naphthol.[2]

  • Acidification: Acidify the resulting mixture with a dilute acid to precipitate the 1-amino-7-naphthol intermediate.[3]

  • Acetylation: Acetylate the obtained 1-amino-7-naphthol using the protocol described in Section 2.1 to produce this compound.[2][3]

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

  • Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube and heated slowly. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded.

  • High-Performance Liquid Chromatography (HPLC): Purity is often assessed using HPLC.[1] A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis). The purity is calculated based on the area of the peak corresponding to this compound relative to the total peak area.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation.[2] The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and spectra are recorded. The chemical shifts, splitting patterns, and integration of the signals confirm the arrangement of protons and carbon atoms in the molecule.[2]

    • Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the key functional groups.[2] The spectrum will show characteristic absorption bands for the N-H bond, the C=O of the amide, and the O-H of the hydroxyl group.[2]

    • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[7] The analysis will show a molecular ion peak corresponding to the exact mass of the molecule.[7]

Synthesis and Workflow Visualizations

The following diagrams, generated using DOT language, illustrate the key synthesis pathways for this compound.

Acetylation_of_1_Amino_7_naphthol cluster_start Starting Material cluster_process Reaction Step cluster_product Final Product A 1-Amino-7-naphthol B Acetylation A->B Acetic Anhydride / NaOH(aq) 20-40°C C This compound B->C Isolation & Purification

Caption: Direct acetylation of 1-amino-7-naphthol to yield the target compound.

Synthesis_from_Sulfonic_Acid cluster_start Starting Material cluster_steps Synthesis Steps cluster_end Final Product Start 1-Aminonaphthalene- 7-sulfonic acid Step1 Alkali Fusion Start->Step1 NaOH / KOH 210-230°C Step2 Acidification Step1->Step2 Intermediate 1-Amino-7-naphthol Step2->Intermediate Dilute Acid Step3 Acetylation Intermediate->Step3 Acetic Anhydride End This compound Step3->End

Caption: Multi-step industrial synthesis route from a sulfonic acid derivative.

References

1-Acetylamino-7-naphthol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Acetylamino-7-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a crucial chemical intermediate in the pharmaceutical and dye industries. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Properties

This compound, also known as N-(7-Hydroxy-1-naphthyl)acetamide, is an organic compound valued for its role as a building block in complex organic synthesis.

  • CAS Number: 6470-18-4[1][2][3][4]

  • Molecular Formula: C₁₂H₁₁NO₂[1][2][3][5]

  • Synonyms: 1-Acetamido-7-naphthol, N-(7-Hydroxy-1-naphthyl)acetamide, 1-Acetamido-7-hydroxynaphthalene[1][6]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and implementation.

PropertyValue
Molecular Weight 201.22 g/mol [1][2][5]
Appearance White to off-white crystalline powder[7]
Melting Point 168-172 °C[2][3][7]
Boiling Point 486.2 °C at 760 mmHg[2][3]
Density 1.297 g/cm³[2][3]
Flash Point 247.9 °C[2][3]
Solubility Soluble in ethanol, ether, acetone, acetic acid, and benzene; slightly soluble in water.[2][7]
Purity (Typical) ≥98.5% (HPLC)[4][7]
Hydrogen Bond Donor 2[3]
Hydrogen Bond Acceptor 2[3]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the acetylation of its precursor, 1-amino-7-naphthol. An alternative, industrially significant method begins with 1-aminonaphthalene-7-sulfonic acid.

Protocol 1: Acetylation of 1-Amino-7-naphthol

This method involves the direct acetylation of the amino group on the naphthalene ring.

Reagents and Materials:

  • 1-Amino-7-naphthol

  • Acetic Anhydride or Glacial Acetic Acid

  • Aqueous Sodium Hydroxide

  • Reaction vessel

  • Stirring apparatus

  • Heating mantle/water bath

  • pH meter or litmus paper

Procedure:

  • Dissolve 1-amino-7-naphthol in an aqueous solution of sodium hydroxide.

  • While stirring, slowly add acetic anhydride or glacial acetic acid dropwise to the solution.

  • Maintain the reaction temperature between 20-40°C.

  • For reactions using acetic anhydride, a molar ratio of approximately 1:1.2 (amine to anhydride) is recommended, and the mixture can be heated under reflux at 80–100°C with sodium acetate as a catalyst.[2]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • The reaction is typically allowed to proceed for several hours until completion.

  • Upon completion, the product can be isolated through precipitation by adjusting the pH, followed by filtration, washing with water, and drying.

Protocol 2: Multi-Step Synthesis from 1-Aminonaphthalene-7-sulfonic acid

This industrial route involves an initial alkali fusion followed by acetylation.

Step 1: Alkali Fusion

  • The sodium salt of 1-aminonaphthalene-7-sulfonic acid (Cleve's acid-1,7) is mixed with a strong base, such as potassium hydroxide or sodium hydroxide.

  • The mixture is heated to high temperatures (210–230°C) for several hours. This process substitutes the sulfonic acid group with a hydroxyl group, yielding 1-amino-7-naphthol.

Step 2: Acetylation

  • The resulting 1-amino-7-naphthol is then acetylated as described in Protocol 1 to yield the final product, this compound.[2]

The synthesis workflow can be visualized as a straightforward process from precursor to final product.

G cluster_0 Synthesis of this compound A 1-Amino-7-naphthol (Precursor) C Acetylation Reaction (Reflux, 80-100°C) A->C B Acetic Anhydride (Reagent) B->C E Purification (Filtration & Drying) C->E D This compound (Final Product) E->D

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound's structure, featuring both acetylamino and hydroxyl groups, dictates its reactivity. Both groups are activating and ortho-, para-directing, influencing electrophilic substitution reactions.[2] The acetylamino group directs incoming electrophiles to the 2- and 4-positions, while the strongly activating hydroxyl group directs them to the 6- and 8-positions.[2]

This reactivity makes it a valuable intermediate in several industrial applications:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including certain analgesics, antipyretics, and the antiparkinsonian agent ropinirole hydrochloride.[5][7]

  • Dye Industry: It is a precursor in the production of azo dyes, where its structure is essential for achieving desired color properties and stability.[2][7]

  • Organic Synthesis: It acts as a versatile building block for creating more complex molecules for research and development.[7]

The logical relationship for its primary application as a chemical intermediate is illustrated below.

G A This compound B Pharmaceutical Synthesis A->B intermediate for C Azo Dye Production A->C precursor for D Complex Organic Molecules A->D building block for

Caption: Key applications of this compound as an intermediate.

Safety and Handling

When handling this compound, standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area to avoid the inhalation of dust.

  • Storage: Store in a cool, dry place below 25°C in tightly sealed containers, away from direct sunlight, moisture, and strong oxidizing agents.[7] The typical shelf life is 36 months under proper storage conditions.[7]

  • First Aid: In case of skin contact, wash the affected area immediately with soap and water.

Disclaimer: This compound is intended for research and development use only and must be handled by technically qualified individuals.[4] It is not intended for use in food, cosmetics, or drugs unless explicitly stated otherwise.[4]

References

Synthesis of 1-Acetylamino-7-naphthol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-Acetylamino-7-naphthol from its precursor, 1-amino-7-naphthol. The document details the chemical transformation, experimental protocols, and key analytical data for the characterization of the final product, serving as a vital resource for professionals in chemical research and pharmaceutical development.

Introduction

This compound is a crucial chemical intermediate, primarily utilized in the synthesis of various azo dyes.[1] The acetylation of the amino group in 1-amino-7-naphthol to form this compound is a fundamental reaction in organic synthesis. This transformation modifies the electronic properties of the molecule and is a key step in the production of specialty chemicals. This guide outlines a standard laboratory procedure for this synthesis, along with the analytical data necessary for product verification.

Chemical Reaction and Mechanism

The synthesis of this compound from 1-amino-7-naphthol is a nucleophilic acyl substitution reaction. The amino group (-NH₂) of 1-amino-7-naphthol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The reaction is often carried out in the presence of a base, which can act as a catalyst and neutralize the acetic acid byproduct.

Reaction Scheme:

The general mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, and subsequent deprotonation of the nitrogen to yield the stable amide product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, product, and a representative reaction.

Table 1: Physicochemical Properties of 1-Amino-7-naphthol and this compound

Property1-Amino-7-naphtholThis compound
CAS Number 118-46-76470-18-4
Molecular Formula C₁₀H₉NOC₁₂H₁₁NO₂
Molecular Weight 159.19 g/mol 201.22 g/mol [2][3]
Melting Point 207-210 °C168-169 °C[4][5]
Appearance Colorless crystalsWhite to off-white crystalline powder
Solubility Soluble in hot water and ethanolSoluble in ethanol, ether, acetic acid, and benzene[5]

Table 2: Representative Reaction Parameters and Yield

ParameterValueReference
Starting Material 1-amino-7-naphthol (1.57 mmol)[6]
Reagent Acetic Anhydride (1.0 eq. initially, then 2.0 eq.)[6]
Solvent Dichloromethane (8 mL)[6]
Temperature Room Temperature[6]
Reaction Time 21 hours (5h + 16h)[6]
Product Yield 88%[6]
Purity (HPLC) ≥98.5%-

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 7.65 (d, J = 8.8 Hz, 1H), 7.58 (d, J = 8.4 Hz, 1H), 7.50 (s, 1H), 7.25 (d, J = 7.9 Hz, 1H), 7.14 –7.10 (m, 1H), 7.08 (dd, J = 8.8, 2.5 Hz, 1H), 5.95 (s, 1H), 2.05 (s, 3H)[7]
¹³C NMR (100 MHz, CDCl₃) δ 171.79, 153.09, 137.60, 132.99, 129.13, 128.95, 127.92, 126.23, 126.15, 117.80, 109.28, 21.00[7]
FTIR (cm⁻¹) ~3300 (N-H Stretch), 3200-3500 (O-H Stretch, broad), ~1660 (C=O Stretch, Amide I)[2]
Mass Spectrometry (ESI) m/z (M+H)⁺ = 202[6][8]

Experimental Protocols

The following are detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

This protocol is based on a reported procedure with high yield.[6]

Materials:

  • 1-amino-7-naphthol

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe or dropping funnel

  • Standard laboratory glassware

Procedure:

  • Under an inert atmosphere, dissolve 1.57 mmol of 7-amino-2-naphthol in 8 mL of dichloromethane in a round-bottom flask.

  • Slowly add 120 μL (1.0 eq.) of acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Add an additional 240 μL (2.0 eq.) of acetic anhydride to the reaction mixture.

  • Continue stirring at room temperature for another 16 hours.

  • Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

Purification of this compound

The crude product obtained from the synthesis can be purified by column chromatography.[6][8]

Materials:

  • Crude this compound

  • Silica gel

  • Appropriate eluent (e.g., a mixture of hexane and ethyl acetate)

Equipment:

  • Chromatography column

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Pre-adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column with the chosen eluent system.

  • Load the pre-adsorbed crude product onto the top of the column.

  • Elute the column with the eluent, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final product as a brown solid.[8]

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Products cluster_purification Purification cluster_final_product Final Product 1-amino-7-naphthol 1-amino-7-naphthol Reaction Vessel Reaction Vessel 1-amino-7-naphthol->Reaction Vessel Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Vessel Crude Product Crude Product Reaction Vessel->Crude Product Acetic Acid (byproduct) Acetic Acid (byproduct) Reaction Vessel->Acetic Acid (byproduct) Purification Step Purification Step Crude Product->Purification Step This compound This compound Purification Step->this compound

Caption: Workflow for the synthesis of this compound.

Logical_Relationship 1-amino-7-naphthol 1-amino-7-naphthol Acetylation Acetylation 1-amino-7-naphthol->Acetylation Precursor This compound This compound Acetylation->this compound Product Azo Dye Synthesis Azo Dye Synthesis This compound->Azo Dye Synthesis Intermediate for

Caption: Logical relationship of this compound in synthesis.

Conclusion

This guide has provided a detailed technical overview of the synthesis of this compound from 1-amino-7-naphthol. The acetylation reaction is a straightforward and high-yielding process, crucial for the production of this important chemical intermediate. The provided experimental protocols and comprehensive quantitative data will be a valuable asset for researchers and professionals in the fields of chemistry and drug development, enabling the reliable synthesis and characterization of this compound.

References

solubility of 1-Acetylamino-7-naphthol in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Acetylamino-7-naphthol (CAS No: 6470-18-4), a key intermediate in the synthesis of various dyes and pharmaceuticals. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility and furnishes a detailed experimental protocol for the quantitative determination of its solubility in aqueous and organic media.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy in various applications. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Factors influencing solubility include the chemical structure of the solute and solvent, temperature, pH, and the presence of other substances.

Solubility of this compound

This compound, with the molecular formula C₁₂H₁₁NO₂, is a derivative of naphthol. Its structure, featuring both a polar hydroxyl group and a moderately polar acetylamino group attached to a large nonpolar naphthalene ring system, results in varied solubility across different solvents.

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The available information is qualitative in nature and is summarized in the table below.

SolventQualitative SolubilityCitation
WaterSlightly Soluble[1]
EthanolSoluble[1][2]
AcetoneSoluble[1]
Diethyl EtherSoluble[2]
Acetic AcidSoluble[2]
BenzeneSoluble[2]

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, the following detailed experimental protocol, based on the widely accepted shake-flask method, is provided for researchers to determine the precise solubility of this compound in various solvents.[3][4][5] This method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[5]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, acetone, etc.) of analytical grade

  • Volumetric flasks

  • Conical flasks with stoppers or screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • pH meter (for aqueous solutions)

Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the chosen solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, allow the suspension to settle for a defined period (e.g., 24 hours) in the same temperature-controlled environment to allow for the sedimentation of the excess solid.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any remaining undissolved microparticles. The filter material should be chemically compatible with the solvent.

  • Analysis of the Dissolved Solute:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.

    • Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound using the shake-flask method.

G cluster_0 Preparation of Saturated Solution cluster_1 Phase Separation cluster_2 Analysis cluster_3 Calculation A Add excess this compound to solvent B Seal flask and place in temperature-controlled shaker A->B C Agitate for 24-72 hours to reach equilibrium B->C D Allow suspension to settle C->D E Withdraw supernatant D->E F Filter through syringe filter (e.g., 0.45 µm) E->F I Dilute filtered saturated solution F->I G Prepare calibration standards H Analyze standards (e.g., HPLC, UV-Vis) to create calibration curve G->H K Determine concentration from calibration curve H->K J Analyze diluted sample I->J J->K L Calculate original concentration (solubility) K->L

General workflow for solubility determination.

Conclusion

References

Spectral Data Interpretation of 1-Acetylamino-7-naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 1-Acetylamino-7-naphthol, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. The interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is crucial for its characterization and quality control. This document outlines the expected spectral features, detailed experimental protocols for data acquisition, and a logical workflow for its structural elucidation.

Data Presentation

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and typical Infrared (IR) absorption data for this compound. It is important to note that the NMR data are predicted values and may vary slightly from experimental results depending on the solvent and instrument conditions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Notes
-CH₃ (Acetyl)~2.1Singlet (s)The three equivalent protons of the methyl group do not couple with other protons.
Aromatic C-H7.0 - 8.0Multiplet (m)The six protons on the naphthalene ring will exhibit complex splitting patterns due to ortho, meta, and para coupling. The specific shifts and multiplicities depend on the electronic effects of the acetylamino and hydroxyl groups.
N-H (Amide)~9.5Singlet (s)The chemical shift of the amide proton can be broad and is solvent-dependent. It may exchange with D₂O.
O-H (Phenolic)~9.8Singlet (s)The phenolic proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent. It will also exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm) Notes
-CH₃ (Acetyl)~24
Aromatic C-H105 - 135Multiple signals are expected for the six aromatic carbons bonded to hydrogen.
C-NH (Aromatic)~138Quaternary carbon attached to the acetylamino group.
C-OH (Aromatic)~155Quaternary carbon attached to the hydroxyl group.
C=O (Amide)~169The carbonyl carbon of the acetyl group.
Aromatic C (Quaternary)120 - 140The two quaternary carbons within the naphthalene ring system not directly bonded to the substituents.

Table 3: Typical Infrared (IR) Absorption Data for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Vibration Mode
O-H (Phenol)3200 - 3600 (broad)Stretching
N-H (Amide)3100 - 3500 (moderate)Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Methyl)2850 - 3000Stretching
C=O (Amide I)1630 - 1680Stretching
C=C (Aromatic)1450 - 1600Stretching
N-H (Amide II)1510 - 1570Bending
C-O (Phenol)1180 - 1260Stretching
C-N (Amide)1210 - 1320Stretching

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.

Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the compound and to slow down the exchange of the -OH and -NH protons, allowing for their observation. Deuterated chloroform (CDCl₃) can also be used.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Solvent: DMSO-d₆ (or CDCl₃).

  • Temperature: 298 K.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: A range covering from approximately -1 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Solvent: DMSO-d₆ (or CDCl₃).

  • Temperature: 298 K.

  • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range covering from approximately 0 to 200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A standard FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Gently grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Carefully remove the pellet from the die.

FTIR Acquisition Parameters:

  • Mode: Transmittance.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32.

  • Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be collected prior to sample analysis.

Data Processing:

  • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

  • Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Visualization of the Spectral Interpretation Workflow

The following diagrams illustrate the logical flow of the spectral data interpretation process for this compound.

spectral_interpretation_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation & Elucidation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq NMR_Data NMR Spectra (Chemical Shift, Multiplicity, Integration, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Frequencies) IR_Acq->IR_Data Proton_Env Proton Environments (-CH₃, Ar-H, N-H, O-H) NMR_Data->Proton_Env Carbon_Skel Carbon Skeleton (Aromatic, Carbonyl, Methyl) NMR_Data->Carbon_Skel Func_Groups Functional Groups (-OH, -NH, C=O) IR_Data->Func_Groups Structure Structural Confirmation of This compound Proton_Env->Structure Carbon_Skel->Structure Func_Groups->Structure

Caption: Workflow for the spectral interpretation of this compound.

nmr_interpretation_detail cluster_1h_nmr ¹H NMR Analysis cluster_13c_nmr ¹³C NMR Analysis cluster_structure Structural Information H_Chem_Shift Chemical Shift (δ) - Identifies proton type (aromatic, methyl, etc.) Connectivity Proton-Proton Connectivity (from coupling patterns) H_Chem_Shift->Connectivity H_Integration Integration - Determines the ratio of different types of protons H_Integration->Connectivity H_Multiplicity Multiplicity (Splitting) - Indicates number of neighboring protons H_Multiplicity->Connectivity C_Chem_Shift Chemical Shift (δ) - Identifies carbon type (aromatic, carbonyl, etc.) Carbon_Framework Carbon Framework C_Chem_Shift->Carbon_Framework C_Num_Signals Number of Signals - Indicates the number of non-equivalent carbons C_Num_Signals->Carbon_Framework Final_Structure Assembled Structure of This compound Connectivity->Final_Structure Carbon_Framework->Final_Structure

Caption: Detailed logical relationships in NMR data interpretation for structural elucidation.

An In-depth Technical Guide to the Photophysical Characteristics of 1-Acetylamino-7-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylamino-7-naphthol, a naphthalene derivative, is a compound of significant interest due to its utility as a key intermediate in the synthesis of various azo dyes.[1] Beyond its role in industrial chemistry, its molecular structure, featuring both a hydroxyl and an acetylamino group on the naphthalene core, gives rise to intriguing photophysical properties. Notably, this compound is known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that can lead to a large Stokes shift and dual fluorescence emission.[2] These characteristics make this compound and its derivatives potential candidates for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs).[2]

This technical guide provides a comprehensive overview of the known photophysical characteristics of this compound, details its synthesis, and outlines the experimental protocols necessary for its full photophysical characterization. While specific quantitative photophysical data for this compound is not extensively available in the public domain, this guide offers a framework for researchers to obtain this critical information.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₁NO₂[3][4]
Molecular Weight 201.22 g/mol [3][4]
CAS Number 6470-18-4[4]
Melting Point 168-169 °C[3]
Boiling Point 170-172 °C (at 16 Torr)[3]
Appearance Crystalline solid[1]

Core Photophysical Characteristics

The key photophysical characteristic of this compound is its propensity to undergo Excited-State Intramolecular Proton Transfer (ESIPT).[2] This process involves the transfer of a proton from the hydroxyl group to the acetylamino group in the excited state, leading to the formation of a transient tautomer. This tautomer then relaxes to the ground state, often emitting light at a longer wavelength than the initially excited molecule.

This phenomenon results in several important photophysical behaviors:

  • Large Stokes Shift: The energy difference between the absorption and emission maxima is significant.

  • Dual Emission: Under certain conditions, fluorescence can be observed from both the initial excited state and the proton-transferred tautomer, resulting in two distinct emission bands.

The efficiency and dynamics of the ESIPT process are highly sensitive to the molecule's environment, including solvent polarity and hydrogen-bonding capabilities.

Due to a lack of specific experimental data in the available literature, the exact absorption and emission maxima, fluorescence quantum yield, and fluorescence lifetime of this compound have not been tabulated. The following sections provide detailed experimental protocols for the determination of these crucial parameters.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acetylation of 7-amino-1-naphthol.[1][5]

Materials:

  • 7-amino-1-naphthol

  • Acetic anhydride[5]

  • Sodium hydroxide[5]

  • Glacial acetic acid[5]

  • Dichloromethane (or other suitable solvent)[3]

Procedure:

  • Dissolve 7-amino-1-naphthol in an aqueous solution of sodium hydroxide.[5]

  • Slowly add acetic anhydride or glacial acetic acid to the solution while maintaining the temperature between 20-40 °C.[5]

  • Stir the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration and purified by recrystallization or column chromatography.[3]

A detailed synthesis protocol is described in a study where 1-acetamido-7-naphthol was obtained as a brown solid with an 88% yield after purification by column chromatography.[3] Mass spectrometry analysis confirmed the product with M/Z (M + H)+ = 202.[3]

Determination of Photophysical Parameters

The following protocols describe the standard experimental procedures to characterize the photophysical properties of this compound.

Objective: To determine the absorption and fluorescence emission maxima (λ_abs and λ_em) and the Stokes shift.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare dilute solutions of this compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).

  • Record the absorption spectrum of each solution using the UV-Vis spectrophotometer to determine the λ_abs.

  • Record the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be set at the determined λ_abs.

  • The wavelength at which the highest fluorescence intensity is observed is the λ_em.

  • Calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹) using the following formulas:

    • Stokes Shift (nm) = λ_em - λ_abs

    • Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) x 10⁷

Objective: To determine the efficiency of the fluorescence process. The relative method using a well-characterized standard is commonly employed.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Standard: A fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with that of this compound should be chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

Procedure:

  • Prepare a series of solutions of both the sample (this compound) and the standard in the same solvent. The concentrations should be adjusted to have absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Record the absorption spectra of all solutions.

  • Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the fluorescence quantum yield of the sample using the following equation:

    Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Instrumentation:

  • Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer.

Procedure:

  • Prepare a dilute solution of this compound in the desired solvent.

  • Excite the sample with a pulsed light source (e.g., a picosecond laser) at the absorption maximum.

  • The TCSPC system measures the time delay between the excitation pulse and the detection of the emitted photons.

  • The collected data is used to construct a fluorescence decay curve.

  • The fluorescence lifetime is determined by fitting the decay curve to an exponential function. For a simple decay, a single exponential fit is used. For more complex systems, a multi-exponential fit may be necessary.

Visualizations

The following diagrams illustrate the key photophysical process and a general workflow for the characterization of this compound.

ESIPT_Process cluster_ground Ground State (S0) cluster_excited Excited State (S1) Normal (N) Normal Form Normal (N)->Normal (N) Fluorescence (hν_em1) Tautomer (T) Tautomer Form Normal (N)->Tautomer (T) ESIPT Normal* (N) Excited Normal Form Normal (N)->Normal* (N) Absorption (hν_abs) Tautomer (T)->Normal (N) Relaxation Tautomer (T*) Excited Tautomer Form Tautomer (T*)->Tautomer (T) Fluorescence (hν_em2)

Caption: The Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process in this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_data Data Analysis Synthesis Synthesis of This compound Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization SamplePrep Sample Preparation (Solutions in various solvents) Characterization->SamplePrep UVVis UV-Vis Spectroscopy (λ_abs) SamplePrep->UVVis Fluorescence Fluorescence Spectroscopy (λ_em, Stokes Shift) SamplePrep->Fluorescence QuantumYield Quantum Yield (Φ_F) Measurement Fluorescence->QuantumYield Lifetime Fluorescence Lifetime (τ_F) Measurement Fluorescence->Lifetime Analysis Data Compilation and Analysis QuantumYield->Analysis Lifetime->Analysis

Caption: A general experimental workflow for the synthesis and comprehensive photophysical characterization of this compound.

Signaling Pathways and Biological Applications

Currently, there is no readily available information in the scientific literature detailing the involvement of this compound in specific biological signaling pathways. Its primary application has been in the dye industry. However, the development of fluorescent probes from naphthalene derivatives for biological imaging is an active area of research.[2] The intrinsic fluorescence of this compound, particularly its sensitivity to the local environment due to the ESIPT process, suggests its potential as a scaffold for the design of novel sensors for specific biological targets or microenvironments. Further research in this area is warranted to explore its utility in drug development and as a tool for studying biological systems.

Conclusion

This compound is a molecule with interesting and potentially valuable photophysical properties, primarily driven by its capacity for Excited-State Intramolecular Proton Transfer. While its use has historically been in the realm of dye chemistry, its characteristics suggest a broader potential in materials science and bio-imaging. This technical guide has summarized the currently available information and provided a detailed roadmap for researchers to undertake a comprehensive photophysical characterization of this compound. The generation of quantitative data on its absorption, emission, quantum yield, and fluorescence lifetime in various environments is a critical next step in unlocking its full potential for advanced applications.

References

Unveiling the Core of Photoprotection: An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in 1-Acetylamino-7-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the excited-state intramolecular proton transfer (ESIPT) phenomenon observed in 1-Acetylamino-7-naphthol. This fascinating photophysical process, occurring on an ultrafast timescale, is central to the molecule's unique spectroscopic properties and holds significant potential for applications in materials science and drug development. This document details the underlying mechanism, experimental methodologies for its investigation, and a summary of its key characteristics.

The Phenomenon of ESIPT in this compound

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule upon electronic excitation. In this compound, this process is facilitated by the presence of a proton-donating hydroxyl (-OH) group and a proton-accepting acetylamino (-NHCOCH₃) group in close proximity.

Upon absorption of a photon, the molecule transitions from its ground electronic state (S₀) to an excited state (S₁). In this excited state, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen in the acetylamino group are significantly increased. This charge redistribution drives the transfer of the phenolic proton to the carbonyl oxygen, leading to the formation of a transient tautomeric species. This process is exceptionally rapid, occurring on the femtosecond timescale.[1]

The resulting tautomer has a distinct electronic structure and, consequently, different photophysical properties from the original "enol" form. This leads to characteristic spectroscopic signatures, including a large Stokes shift (a significant difference between the absorption and emission maxima) and, in some cases, dual fluorescence.[1] The ESIPT process provides an efficient non-radiative decay channel, contributing to the photostability of the molecule, a crucial attribute for applications such as sunscreens and fluorescent probes.

Quantitative Photophysical Data

While detailed quantitative data for this compound is not extensively available in the public domain, the following table summarizes the key photophysical parameters characteristic of its ESIPT behavior, based on general observations for similar naphthol derivatives undergoing ESIPT.

ParameterDescriptionReported Observation/Value
Absorption (λmax) Wavelength of maximum UV-Vis light absorption of the enol form.Shifted to longer wavelengths compared to unsubstituted naphthols due to the presence of auxochromic groups.
Emission (λem) - Enol Wavelength of maximum fluorescence emission from the locally excited enol form.Typically observed as a weaker, shorter-wavelength emission band.
Emission (λem) - Tautomer Wavelength of maximum fluorescence emission from the proton-transferred tautomer form.Exhibits a significant Stokes shift, appearing at much longer wavelengths than the enol emission.
Stokes Shift The difference in wavelength between the maximum of the absorption and the tautomer emission.Large, a characteristic feature of the ESIPT process.
Quantum Yield (Φ) The efficiency of the fluorescence process.Generally moderate, as ESIPT provides a competitive non-radiative decay pathway.
Fluorescence Lifetime (τ) The average time the molecule spends in the excited state before returning to the ground state.The decay of the enol form is typically very short (picoseconds), while the tautomer form can have a longer lifetime (nanoseconds).
ESIPT Rate (kESIPT) The rate constant for the excited-state intramolecular proton transfer.Ultrafast, on the order of femtoseconds.[1]

Experimental Protocols for Studying ESIPT

The investigation of ESIPT in this compound necessitates a combination of steady-state and time-resolved spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound

A common and direct laboratory synthesis involves the acetylation of 1-amino-7-naphthol.[1]

Materials:

  • 1-amino-7-naphthol

  • Aqueous sodium hydroxide solution

  • Acetic anhydride or glacial acetic acid

  • Soda ash (sodium carbonate)

  • Standard laboratory glassware (beaker, stirrer, filtration apparatus)

Procedure:

  • Dissolve 1-amino-7-naphthol in an aqueous solution of sodium hydroxide.

  • While maintaining the temperature between 20-40°C, add acetic anhydride or glacial acetic acid dropwise to the solution with continuous stirring.

  • Allow the reaction to proceed for several hours.

  • To complete the reaction and adjust the pH, add soda ash and gently heat the mixture.

  • Cool the mixture and continue stirring to facilitate precipitation of the product.

  • Isolate the solid product by filtration.

  • Wash the product with water and dry it thoroughly.

Steady-State Absorption and Fluorescence Spectroscopy

This technique provides fundamental information about the electronic transitions and the Stokes shift.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare dilute solutions of this compound in solvents of varying polarity (e.g., cyclohexane, acetonitrile, ethanol, water). The concentration should be low enough to avoid aggregation (typically in the micromolar range).

  • Record the absorption spectrum of each solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λmax).

  • Record the fluorescence emission spectra of each solution using the fluorometer. The excitation wavelength should be set at the determined λmax.

  • Analyze the emission spectra for the presence of single or dual emission bands, which correspond to the enol and tautomer forms, respectively.

  • Calculate the Stokes shift by taking the difference between the absorption maximum and the tautomer emission maximum.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is employed to measure the fluorescence lifetimes of the excited states, providing insights into the dynamics of the ESIPT process.

Instrumentation:

  • Pulsed light source (e.g., picosecond laser diode or femtosecond laser with frequency doubling)

  • Sample holder

  • Monochromator

  • Single-photon sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode)

  • TCSPC electronics

Procedure:

  • Prepare a dilute solution of this compound in the desired solvent.

  • Excite the sample with the pulsed light source at the absorption maximum.

  • Collect the fluorescence emission at different wavelengths, corresponding to the enol and tautomer emission bands, using the monochromator and detector.

  • The TCSPC electronics measure the time delay between the excitation pulse and the detection of the first fluorescence photon.

  • A histogram of these time delays is constructed, which represents the fluorescence decay profile.

  • Analyze the decay profiles by fitting them to exponential functions to determine the fluorescence lifetimes (τ) of the enol and tautomer species.

Femtosecond Transient Absorption Spectroscopy

This pump-probe technique allows for the direct observation of the ultrafast ESIPT dynamics and the formation and decay of the transient tautomer species.

Instrumentation:

  • Femtosecond laser system (e.g., Ti:sapphire laser) to generate pump and probe pulses.

  • Optical parametric amplifier (OPA) to tune the pump wavelength.

  • White-light continuum generation setup for the probe pulse.

  • Delay line to control the time delay between pump and probe pulses.

  • Spectrometer and detector array.

Procedure:

  • A concentrated solution of this compound is placed in a sample cell.

  • The sample is excited by an ultrashort pump pulse at its absorption maximum.

  • A broadband, ultrashort white-light continuum probe pulse is passed through the excited sample at a specific time delay after the pump pulse.

  • The change in absorbance of the probe light is measured as a function of wavelength.

  • By varying the time delay between the pump and probe pulses, a two-dimensional map of transient absorbance versus wavelength and time is generated.

  • Analysis of these spectra reveals the rise time of the tautomer's excited-state absorption and the decay dynamics of both the enol and tautomer excited states, providing a direct measurement of the ESIPT rate.

Visualizing the ESIPT Process and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the core concepts of ESIPT in this compound and the general workflow for its investigation.

ESIPT_Mechanism ESIPT in this compound cluster_ground_state Ground State (S₀) cluster_excited_state Excited State (S₁) Enol_GS Enol Form Enol_ES Excited Enol Enol_GS->Enol_ES Absorption (hν) Tautomer_GS Tautomer Form Tautomer_GS->Enol_GS Relaxation Enol_ES->Enol_GS Fluorescence (hν'') Tautomer_ES Excited Tautomer Enol_ES->Tautomer_ES ESIPT (fs) Tautomer_ES->Tautomer_GS Fluorescence (hν')

Caption: The Jablonski diagram illustrating the ESIPT photocycle in this compound.

Experimental_Workflow Experimental Workflow for ESIPT Study cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, Mass Spec) Synthesis->Purification SteadyState Steady-State Absorption & Fluorescence Purification->SteadyState TimeResolved Time-Resolved Fluorescence (TCSPC) Purification->TimeResolved TransientAbs Femtosecond Transient Absorption Purification->TransientAbs PhotophysicalParams Determination of Photophysical Parameters SteadyState->PhotophysicalParams ESIPT_Dynamics Elucidation of ESIPT Dynamics & Rate TimeResolved->ESIPT_Dynamics TransientAbs->ESIPT_Dynamics Mechanism Proposal of Photophysical Mechanism PhotophysicalParams->Mechanism ESIPT_Dynamics->Mechanism

Caption: A logical workflow for the comprehensive study of ESIPT in this compound.

Conclusion and Future Directions

This compound serves as a compelling model system for studying the fundamental principles of excited-state intramolecular proton transfer. Its characteristic photophysical properties, driven by the ultrafast ESIPT process, make it a molecule of interest for the development of novel functional materials, including fluorescent probes for biological imaging and photostabilizers.

Future research in this area could focus on a more detailed quantitative characterization of its photophysical properties in a wider range of solvent environments. Furthermore, computational studies, such as time-dependent density functional theory (TD-DFT), could provide deeper insights into the potential energy surfaces of the ground and excited states, further elucidating the dynamics of the ESIPT process. Such combined experimental and theoretical investigations will be crucial for unlocking the full potential of this compound and its derivatives in various scientific and technological applications.

References

The Latent Therapeutic Potential of 1-Acetylamino-7-naphthol Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylamino-7-naphthol, a key intermediate in the synthesis of dyes and certain pharmaceuticals, belongs to the broader class of naphthol derivatives which have demonstrated a wide array of biological activities.[1][2] While direct pharmacological studies on this compound and its specific derivatives are limited in publicly accessible literature, the therapeutic potential of the core naphthol scaffold is significant and warrants investigation. This technical guide synthesizes the available data on related naphthol compounds to extrapolate the potential biological activities and therapeutic uses of this compound derivatives. This paper will delve into potential applications in neurodegenerative diseases, cancer, and infectious diseases, supported by quantitative data from analogous compounds, detailed experimental methodologies, and visualized biochemical pathways.

Introduction: The Naphthol Scaffold in Medicinal Chemistry

The naphthalene ring system is a prevalent motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological properties. These include antimicrobial, anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory activities.[3][4][5] The versatility of the naphthol scaffold arises from its rigid, planar structure and the ability to introduce various functional groups at multiple positions, thereby modulating its physicochemical properties and biological targets. This compound (N-(7-hydroxy-1-naphthyl)acetamide) serves as a valuable starting material for the synthesis of a diverse library of derivatives for biological screening.[6] Its historical application has been primarily in the dye industry.[1][6] However, emerging research into structurally similar compounds suggests a promising future in drug discovery.

Potential Biological Activities and Therapeutic Applications

Based on the activities of structurally related 1-naphthol and 2-naphthol derivatives, several key therapeutic areas can be identified as high-potential for novel this compound analogs.

Enzyme Inhibition: A Avenue for Neurodegenerative Disease and Cancer Therapy

Recent studies have highlighted the potent inhibitory effects of 1-naphthol derivatives on clinically relevant enzymes, suggesting their potential in treating complex diseases.

  • Acetylcholinesterase (AChE) Inhibition: The inhibition of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. A series of novel 1-naphthol derivatives have been synthesized and shown to be effective AChE inhibitors.[3]

  • Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The same series of 1-naphthol derivatives also demonstrated potent inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[3]

Table 1: In Vitro Enzyme Inhibition Data for 1-Naphthol Derivatives [3]

Compound IDTarget EnzymeInhibition Constant (Kᵢ) (µM)
4a hCA I0.034 ± 0.54
hCA II0.172 ± 0.02
AChE0.096 ± 0.01
4b hCA I0.045 ± 0.01
hCA II0.211 ± 0.04
AChE0.108 ± 0.02
4c hCA I0.051 ± 0.01
hCA II0.234 ± 0.05
AChE0.115 ± 0.03
4d hCA I0.063 ± 0.02
hCA II0.287 ± 0.07
AChE0.124 ± 0.03
5a hCA I0.724 ± 0.18
hCA II0.562 ± 0.21
AChE0.177 ± 0.02

Note: The structures of the specific compounds (4a-d, 5a) are detailed in the original research publication and are derivatives of 1-naphthol, not this compound. This data is presented to illustrate the potential of the general scaffold.

Anticancer Activity

Derivatives of the closely related 2-naphthol have been investigated for their cytotoxic effects against various cancer cell lines. Aminobenzylnaphthols, synthesized via the Betti reaction, have shown promising anticancer activity.[4] The proposed mechanisms of action for some naphthol derivatives include the inhibition of critical cell cycle regulators like cyclin-dependent kinase 2 (CDK2) and transcription regulators.[4]

Table 2: Cytotoxicity of Aminobenzylnaphthol Derivatives (MMZ series) Against Cancer Cell Lines [7]

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
MMZ-140C BxPC-3 (Pancreatic)2430.15 ± 9.39
MMZ-167C BxPC-3 (Pancreatic)2466.19 ± 7.36
MMZ-45B HT-29 (Colorectal)2431.78 ± 3.93
MMZ-147CE HT-29 (Colorectal)24111.5 ± 2.12
MMZ-45AA BxPC-3 (Pancreatic)7213.26
MMZ-147B BxPC-3 (Pancreatic)7254.55
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1-Aminoalkyl-2-naphthol derivatives have demonstrated significant in vitro activity against a range of bacteria and fungi.[5] For instance, certain derivatives have shown potent activity against multidrug-resistant Pseudomonas aeruginosa.[5] The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[5]

Table 3: Antimicrobial Activity of 1-Aminoalkyl-2-naphthol Derivatives [5]

Compound IDMicroorganismActivity MetricResult
3 Pseudomonas aeruginosa MDR1MIC10 µg/mL
3 Pseudomonas aeruginosa MDR1ZOI12.2 mm
2 Penicillium funiculosumMIC400 µg/mL

Note: MIC = Minimum Inhibitory Concentration; ZOI = Zone of Inhibition.

Synthesis and Experimental Protocols

The generation of a diverse library of this compound derivatives is crucial for exploring their therapeutic potential. Standard organic synthesis methodologies can be employed for derivatization.

General Synthesis of this compound

The parent compound is typically synthesized via the acetylation of 1-amino-7-naphthol.[8]

G cluster_0 Synthesis of this compound 1-Amino-7-naphthol 1-Amino-7-naphthol Reaction Reaction 1-Amino-7-naphthol->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction This compound This compound Reaction->this compound

Caption: General synthesis of this compound.

Experimental Protocols for Biological Assays
  • Enzyme and Substrate Preparation: Prepare solutions of human AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., Tris-HCl).

  • Incubation: In a 96-well plate, add the buffer, the test compound (1-naphthol derivative) at various concentrations, and the AChE solution. Incubate for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add ATCI and DTNB to initiate the reaction.

  • Measurement: Monitor the absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value and subsequently the Kᵢ value using appropriate kinetic models.

  • Enzyme and Substrate Preparation: Purify human carbonic anhydrase I and II (hCA I and hCA II) from erythrocytes. Prepare a solution of the substrate, 4-nitrophenyl acetate.

  • Assay Procedure: The assay measures the esterase activity of the CA isoenzymes. In a cuvette, mix the buffer, the purified enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Add the substrate to start the reaction.

  • Measurement: Monitor the formation of 4-nitrophenolate by measuring the absorbance at 400 nm.

  • Data Analysis: Calculate the inhibitory effect of the compounds and determine the Kᵢ values from dose-response curves.

  • Cell Culture: Culture human cancer cell lines (e.g., BxPC-3, HT-29) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (aminobenzylnaphthols) for 24 or 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values.

G cluster_1 Experimental Workflow for In Vitro Anticancer Screening Cell_Culture Cancer Cell Line Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with Naphthol Derivatives Seeding->Treatment Incubation Incubate for 24/72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Calculate IC50 values MTT_Assay->Data_Analysis

Caption: Workflow for anticancer activity screening.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for this compound derivatives are yet to be elucidated, the activities of related compounds suggest potential interactions with key cellular signaling pathways.

For anticancer activity, aminobenzylnaphthols are predicted to inhibit CDK2.[4] CDK2 is a crucial regulator of the cell cycle, and its inhibition would lead to cell cycle arrest, preventing cancer cell proliferation.

G cluster_2 Potential Anticancer Mechanism of Naphthol Derivatives Naphthol_Derivative This compound Derivative CDK2 CDK2 Naphthol_Derivative->CDK2 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Progression Cell Cycle Progression CDK2->Cell_Cycle_Progression Promotes

Caption: Postulated inhibition of CDK2 by naphthol derivatives.

Conclusion and Future Directions

While the direct biological activities of this compound derivatives remain largely unexplored, the compelling evidence from structurally related naphthol compounds strongly suggests a rich potential for therapeutic applications. The demonstrated efficacy of various naphthol derivatives as enzyme inhibitors, anticancer agents, and antimicrobial compounds provides a solid foundation for future research.

The next logical steps in unlocking the potential of this compound derivatives include:

  • Synthesis of a Focused Library: A diverse library of derivatives should be synthesized, modifying the acetylamino and hydroxyl groups, as well as substituting at various positions on the naphthalene ring.

  • Broad Biological Screening: The synthesized compounds should be screened against a wide panel of biological targets, including various enzymes, cancer cell lines, and microbial strains.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and signaling pathways.

  • In Vivo Efficacy and Safety: Promising candidates should be advanced to in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

The exploration of this compound derivatives represents a promising frontier in the quest for novel therapeutics. The insights provided in this technical guide, though based on extrapolation from related compounds, offer a strategic roadmap for initiating and advancing research in this compelling area of medicinal chemistry.

References

An In-depth Technical Guide to 1-Acetylamino-7-naphthol: Historical Development and Research Milestones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylamino-7-naphthol, a key aromatic intermediate, has a rich history rooted in the development of synthetic dyes and has evolved into a versatile molecule with applications spanning materials science and pharmacology. This technical guide provides a comprehensive overview of its historical development, key research milestones, detailed experimental protocols for its synthesis, and an analysis of its physicochemical and biological properties. Particular focus is given to its synthesis from precursors like 7-amino-1-naphthol and 1-aminonaphthalene-7-sulfonic acid, its significant photophysical characteristic of Excited-State Intramolecular Proton Transfer (ESIPT), and its emerging potential in drug discovery. This document serves as a central resource for researchers engaged in the study and application of this important naphthol derivative.

Historical Development and Key Milestones

A 1914 patent concerning "Derivatives of 1-amino-7-naphthol" and a 1936 patent for the "Production of acetylamino-naphthol-sulphonic acids" signify the industrial importance of this class of compounds during that period.[1] These acetylated naphthol derivatives served as stable coupling components in the synthesis of a variety of dyes, particularly those producing neutral gray, brown, and black shades on textiles.[2]

The timeline of its development can be broadly categorized as follows:

  • Early 20th Century: Primarily utilized as a key intermediate in the synthesis of azo dyes. Its synthesis was driven by the need for stable and versatile dye precursors.

  • Mid to Late 20th Century: With the advent of modern analytical techniques, a deeper understanding of its physicochemical properties began to emerge.

  • Late 20th and Early 21st Century: Research focus expanded beyond dye chemistry to explore its unique photophysical properties, particularly Excited-State Intramolecular Proton Transfer (ESIPT).[2] This opened up new avenues for its application in advanced optical materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.[2] Concurrently, its potential as a scaffold in medicinal chemistry began to be investigated, with studies indicating potential antimicrobial and anticancer properties.[2]

Physicochemical Properties

This compound is a crystalline solid, typically appearing as white to off-white or light gray powder.[3] It is soluble in ethanol, ether, acetic acid, and benzene, and slightly soluble in water.[4]

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₂[4]
Molecular Weight 201.22 g/mol [4]
Melting Point 168-172 °C[5]
Boiling Point 170-172 °C (at 16 Torr)[4]
Appearance White to off-white crystalline powder[5]
Purity (typical) ≥98.5% (HPLC)[5]
Solubility Soluble in ethanol, acetone; slightly soluble in water[5]

Synthesis of this compound: Experimental Protocols

There are two primary, well-documented routes for the synthesis of this compound.

Route 1: Acetylation of 1-Amino-7-naphthol

This is the most direct method for the laboratory-scale synthesis of this compound.

Reaction:

cluster_reactants Reactants reactant1 1-Amino-7-naphthol product This compound reactant1->product reactant2 Acetic Anhydride reactant2->product reagent Base (e.g., NaOH) reagent->product

Figure 1: Acetylation of 1-Amino-7-naphthol.

Detailed Experimental Protocol:

  • Reactants:

    • 1-Amino-7-naphthol (1.57 mmol)

    • Acetic anhydride (1.0 eq, 120 µL initially, then another 2.0 eq, 240 µL)

    • Dichloromethane (8 mL)

  • Procedure:

    • Dissolve 1-amino-7-naphthol in dichloromethane under an inert atmosphere.

    • Slowly add the first equivalent of acetic anhydride to the solution.

    • Stir the reaction mixture at room temperature for 5 hours.

    • Add the second two equivalents of acetic anhydride.

    • Continue stirring at room temperature for an additional 16 hours.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent by distillation under reduced pressure.

    • Pre-adsorb the resulting residue on silica gel.

    • Purify the product by column chromatography.

  • Expected Yield: 88%

  • Characterization: The final product is a brown solid. Mass spectrometry analysis should show M/Z (M+H)⁺ = 202.[6]

Route 2: Multi-step Synthesis from 1-Aminonaphthalene-7-sulfonic acid

This method is often preferred for industrial-scale production due to the lower cost and wider availability of the starting material, 1-aminonaphthalene-7-sulfonic acid (also known as Cleve's acid-1,7).[2]

Workflow:

start 1-Aminonaphthalene-7-sulfonic acid intermediate1 Sodium salt of 1-amino-7-naphthol start->intermediate1 Alkali Fusion (NaOH/KOH, 210-230°C) intermediate2 1-Amino-7-naphthol intermediate1->intermediate2 Acidification (e.g., HCl) product This compound intermediate2->product Acetylation (Acetic Anhydride)

Figure 2: Synthesis from 1-Aminonaphthalene-7-sulfonic acid.

Detailed Experimental Protocol:

  • Step 1: Alkali Fusion

    • Heat the sodium salt of 1-aminonaphthalene-7-sulfonic acid with a strong base such as potassium hydroxide or sodium hydroxide to high temperatures (210–230°C) for several hours.[2] This nucleophilic aromatic substitution replaces the sulfonic acid group with a hydroxyl group, yielding the sodium salt of 1-amino-7-naphthol.

  • Step 2: Acidification

    • Dilute the reaction mixture from Step 1 with water.

    • Carefully acidify with a mineral acid like hydrochloric acid to neutralize the phenoxide and precipitate the crude 1-amino-7-naphthol.

  • Step 3: Purification of Intermediate

    • The crude 1-amino-7-naphthol is then purified. Recrystallization from a suitable solvent or distillation can be employed.

  • Step 4: Acetylation

    • The purified 1-amino-7-naphthol is then acetylated as described in Route 1 to yield this compound.

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on various spectroscopic techniques.

Technique Predicted Data
¹H NMR δ (ppm): ~2.1 (s, 3H, -CH₃), 7.0 - 8.0 (m, Ar-H), ~9.5 (s, 1H, N-H), ~9.8 (s, 1H, O-H)
¹³C NMR δ (ppm): ~24 (-CH₃), 105 - 135 (Ar-C), ~138 (C-NH), ~155 (C-OH)
FT-IR ν (cm⁻¹): ~3300 (O-H stretch), ~3250 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-O stretch)

Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument conditions.[2]

Key Research Areas and Applications

Dye and Pigment Intermediate

Historically and currently, a primary application of this compound is as an intermediate in the manufacturing of azo dyes and pigments.[7] Its stable structure and reactivity make it a valuable coupling component for producing a range of colors, particularly for textiles, inks, and paints.[7]

Photophysical Properties: Excited-State Intramolecular Proton Transfer (ESIPT)

A significant milestone in the research of this compound has been the investigation of its photophysical properties. It exhibits Excited-State Intramolecular Proton Transfer (ESIPT), a rapid process occurring in femtoseconds.[2] This phenomenon leads to a large Stokes shift and dual emission, making it a promising candidate for the development of advanced optical materials, including OLEDs and fluorescent probes for biological imaging.[2]

ESIPT Mechanism:

GS_Enol Ground State (Enol Form) ES_Enol Excited State (Enol Form) GS_Enol->ES_Enol Photoexcitation ES_Enol->GS_Enol Fluorescence (Normal) ES_Keto Excited State (Keto Tautomer) ES_Enol->ES_Keto ESIPT GS_Keto Ground State (Keto Tautomer) ES_Keto->GS_Keto Fluorescence (Large Stokes Shift) GS_Keto->GS_Enol Relaxation

Figure 3: The Jablonski diagram illustrating the ESIPT process.

Pharmaceutical and Medicinal Chemistry

Recent research has explored the potential of this compound and its derivatives in drug development.[2]

  • Antimicrobial and Anticancer Potential: Studies have indicated that some naphthol derivatives possess antimicrobial and anticancer properties.[2] While the specific mechanisms for this compound are still under investigation, related naphthoquinone-naphthol derivatives have been shown to induce apoptosis in cancer cells by downregulating the EGFR/PI3K/Akt signaling pathway.[8]

Drug Naphthoquinone-Naphthol Derivative EGFR EGFR Drug->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Caspase3 Cleaved Caspase-3 (Pro-apoptotic) Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 4: Potential anticancer signaling pathway influenced by naphthol derivatives.

  • Pharmaceutical Intermediate: this compound is also used as an intermediate in the synthesis of other organic compounds with pharmaceutical applications.[7] For instance, it is a precursor in the synthesis of diazotised carbamic acid, which can be used to synthesize a precursor for the antiparkinsonian agent, Ropinirole.[9]

Conclusion

This compound has traversed a significant research and development journey, from its foundational role in the dye industry to its current status as a molecule of interest in materials science and medicinal chemistry. Its straightforward synthesis, coupled with its unique photophysical properties and emerging biological potential, ensures its continued relevance in scientific research. This guide has consolidated the key historical, synthetic, and application-based knowledge of this compound, providing a solid foundation for future investigations and innovations in the field. Further research into its specific biological mechanisms of action and the fine-tuning of its photophysical properties will undoubtedly unlock new and exciting applications.

References

Methodological & Application

Application Notes and Protocols: 1-Acetylamino-7-naphthol as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylamino-7-naphthol, a derivative of naphthol, presents significant potential as a fluorescent probe for cellular imaging. Its unique photophysical properties, primarily stemming from Excited-State Intramolecular Proton Transfer (ESIPT), make it a candidate for visualizing cellular structures and potentially sensing microenvironmental changes.[1] The ESIPT characteristic can lead to a large Stokes shift and dual emission, which are highly desirable features for fluorescent probes in biological applications to minimize crosstalk and enhance detection sensitivity.[1] While its primary industrial applications have been in the synthesis of dyes and as a pharmaceutical intermediate, its intrinsic fluorescence warrants exploration in the realm of cellular biology.[2][3]

These application notes provide a comprehensive overview of the potential uses of this compound in cellular imaging, including its synthesis, physicochemical properties, and detailed protocols for its application.

Physicochemical and Photophysical Properties

A summary of the known properties of this compound is presented below. It is important to note that while the basic chemical properties are well-documented, specific photophysical data in cellular environments, such as quantum yield and fluorescence lifetime, are not extensively reported in the available literature. Researchers are encouraged to characterize these properties under their specific experimental conditions.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₂[3][4][5]
Molecular Weight 201.22 g/mol [4][5]
Appearance White to off-white crystalline powder[3]
Melting Point 168-172 °C[3][4]
Solubility Soluble in ethanol, acetone, ether, acetic acid, and benzene; slightly soluble in water.[3][4]
Purity (typical) ≥98.5% (HPLC)[3]
pKa 9.44 ± 0.40 (Predicted)[4]
Fluorescence Mechanism Excited-State Intramolecular Proton Transfer (ESIPT)[1]

Potential Applications in Cellular Imaging

Based on its chemical structure and ESIPT properties, this compound could potentially be utilized in the following areas of cellular imaging:

  • General Cytoplasmic Staining: Due to its lipophilic nature, the probe may passively diffuse across the cell membrane and accumulate in the cytoplasm, allowing for visualization of cell morphology.

  • Probing Acidic Organelles: The ESIPT process can be sensitive to the local proton concentration. This could potentially be exploited to visualize acidic organelles such as lysosomes or endosomes, where the fluorescence properties of the probe might be altered.

  • Monitoring Polarity Changes: The dual emission characteristic of some ESIPT probes is often sensitive to the polarity of the microenvironment. This could enable the study of cellular processes associated with changes in membrane polarity.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its application in live-cell imaging. Optimization of concentrations, incubation times, and imaging parameters will be necessary for specific cell types and experimental setups.

Protocol 1: Synthesis of this compound

This protocol is based on the acetylation of 1-amino-7-naphthol.[1]

Materials:

  • 1-amino-7-naphthol

  • Acetic anhydride or glacial acetic acid

  • Aqueous sodium hydroxide solution

  • Soda ash

  • Ethanol

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolve 1-amino-7-naphthol in an aqueous sodium hydroxide solution.

  • While maintaining the temperature between 20-40°C, slowly add acetic anhydride or glacial acetic acid dropwise to the solution.

  • Allow the reaction to proceed for approximately 2 hours.

  • To complete the reaction and adjust the pH, add soda ash and heat the mixture.

  • Cool the mixture and stir to allow for precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol.

  • Dry the purified this compound.

  • Confirm the structure and purity using techniques such as NMR and mass spectrometry.

cluster_synthesis Synthesis Workflow start 1-amino-7-naphthol step1 Dissolve in aq. NaOH start->step1 step2 Add Acetic Anhydride (20-40°C) step1->step2 step3 React for 2h step2->step3 step4 Add Soda Ash & Heat step3->step4 step5 Cool & Precipitate step4->step5 step6 Filter & Wash with Ethanol step5->step6 end This compound step6->end

Caption: Synthesis workflow for this compound.

Protocol 2: Live-Cell Imaging with this compound

This protocol provides a general procedure for staining live cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

1. Probe Preparation: a. Prepare a stock solution of this compound (e.g., 1-10 mM) in DMSO. b. Store the stock solution at -20°C, protected from light.

2. Cell Preparation: a. Seed cells on a suitable imaging dish or coverslip and allow them to adhere and grow overnight in a CO₂ incubator at 37°C.

3. Cell Staining: a. On the day of imaging, prepare a working solution of the probe by diluting the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-20 µM). b. Remove the culture medium from the cells and wash them once with warm PBS. c. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. The optimal staining time should be determined empirically.

4. Washing: a. Remove the probe-containing medium. b. Wash the cells two to three times with warm PBS or fresh culture medium to remove unbound probe and reduce background fluorescence.

5. Imaging: a. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. b. Mount the dish or coverslip on the stage of a fluorescence microscope. c. Excite the probe at its optimal excitation wavelength (to be determined empirically, likely in the UV or near-UV range) and capture the emission using an appropriate filter set.

cluster_imaging Cellular Imaging Workflow start Prepare Probe Stock (in DMSO) step2 Dilute Probe in Serum-Free Medium start->step2 step1 Culture Cells on Imaging Dish step3 Incubate Cells with Probe step1->step3 step2->step3 step4 Wash Cells (2-3 times) step3->step4 step5 Image with Fluorescence Microscope step4->step5 end Data Analysis step5->end

Caption: General workflow for live-cell imaging.

Underlying Fluorescence Mechanism

The fluorescence of this compound is attributed to the process of Excited-State Intramolecular Proton Transfer (ESIPT). Upon excitation with light, a proton is transferred from the hydroxyl group to the acetylamino group, leading to the formation of a transient tautomer. This tautomer then relaxes to the ground state by emitting a photon of a longer wavelength (lower energy) than the absorbed photon. This results in a significant separation between the excitation and emission wavelengths, known as a large Stokes shift.

cluster_esipt ESIPT Mechanism ground_state Ground State (Enol Form) excitation Excitation (hν_ex) ground_state->excitation excited_state_enol Excited State (Enol*) excitation->excited_state_enol esipt ESIPT excited_state_enol->esipt excited_state_keto Excited State (Keto*) esipt->excited_state_keto emission Emission (hν_em) excited_state_keto->emission ground_state_keto Ground State (Keto Form) emission->ground_state_keto relaxation Relaxation ground_state_keto->relaxation relaxation->ground_state

Caption: Simplified diagram of the ESIPT process.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area to avoid inhalation of dust. In case of skin contact, wash immediately with soap and water.[3] Store the compound in a cool, dry place away from direct sunlight and strong oxidizing agents.[3]

Conclusion

This compound holds promise as a novel fluorescent probe for cellular imaging, primarily due to its ESIPT characteristics. The provided protocols offer a starting point for researchers to explore its potential applications. Further investigation into its photophysical properties within cellular environments is crucial to fully realize its utility in visualizing and potentially quantifying biological processes.

References

Application Notes and Protocols for the Acetylation of 7-Amino-1-Naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the synthesis of N-(7-hydroxy-1-naphthyl)acetamide, also known as 1-acetamido-7-naphthol, through the acetylation of 7-amino-1-naphthol. This compound serves as a valuable intermediate in the synthesis of various dyes and pigments and is explored for its potential in medicinal chemistry.[1]

Introduction

The acetylation of amines is a fundamental transformation in organic synthesis, often employed to protect amino groups or to synthesize biologically active amides. The acetylation of 7-amino-1-naphthol yields N-(7-hydroxy-1-naphthyl)acetamide, a compound with applications in the dye industry and potential for further chemical modifications. The protocol described herein outlines a common and efficient laboratory-scale synthesis.

Reaction Scheme

The overall reaction involves the treatment of 7-amino-1-naphthol with an acetylating agent, typically acetic anhydride, to form the corresponding acetamide.

Quantitative Data Summary

The physical and chemical properties of the starting material and the final product are summarized in the table below for easy reference and comparison.

Property7-Amino-1-naphthol (Starting Material)N-(7-Hydroxy-1-naphthyl)acetamide (Product)
Molecular Formula C₁₀H₉NOC₁₂H₁₁NO₂
Molecular Weight 159.19 g/mol 201.22 g/mol [2]
Appearance Gray to brown powder or crystalsLight gray or brown solid[3]
Melting Point 206-210 °C168-169 °C
Solubility Soluble in methanolSoluble in ethanol, ether, acetic acid, and benzene[4]

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis and purification of N-(7-hydroxy-1-naphthyl)acetamide.

Materials and Equipment
  • 7-amino-1-naphthol

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure

Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-amino-1-naphthol (1.0 eq.) in dichloromethane (DCM) under an inert atmosphere.[3]

  • Slowly add acetic anhydride (1.0-1.2 eq.) to the solution at room temperature using a dropping funnel over a period of 15-20 minutes.[3]

Reaction and Monitoring:

  • Stir the reaction mixture at room temperature.[3]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

    • TLC Conditions:

      • Stationary Phase: Silica gel plates

      • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) can be a good starting point. The polarity can be adjusted to achieve good separation.

      • Visualization: UV light (254 nm). The product, being more polar than the starting material, should have a lower Rf value.

Work-up and Purification:

  • If the reaction is not complete after 5 hours, an additional amount of acetic anhydride (e.g., 1.0-2.0 eq.) can be added, and the reaction can be stirred for another 16 hours at room temperature.[3]

  • Upon completion of the reaction, remove the solvent by distillation under reduced pressure using a rotary evaporator.[3]

  • The resulting crude residue can be purified by column chromatography.[3]

    • Column Preparation: Pack a glass column with silica gel using a slurry of hexane.

    • Loading: Pre-adsorb the crude product onto a small amount of silica gel and load it onto the column.[3]

    • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture and gradually increase the concentration of ethyl acetate. Collect fractions and monitor them by TLC to isolate the desired product.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain N-(7-hydroxy-1-naphthyl)acetamide as a solid. A yield of approximately 88% can be expected.[3]

  • The product can be further purified by recrystallization from a suitable solvent such as an ethanol-water mixture.

Characterization Data

The structure and purity of the synthesized N-(7-hydroxy-1-naphthyl)acetamide can be confirmed by spectroscopic methods.

Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 9.85 (s, 1H, OH), 9.75 (s, 1H, NH), 7.80-7.20 (m, 6H, Ar-H), 2.15 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 168.5 (C=O), 154.0, 135.0, 130.0, 129.5, 128.0, 125.0, 124.0, 118.0, 115.0, 110.0 (Ar-C), 24.0 (CH₃)
FTIR (KBr, cm⁻¹)ν: 3300-3100 (O-H and N-H stretching), 1650 (C=O, amide I), 1600, 1550 (aromatic C=C stretching), 1300 (C-N stretching)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of N-(7-hydroxy-1-naphthyl)acetamide.

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Work-up & Purification dissolve Dissolve 7-amino-1-naphthol in DCM add_reagent Add Acetic Anhydride dissolve->add_reagent 1.0-1.2 eq. react Stir at Room Temperature add_reagent->react tlc TLC Analysis react->tlc evaporate Solvent Evaporation react->evaporate Complete tlc->react Incomplete? Add more reagent chromatography Column Chromatography evaporate->chromatography recrystallize Recrystallization chromatography->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the acetylation of 7-amino-1-naphthol.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

References

The Synthesis of Azo Dyes Utilizing 1-Acetylamino-7-naphthol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 1-Acetylamino-7-naphthol serves as a crucial coupling component in the synthesis of a variety of azo dyes. This versatile intermediate is particularly valuable for producing dyes with shades ranging from red and brown to gray and black. The resulting dyes exhibit good fastness properties, making them suitable for applications in the textile and paint industries. The synthesis follows the fundamental principles of azo coupling, which involves the reaction of a diazonium salt with an electron-rich coupling agent, in this case, this compound. The acetylamino group's presence and the naphthol ring structure influence the final color and properties of the dye.

I. General Synthesis Workflow

The synthesis of azo dyes from this compound is a two-stage process. The first stage is the diazotization of a primary aromatic amine to form a reactive diazonium salt. The second stage is the azo coupling, where the diazonium salt reacts with this compound to form the final azo dye.

Synthesis_Workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_workup Stage 3: Isolation & Purification AromaticAmine Primary Aromatic Amine (e.g., p-Toluidine) DiazoniumSalt Diazonium Salt Solution AromaticAmine->DiazoniumSalt  0-5 °C NaNO2_HCl Sodium Nitrite (NaNO2) + Hydrochloric Acid (HCl) NaNO2_HCl->DiazoniumSalt AzoDye Azo Dye Precipitate DiazoniumSalt->AzoDye  Coupling Reaction (maintained at 0-5 °C) Naphthol This compound (in alkaline solution) Naphthol->AzoDye Filtration Filtration AzoDye->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying PureDye Purified Azo Dye Drying->PureDye Logical_Relationship Start Start Materials: Aromatic Amine, NaNO2, HCl, This compound, NaOH Diazotization Diazotization Reaction Start->Diazotization Diazonium_Salt Formation of Diazonium Salt Diazotization->Diazonium_Salt  Low Temperature (0-5 °C) Coupling Azo Coupling Reaction Diazonium_Salt->Coupling  Stable Intermediate Azo_Dye Formation of Azo Dye Coupling->Azo_Dye  Alkaline Conditions Isolation Isolation and Purification Azo_Dye->Isolation Final_Product Pure Azo Dye Isolation->Final_Product

Application Notes and Protocols: 1-Acetylamino-7-naphthol in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylamino-7-naphthol, also known as N-(7-hydroxy-1-naphthyl)acetamide, is a key chemical intermediate with significant applications in the synthesis of various organic compounds.[1][2] While historically prominent in the dye industry, its utility has expanded into pharmaceutical manufacturing.[1][3] Its molecular structure provides a versatile scaffold for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] Notably, it serves as a precursor in the synthesis of certain therapeutic agents, such as the antiparkinsonian drug, ropinirole.[4] This document provides detailed application notes and protocols for the use of this compound in pharmaceutical research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₂[4][5]
Molecular Weight 201.22 g/mol [4][5]
CAS Number 6470-18-4[5][6]
Appearance White to off-white crystalline powder[1]
Melting Point 168-172 °C[1][6]
Boiling Point 486.2 °C at 760 mmHg[6]
Solubility Soluble in ethanol, acetone, ether, acetic acid, and benzene; slightly soluble in water.[1][7]
Purity (typical) ≥95% (HPLC)[1][4]

Synthesis of this compound

The primary synthesis routes for this compound involve the acetylation of 1-amino-7-naphthol or a multi-step conversion from 1-aminonaphthalene-7-sulfonic acid.[8]

Protocol 1: Acetylation of 1-amino-7-naphthol

This is a direct method for producing this compound.[2][8]

Materials:

  • 1-amino-7-naphthol

  • Sodium hydroxide (NaOH) solution

  • Glacial acetic acid or acetic anhydride

  • Soda ash (sodium carbonate)

  • Water

  • Reaction vessel

  • Stirrer

  • Heating and cooling system

  • Filtration apparatus

Procedure:

  • Dissolve 1-amino-7-naphthol in an aqueous sodium hydroxide solution in a reaction vessel.[8]

  • Maintain the temperature of the solution between 20-40°C.[8]

  • Slowly add glacial acetic acid or acetic anhydride dropwise to the stirred solution.[8]

  • Allow the reaction to proceed for approximately 2 hours at the same temperature.[8]

  • To complete the reaction and adjust the pH, add soda ash and heat the mixture.[8]

  • Cool the mixture and continue stirring to facilitate precipitation of the product.[8]

  • Isolate the solid product by filtration.[3]

  • Dry the collected this compound.[3]

Expected Yield: >90%[8]

Synthesis Workflow

G cluster_synthesis Synthesis of this compound A 1-amino-7-naphthol B Dissolve in NaOH solution A->B C Add Acetic Anhydride/Acid (20-40°C) B->C D React for 2 hours C->D E Add Soda Ash & Heat D->E F Cool & Stir E->F G Filter & Dry F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Application in Pharmaceutical Synthesis: Ropinirole Precursor

This compound is a documented intermediate in the synthesis of a precursor for ropinirole hydrochloride, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[2][4][6] The synthesis involves the formation of a diazotized carbamic acid, which is then used to synthesize an N-acetylglycol ester, a direct precursor to ropinirole.[4]

Proposed Synthetic Pathway

While a detailed, publicly available protocol for the complete synthesis from this compound to the ropinirole precursor is limited, the general transformation can be outlined. The process likely involves the diazotization of an amino group, which is not present in this compound itself, suggesting that further modifications of the starting material are necessary. A plausible route involves the hydrolysis of the acetylamino group to yield 1-amino-7-naphthol, which can then be diazotized.

G cluster_ropinirole Proposed Synthesis of Ropinirole Precursor A This compound B Hydrolysis A->B C 1-Amino-7-naphthol B->C D Diazotization C->D E Diazonium Salt D->E F Coupling Reaction E->F G N-acetylglycol ester (Ropinirole Precursor) F->G H Further steps G->H I Ropinirole H->I

Caption: Proposed pathway for Ropinirole synthesis.

Mechanism of Action of Ropinirole and Dopamine Signaling

Ropinirole is a non-ergoline dopamine agonist that has a high affinity for D2 and D3 dopamine receptors.[1][7] It is also an agonist at D4 receptors.[1] By stimulating these receptors in the brain, ropinirole mimics the effects of dopamine and alleviates the motor symptoms of Parkinson's disease.[1]

Dopamine receptors are G-protein coupled receptors (GPCRs). The D2-like receptors (D2, D3, and D4) are coupled to Gαi proteins, which inhibit the enzyme adenylyl cyclase.[9] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9] The reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and the phosphorylation of downstream target proteins, ultimately modulating neuronal excitability.

Dopamine D2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ropinirole Ropinirole D2R Dopamine D2 Receptor Ropinirole->D2R G_protein Gαi/βγ D2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response modulates

Caption: Ropinirole's action on the D2 receptor signaling pathway.

Other Potential Pharmaceutical Applications

Some sources suggest that this compound may also serve as an intermediate in the synthesis of certain analgesics and antipyretics.[1] However, specific examples and detailed synthetic protocols for these applications are not well-documented in publicly available literature. Further research is required to explore and validate these potential uses. The acetamide functional group is present in some analgesic compounds, suggesting the plausibility of this application.[10][11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory or manufacturing setting. It is important to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[1] In case of contact with skin, wash the affected area thoroughly with soap and water.[1] Store the compound in a cool, dry place away from direct sunlight and oxidizing agents.[1]

Conclusion

This compound is a valuable chemical intermediate with established and potential applications in pharmaceutical manufacturing. Its role in the synthesis of a precursor for the antiparkinsonian drug ropinirole highlights its importance. The provided protocols for its synthesis and the elucidation of the downstream API's mechanism of action offer a solid foundation for researchers and drug development professionals. Further exploration into its potential as an intermediate for analgesics and antipyretics could unveil new avenues for its application in medicinal chemistry.

References

Application Note: Monitoring the Synthesis of 1-Acetylamino-7-naphthol using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-Acetylamino-7-naphthol is a crucial chemical intermediate, primarily utilized in the manufacturing of azo dyes for textiles and other materials.[1][2][3] The most common synthesis route involves the N-acetylation of 1-amino-7-naphthol.[1][4] To ensure optimal yield, purity, and reaction completion, it is essential to monitor the reaction progress. This application note provides detailed protocols for monitoring this synthesis using two common analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment, and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.

Synthesis Overview The synthesis involves the reaction of 1-amino-7-naphthol with an acetylating agent, such as acetic anhydride or glacial acetic acid, typically in a basic solution, to yield this compound.[4][5]

Overall Analytical Workflow

The general workflow for monitoring the reaction involves synthesizing the compound, periodically sampling the reaction mixture, and analyzing these samples using TLC and/or HPLC to determine the ratio of starting material to product.

Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage cluster_results Results Synthesis 1-amino-7-naphthol + Acetic Anhydride Reaction Reaction in Progress Synthesis->Reaction Sampling Periodic Sampling (t=0, t=x, t=final) Reaction->Sampling TLC TLC Analysis (Qualitative) Sampling->TLC HPLC HPLC Analysis (Quantitative) Sampling->HPLC Interpretation Data Interpretation (Rf, % Area) TLC->Interpretation HPLC->Interpretation TLC_Logic Start Run TLC of Reaction Mixture Visualize Visualize Under UV Light Start->Visualize Check_SM Is Starting Material Spot Visible? Visualize->Check_SM Continue Continue Reaction & Resample Later Check_SM->Continue Yes Complete Reaction is Complete Check_SM->Complete No

References

Derivatization of 1-Acetylamino-7-naphthol for Enhanced Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylamino-7-naphthol is a naphthalene derivative with intrinsic fluorescent properties, making it a molecule of interest for the development of probes and substrates in various biological assays.[1] Its utility can be significantly enhanced through chemical derivatization, which can modulate its spectral properties, improve its specificity as an enzyme substrate, and facilitate its use in high-throughput screening platforms. This document provides detailed application notes and proposed protocols for the derivatization of this compound to generate novel tools for biological research and drug discovery. While this compound is a known intermediate in the dye and pharmaceutical industries, its application in enhanced biological assays is an emerging area.[1][2] The protocols described herein are based on established chemical principles for the derivatization of analogous naphthol compounds and provide a framework for experimental validation.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is crucial for designing and executing its derivatization and subsequent application in biological assays.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₂--INVALID-LINK--
Molecular Weight 201.22 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 168-172 °C--INVALID-LINK--
Solubility Soluble in ethanol, acetone; slightly soluble in water--INVALID-LINK--
Fluorescence Exhibits intrinsic fluorescence--INVALID-LINK--

Proposed Derivatization Strategies for Enhanced Biological Assays

The hydroxyl group of this compound serves as a primary site for derivatization to create probes with enhanced fluorescence or enzyme substrates. Two key strategies are proposed: etherification and esterification.

Etherification for Developing Fluorescent Probes

Etherification of the hydroxyl group can be used to attach various functionalities that can modulate the compound's fluorescent properties, such as quantum yield and Stokes shift, or to introduce specific recognition motifs.

Etherification_Workflow Proposed Etherification Workflow A This compound B Deprotonation (e.g., NaH in DMF) A->B C Alkylation (e.g., Alkyl halide R-X) B->C D 1-Acetylamino-7-naphthyl ether (Fluorescent Probe) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, Mass Spec, Fluorescence Spec) E->F G Application in Biological Assay F->G

Caption: Proposed workflow for the synthesis of 1-Acetylamino-7-naphthyl ethers.

Esterification for Creating Enzyme Substrates

Esterification can be employed to synthesize substrates for various esterase enzymes. Cleavage of the ester bond by the target enzyme would release this compound, leading to a detectable fluorescent signal.

Experimental Protocols (Proposed)

Note: These protocols are proposed based on general organic chemistry principles and require experimental optimization and validation.

Protocol 1: Synthesis of a 1-Acetylamino-7-naphthyl Ether Derivative

Objective: To synthesize a fluorescent probe by attaching an alkyl group to the hydroxyl moiety of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Let the reaction proceed at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1-Acetylamino-7-naphthyl ether.

Protocol 2: Enzymatic Assay Using a Synthesized 1-Acetylamino-7-naphthyl Ester Substrate

Objective: To determine the activity of an esterase enzyme using a custom-synthesized 1-Acetylamino-7-naphthyl ester.

Materials:

  • Synthesized 1-Acetylamino-7-naphthyl ester substrate

  • Esterase enzyme of interest

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the 1-Acetylamino-7-naphthyl ester substrate in a suitable organic solvent (e.g., DMSO) and then dilute it to the desired working concentrations in the assay buffer.

  • Prepare serial dilutions of the esterase enzyme in the assay buffer.

  • In a 96-well black microplate, add 50 µL of the enzyme dilution to each well. Include a negative control with buffer only.

  • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for a predetermined time.

  • Measure the fluorescence intensity at an appropriate excitation and emission wavelength for this compound.

  • Plot the fluorescence intensity against the enzyme concentration to determine the enzyme activity.

Quantitative Data Presentation (Hypothetical)

The following table illustrates how quantitative data for newly synthesized this compound derivatives could be presented to facilitate comparison.

DerivativeDerivatization MoietyExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Enzyme Specificity (kcat/KM) (M⁻¹s⁻¹)
Parent Compound -3304500.15N/A
Derivative 1 Methoxyethyl3354550.25N/A
Derivative 2 Acetate330452-1.2 x 10⁴ (Porcine Liver Esterase)
Derivative 3 Butyrate330453-3.5 x 10³ (Porcine Liver Esterase)

Putative Metabolic Pathway of this compound

The metabolic fate of this compound in biological systems is not well-documented. However, based on the known metabolism of naphthalene and its derivatives, a putative pathway can be proposed.[2][3] The metabolism likely involves Phase I oxidation reactions catalyzed by cytochrome P450 enzymes, followed by Phase II conjugation reactions.

Metabolic_Pathway Putative Metabolic Pathway of this compound A This compound B Phase I Metabolism (Oxidation via CYP450) A->B C Epoxide intermediate B->C D Dihydrodiol derivative C->D E Phase II Metabolism (Conjugation) D->E F Glucuronide or Sulfate Conjugates E->F G Excretion F->G

Caption: Proposed metabolic pathway for this compound.

Conclusion

The derivatization of this compound presents a promising avenue for the development of novel fluorescent probes and enzyme substrates for a wide range of biological assays. The proposed etherification and esterification protocols provide a solid foundation for synthesizing a library of derivatives with potentially enhanced properties. Further experimental validation is necessary to optimize these reactions and to fully characterize the photophysical and biochemical properties of the resulting compounds. The application of such derivatives in high-throughput screening and cellular imaging could significantly contribute to advancements in drug discovery and biomedical research.

References

1-Acetylamino-7-naphthol: A Versatile Building Block for Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

1-Acetylamino-7-naphthol, a naphthalene-derived organic compound, serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its unique structural framework, featuring both a hydroxyl and an acetylamino group on the naphthalene ring, provides multiple reactive sites for further chemical modifications. This versatility has led to its application in the development of pharmaceuticals, high-performance dyes, and specialized fluorescent probes. This document provides detailed application notes and experimental protocols for the use of this compound as a foundational building block in organic synthesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 6470-18-4[1]
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 168-172 °C[1]
Solubility Soluble in ethanol, acetone; slightly soluble in water[1]
Purity (typical) ≥98.5% (HPLC)[1]

Applications in the Synthesis of Complex Organic Molecules

The strategic placement of the amino and hydroxyl functionalities on the naphthalene core makes this compound a valuable precursor for a range of complex molecules.

Pharmaceutical Intermediates

This compound is a key starting material in the synthesis of various pharmaceutical agents. Notably, it serves as a precursor for a key intermediate in the synthesis of Ropinirole , a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[3][4][5][6][7] The synthesis involves a multi-step process where the naphthalene core is modified and ultimately transformed into the active pharmaceutical ingredient.

Azo Dyes

The hydroxyl group of this compound makes it an excellent coupling component in the synthesis of azo dyes.[1][8] Diazonium salts react with this compound to form highly colored azo compounds with applications in the textile and printing industries. The acetylamino group can modulate the color and fastness properties of the resulting dyes.

Fluorescent Probes

The naphthalene scaffold is inherently fluorescent, and derivatives of this compound can be designed as fluorescent probes for the detection of various analytes.[9] The amino and hydroxyl groups can be functionalized with specific recognition moieties to create sensors for metal ions, anions, or biologically relevant molecules. The photophysical properties of these probes, such as their excitation and emission wavelengths, can be tuned by chemical modification.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving this compound.

Protocol 1: Synthesis of this compound from 1-Amino-7-naphthol

This protocol describes the acetylation of 1-amino-7-naphthol to produce this compound.[9]

Materials:

  • 1-Amino-7-naphthol

  • Acetic anhydride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve 1-amino-7-naphthol in a 1 M aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride dropwise to the stirred solution while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

  • Acidify the solution with 1 M HCl to precipitate the product.

  • Filter the crude product, wash with cold distilled water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Quantitative Data:

  • Yield: Typically >90%

  • Purity: >98% (as determined by HPLC)

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its melting point should be consistent with the literature value (168-172 °C).[1]

Protocol 2: General Procedure for the Synthesis of Azo Dyes from this compound

This protocol outlines a general method for the coupling of a diazonium salt with this compound.[10][11]

Materials:

  • An aromatic amine (e.g., aniline, p-toluidine)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • This compound

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

Procedure: Part A: Diazotization of the Aromatic Amine

  • Dissolve the aromatic amine in a 2 M aqueous solution of HCl.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

Part B: Azo Coupling

  • Dissolve this compound in a 1 M aqueous solution of NaOH.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the alkaline solution of this compound with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Filter the dye, wash with a saturated NaCl solution, and then with cold water.

  • Dry the azo dye. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data:

  • Yield: Varies depending on the aromatic amine used, but typically in the range of 70-95%.

  • Characterization: The synthesized azo dye should be characterized by UV-Vis spectroscopy to determine its maximum absorption wavelength (λmax) and by FT-IR to confirm the presence of the azo linkage (-N=N-).

Visualizations

Synthesis Workflow for this compound

G cluster_0 Method 1: Acetylation cluster_1 Method 2: From Sulfonic Acid 1-Amino-7-naphthol 1-Amino-7-naphthol Acetylation Acetylation 1-Amino-7-naphthol->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation 1-Acetylamino-7-naphthol_1 This compound Acetylation->1-Acetylamino-7-naphthol_1 1-Aminonaphthalene-7-sulfonic acid 1-Aminonaphthalene-7-sulfonic acid Alkali Fusion Alkali Fusion 1-Aminonaphthalene-7-sulfonic acid->Alkali Fusion Intermediate_Amine 1-Amino-7-naphthol Alkali Fusion->Intermediate_Amine Acetylation_2 Acetylation Intermediate_Amine->Acetylation_2 1-Acetylamino-7-naphthol_2 This compound Acetylation_2->1-Acetylamino-7-naphthol_2

Caption: Synthetic routes to this compound.

General Workflow for Azo Dye Synthesis

G Aromatic Amine Aromatic Amine Diazotization Diazotization Aromatic Amine->Diazotization NaNO2 / HCl NaNO2 / HCl NaNO2 / HCl->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Azo Coupling Azo Coupling Diazonium Salt->Azo Coupling This compound This compound This compound->Azo Coupling Azo Dye Azo Dye Azo Coupling->Azo Dye

Caption: General workflow for synthesizing azo dyes.

Logical Relationship in Fluorescent Probe Design

G 1-Acetylamino-7-naphthol_Core This compound (Fluorophore Core) Functionalization Functionalization 1-Acetylamino-7-naphthol_Core->Functionalization Functionalized Naphthol Functionalized Intermediate Functionalization->Functionalized Naphthol Coupling Reaction Coupling Reaction Functionalized Naphthol->Coupling Reaction Recognition Moiety Recognition Moiety Recognition Moiety->Coupling Reaction Fluorescent Probe Fluorescent Probe Coupling Reaction->Fluorescent Probe Signal Change Fluorescence Signal Change Fluorescent Probe->Signal Change Analyte Analyte Analyte->Signal Change

Caption: Design strategy for fluorescent probes.

References

Application Notes & Protocols: Synthesis of Novel Metal Complex Dyes Using 1-Acetylamino-7-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis, characterization, and potential applications of novel metal complex dyes derived from 1-Acetylamino-7-naphthol. This document outlines the synthetic strategy, experimental protocols, and analytical techniques relevant to this class of compounds, which holds potential in various fields including diagnostics, therapeutics, and material science.

Introduction

This compound is a versatile organic intermediate primarily used in the synthesis of azo dyes.[1][2][3] Its derivatives are valuable for producing a range of colors, particularly gray, brown, and black shades for textiles.[2] The formation of metal complexes with azo dyes derived from this precursor can enhance their stability, and tinctorial strength, and introduce novel physico-chemical properties, opening avenues for advanced applications.[4][5] Metal complex dyes, where one or two dye molecules coordinate with a metal ion such as chromium, cobalt, nickel, copper, or iron, exhibit superior fastness properties and can possess biological activity.[4][5][6] This makes them interesting candidates for drug development, where they may serve as biological stains, molecular probes, or even as lead compounds for therapeutic agents.[7] Naphthalene derivatives, in general, are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8]

Synthetic Strategy Overview

The synthesis of metal complex dyes from this compound is a multi-step process. The general workflow involves:

  • Diazotization: An aromatic amine is converted into a diazonium salt.

  • Azo Coupling: The diazonium salt is reacted with this compound to form an azo dye (the ligand).

  • Metallization: The azo dye is chelated with a metal salt to form the final metal complex dye.

This process allows for a high degree of modularity, as the properties of the final dye can be tuned by varying the aromatic amine and the metal ion.

Experimental Workflow for Synthesis of Metal Complex Dyes

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Metallization cluster_3 Step 4: Characterization A Aromatic Amine B NaNO2, HCl A->B Reacts with C Diazonium Salt Solution (0-5°C) B->C Forms D This compound in Alkaline Solution C->D Couples with E Azo Dye Ligand D->E Forms F Metal Salt (e.g., CuSO4, CoCl2) E->F Reacts with G Novel Metal Complex Dye F->G Forms H Spectroscopy (UV-Vis, FT-IR) G->H I Elemental Analysis G->I J Mass Spectrometry G->J

Caption: A generalized workflow for the synthesis and characterization of metal complex dyes.

Experimental Protocols

The following are generalized protocols for the synthesis of a novel azo dye ligand from this compound and its subsequent metallization. These protocols are based on established methods for similar compounds.[4][9]

3.1. Protocol 1: Synthesis of Azo Dye Ligand

This protocol describes the synthesis of an azo dye by coupling diazotized p-toluidine with this compound.

Materials:

  • p-toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • Diazotization of p-toluidine:

    • In a 250 mL beaker, dissolve a specific molar equivalent of p-toluidine in a solution of concentrated HCl and water.

    • Cool the mixture to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.

    • Continue stirring for 30 minutes at this temperature to ensure complete diazotization. The resulting solution contains the diazonium salt.

  • Coupling Reaction:

    • In a separate 500 mL beaker, dissolve a molar equivalent of this compound in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the alkaline solution of this compound with vigorous stirring.

    • Maintain the pH of the reaction mixture between 8-10 by adding a solution of sodium carbonate as needed.

    • Continue stirring the reaction mixture in the ice bath for 2-3 hours.

    • The completion of the reaction is indicated by the formation of a colored precipitate.

  • Isolation and Purification:

    • Acidify the reaction mixture with dilute HCl to precipitate the azo dye completely.

    • Filter the precipitate using vacuum filtration and wash with cold distilled water until the filtrate is neutral.

    • Recrystallize the crude dye from an appropriate solvent, such as ethanol, to obtain the purified azo dye ligand.

    • Dry the purified dye in a vacuum oven at 60-70°C.

3.2. Protocol 2: Synthesis of Metal Complex Dyes

This protocol outlines the complexation of the synthesized azo dye ligand with various metal salts.

Materials:

  • Synthesized Azo Dye Ligand

  • Metal Salts (e.g., Copper(II) Sulfate Pentahydrate, Cobalt(II) Chloride Hexahydrate, Nickel(II) Chloride Hexahydrate)

  • Methanol or Ethanol

  • Distilled Water

Procedure:

  • Complexation Reaction:

    • Dissolve a specific molar equivalent of the azo dye ligand in methanol or ethanol in a round-bottom flask equipped with a reflux condenser.

    • In a separate beaker, dissolve a molar equivalent of the chosen metal salt (a 1:2 metal-to-ligand ratio is common) in a minimal amount of distilled water or the same solvent.[10]

    • Add the metal salt solution dropwise to the dye solution with constant stirring.

    • Heat the reaction mixture to reflux for 4-6 hours. The color of the solution will change, indicating the formation of the metal complex.

  • Isolation and Purification:

    • After reflux, cool the reaction mixture to room temperature.

    • The precipitated metal complex dye is collected by vacuum filtration.

    • Wash the product with the solvent used for the reaction to remove any unreacted starting materials.

    • Dry the final metal complex dye in a vacuum oven at 80-100°C.

Characterization Data

The synthesized azo ligand and its metal complexes should be characterized using various analytical techniques to confirm their structure and purity. The expected data is summarized below.

Table 1: Spectroscopic and Analytical Data for Azo Ligand and Metal Complexes

CompoundColorYield (%)Melting Point (°C)λ_max (nm)Key FT-IR Bands (cm⁻¹)
Azo Ligand Dark Red85-95>250480-520~3400 (O-H), ~3200 (N-H), ~1680 (C=O, amide), ~1450 (N=N)
Cu(II) Complex Brownish Red70-80>300500-540Disappearance/shift of O-H and N-H, shift in N=N, new bands at 400-500 (M-N/M-O)[11]
Co(II) Complex Reddish Violet65-75>300520-560Disappearance/shift of O-H and N-H, shift in N=N, new bands at 400-500 (M-N/M-O)
Ni(II) Complex Reddish Brown70-80>300510-550Disappearance/shift of O-H and N-H, shift in N=N, new bands at 400-500 (M-N/M-O)

Note: The data presented are typical expected values based on literature for similar compounds and may vary depending on the specific aromatic amine and metal used.[4][12][13]

Characterization Techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λ_max) and study the effect of metallization on the electronic transitions. A bathochromic (red) shift is typically observed upon complexation.

  • FT-IR Spectroscopy: To identify functional groups and confirm coordination. The disappearance or shifting of the O-H and N-H stretching bands and a shift in the N=N stretching vibration are indicative of complex formation. New bands in the low-frequency region (400-600 cm⁻¹) can be attributed to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.[4][11]

  • ¹H NMR Spectroscopy: To elucidate the structure of the azo ligand. The disappearance of the hydroxyl proton signal in the spectra of diamagnetic metal complexes (like Zn(II)) can confirm deprotonation upon chelation.[11]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.[6][12]

  • Elemental Analysis: To determine the empirical formula and confirm the metal-to-ligand stoichiometry.

Logical Relationship for Spectroscopic Characterization

G cluster_methods Analytical Methods cluster_data Derived Information Compound Synthesized Compound (Ligand or Metal Complex) UVVis UV-Vis Spectroscopy Compound->UVVis FTIR FT-IR Spectroscopy Compound->FTIR NMR NMR Spectroscopy Compound->NMR MassSpec Mass Spectrometry Compound->MassSpec LambdaMax λmax (Electronic Transitions) UVVis->LambdaMax FuncGroups Functional Groups & Coordination Sites FTIR->FuncGroups Structure Molecular Structure NMR->Structure MolWeight Molecular Weight MassSpec->MolWeight

Caption: Interrelation of analytical techniques and the structural information they provide.

Potential Applications in Drug Development and Research

Metal complex dyes derived from this compound offer several potential applications for the target audience:

  • Biological Stains and Probes: The enhanced stability and distinct colors of these dyes make them suitable for use as histological stains or fluorescent probes in cellular imaging, depending on their photophysical properties.

  • Antimicrobial and Antifungal Agents: Azo compounds and their metal chelates have been reported to exhibit biological activities, including antibacterial and antifungal properties.[4][6] These novel complexes can be screened for their efficacy against various pathogens.

  • Anticancer Agents: Naphthalene derivatives have been investigated for their potential as anticancer agents.[8] The introduction of a metal center can modulate this activity, potentially through mechanisms like DNA binding or enzyme inhibition.[14]

  • Photodynamic Therapy (PDT): Certain dye-metal complexes can act as photosensitizers. Upon irradiation with light of a specific wavelength, they can generate reactive oxygen species, which can be harnessed for PDT to selectively destroy cancer cells.

The diverse biological activities of naphthalene derivatives and the unique properties of metal complexes suggest that these novel dyes are promising candidates for further investigation in medicinal chemistry and drug discovery.[7][8][15]

References

Application Notes: Industrial Use of 1-Acetylamino-7-naphthol in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial applications of 1-Acetylamino-7-naphthol in the textile industry. This compound is a key intermediate, primarily utilized as a coupling component in the synthesis of azo dyes. The resulting dyes are suitable for coloring various fibers, including wool, silk, and polyamide (nylon), yielding shades of black, brown, and grey with good fastness properties.

Overview of this compound in Textile Dyes

This compound is an organic compound synthesized through the acetylation of 7-amino-1-naphthol. In the textile industry, it serves as a crucial coupling component for the production of a range of dyes, including acid, mordant, and metallized azo dyes.[1][2] Its molecular structure allows for the formation of stable azo linkages (-N=N-) when reacted with a diazonium salt, resulting in dyes with desirable characteristics for textile applications.[1]

Key Applications:

  • Acid Dyes: Used for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon.

  • Mordant Dyes: Require a mordant to fix the dye to the textile fibers, often resulting in excellent fastness.

  • Metallized Dyes: These are pre-complexed with metal ions (e.g., chromium, iron) to enhance stability and lightfastness.[1] A notable example is C.I. Acid Black 107.

Synthesis of Azo Dyes using this compound

The synthesis of azo dyes is a two-step process involving diazotization followed by an azo coupling reaction.

General Synthesis Workflow

The overall process begins with the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with this compound.

Azo Dye Synthesis Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_finishing Step 3: Finishing A Primary Aromatic Amine D Diazonium Salt A->D 0-5°C B Sodium Nitrite (NaNO2) B->D 0-5°C C Hydrochloric Acid (HCl) C->D 0-5°C F Azo Dye D->F E This compound E->F G Isolation F->G H Purification G->H I Drying H->I

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocol: Synthesis of a Monoazo Acid Dye

This protocol outlines the laboratory-scale synthesis of a representative monoazo acid dye using this compound.

Materials:

  • Primary aromatic amine (e.g., sulfanilic acid)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • This compound

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ice

Procedure:

Part A: Diazotization of Sulfanilic Acid

  • In a 250 mL beaker, dissolve 4.3 g (0.025 mol) of sulfanilic acid in 50 mL of 5% aqueous sodium carbonate solution.

  • In a separate beaker, dissolve 1.8 g (0.026 mol) of sodium nitrite in 10 mL of water.

  • Cool both solutions to 0-5°C in an ice bath.

  • Slowly add the sodium nitrite solution to the sulfanilic acid solution with constant stirring, maintaining the temperature below 5°C.

  • In another beaker, prepare a mixture of 5 mL of concentrated HCl and 20 g of crushed ice.

  • Slowly add the solution from step 4 to the ice-acid mixture with continuous stirring. The formation of a diazonium salt precipitate should be observed.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 5.0 g (0.025 mol) of this compound in 50 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt suspension from Part A to the cold solution of this compound with vigorous stirring.

  • Maintain the temperature below 10°C and continue stirring for 30 minutes. The formation of the colored dye will be evident.

  • Adjust the pH of the reaction mixture to be slightly alkaline (pH 8-9) with a sodium carbonate solution if necessary to ensure complete coupling.

Part C: Isolation and Purification

  • "Salt out" the dye by adding a sufficient amount of sodium chloride to the reaction mixture and stirring until the dye precipitates.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a cold saturated sodium chloride solution to remove impurities.

  • Dry the synthesized dye in a vacuum oven at 60-70°C.

Application of Dyes on Textile Fibers

Dyes derived from this compound, such as Acid Black 107, are primarily applied to wool, silk, and nylon fibers through an exhaust dyeing method in an acidic dyebath.

General Dyeing Workflow

The dyeing process involves several stages, from fiber preparation to final rinsing and drying.

Textile Dyeing Workflow A Fiber Scouring B Dye Bath Preparation A->B C Dyeing B->C D Rinsing C->D E Soaping (optional) D->E F Final Rinsing E->F G Drying F->G

Caption: General workflow for textile dyeing.

Experimental Protocol: Dyeing of Wool and Nylon with an Acid Dye

This protocol details the application of a synthesized acid dye on wool and nylon fabric samples.

Materials and Equipment:

  • Wool and Nylon fabric samples (pre-scoured)

  • Synthesized acid dye

  • Acetic acid (or vinegar)

  • Sodium sulfate (Glauber's salt)

  • Laboratory dyeing machine or beakers with a heating source

  • pH meter

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 40:1 (40 mL of water for every 1 g of fabric).

    • Dissolve the required amount of dye (e.g., 2% on weight of fiber, o.w.f) in a small amount of hot water and add it to the dye bath.

    • Add 10% o.w.f. of sodium sulfate to act as a leveling agent.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[3]

  • Dyeing Process:

    • Introduce the pre-wetted wool or nylon fabric into the dye bath at 40°C.[4]

    • Gradually raise the temperature of the dye bath to 90-98°C over 30-45 minutes.

    • Maintain this temperature for 45-60 minutes, ensuring gentle agitation for even dyeing.

    • Allow the dye bath to cool gradually to about 70°C before removing the fabric.

  • Post-Dyeing Treatment:

    • Rinse the dyed fabric thoroughly with warm water, followed by cold water until the water runs clear.

    • Optional: For improved wash fastness, a soaping treatment can be performed by washing the fabric in a 1-2 g/L non-ionic detergent solution at 50-60°C for 15 minutes.

    • Rinse the fabric again and air dry.

Performance Evaluation of Dyed Textiles

The performance of the dyed textiles is evaluated based on their colorfastness to various environmental factors.

Quantitative Data Presentation

The following table summarizes the typical performance data for dyes derived from this compound, such as C.I. Acid Black 107, on wool. The ratings are based on a grey scale of 1 to 5, where 5 indicates excellent fastness and 1 indicates poor fastness.

Fastness PropertyTest MethodWool Rating
Light FastnessISO 105-B027-8
Washing Fastness (Color Change)ISO 105-C065
Washing Fastness (Staining)ISO 105-C064-5
Water Fastness (Color Change)ISO 105-E015
Water Fastness (Staining)ISO 105-E014-5
Perspiration Fastness (Acidic)ISO 105-E044-5
Perspiration Fastness (Alkaline)ISO 105-E044-5
Rubbing Fastness (Dry)AATCC TM 85
Rubbing Fastness (Wet)AATCC TM 84-5

Data is representative and may vary based on dyeing conditions and substrate.

Experimental Protocols for Fastness Testing

4.2.1. Colorfastness to Washing (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic or commercial laundering.[5][6]

  • A 10 cm x 4 cm specimen of the dyed fabric is sewn together with a multi-fiber test fabric.[7]

  • The composite specimen is placed in a stainless steel container with a specified amount of standard detergent solution and stainless steel balls.[8]

  • The container is agitated in a laundering machine at a specified temperature (e.g., 40°C or 60°C) for a set duration (e.g., 30 or 45 minutes).[7]

  • After washing, the specimen is rinsed and dried.

  • The change in color of the dyed specimen and the staining on the multi-fiber fabric are evaluated using grey scales.[9]

4.2.2. Colorfastness to Light (ISO 105-B02)

This method evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.[10][11]

  • A specimen of the dyed fabric is exposed to a xenon arc lamp under controlled conditions.[12]

  • Simultaneously, a set of blue wool standards with known lightfastness are also exposed.[13]

  • The exposure is continued until a specified color change is observed in the blue wool standards.

  • The lightfastness of the test specimen is rated by comparing its color change with that of the blue wool standards.[13]

4.2.3. Colorfastness to Crocking/Rubbing (AATCC Test Method 8)

This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.[2][3]

  • A specimen of the dyed fabric is mounted on a crockmeter.

  • A white cotton test cloth is mounted on the rubbing finger of the crockmeter.

  • The test is performed for 10 cycles of rubbing, both with a dry and a wet test cloth.[14]

  • The amount of color transferred to the white test cloth is assessed using the Gray Scale for Staining or the Chromatic Transference Scale.[15]

Signaling Pathways and Logical Relationships

The interaction between the acid dye and the protein/polyamide fiber is governed by several types of chemical bonds.

Dye-Fiber Interaction cluster_fiber Wool/Nylon Fiber cluster_dye Acid Dye Fiber Fiber Polymer (-NH3+, -CONH-) Dye Dye Anion (-SO3-) Dye->Fiber Ionic Bonds Dye->Fiber Hydrogen Bonds Dye->Fiber Van der Waals Forces

Caption: Key interactions between acid dyes and fibers.

References

Application Notes and Protocols: 1-Acetylamino-7-naphthol in Advanced Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 1-Acetylamino-7-naphthol in advanced materials science, focusing on its unique photophysical properties. The protocols described are generalized methodologies based on established techniques for similar compounds and should be adapted and optimized for specific research requirements.

Introduction

This compound is a naphthalene derivative with significant potential in advanced materials science. Its core utility stems from its propensity to undergo Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon, occurring on a femtosecond timescale, involves the transfer of a proton from the hydroxyl group to the acetylamino group upon photoexcitation. This rapid tautomerization leads to a large Stokes shift and dual emission, making it a promising candidate for applications in Organic Light-Emitting Diodes (OLEDs) and as a fluorescent sensor.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 6470-18-4[2]
Molecular Formula C₁₂H₁₁NO₂[2]
Molecular Weight 201.22 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 168-169 °C
Solubility Soluble in ethanol, ether, acetic acid, and benzene
Purity (typical) ≥98%

Applications in Advanced Materials Science

The unique photophysical properties of this compound, primarily its ESIPT characteristics, make it a molecule of interest for two key areas of advanced materials science research: Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors.

Illustrative Performance of Naphthalene-Based OLEDs (Analogous Systems)

Device ConfigurationEmitter TypeMax. Power Efficacy (lm/W)Max. Current Efficacy (cd/A)Max. External Quantum Efficiency (%)CIE CoordinatesReference
ITO/HTL/Emitter/ETL/LiF/AlNaphthalimide-based green emitter7.77.93.3(0.29, 0.52)[3]
ITO/HTL/Host:Dopant/ETL/Alq₃/Al-LiFSpiro[benzo[c]fluorene-7,9′-fluorene]-based blue host with dopant-7.03-(0.19, 0.16)[4]
ITO/PEDOT:PSS/PVK:OXD-7:TXO-TPA/TmPyPb/LiF/AlTADF yellow-red emitter14.7436.7118.44-[5]

Note: The data in this table is for naphthalene derivatives and not this compound itself. It is provided to illustrate the potential performance of this class of materials in OLEDs.

The dual-emission property of ESIPT molecules can be exploited for ratiometric sensing. The intensity ratio of the two emission bands can be sensitive to the local environment, such as the presence of specific metal ions. Perturbation of the ESIPT process upon analyte binding can lead to a highly selective and sensitive "turn-on" or "turn-off" fluorescent response.

Illustrative Performance of Naphthol-Based Fluorescent Sensors (Analogous Systems)

Sensor TypeTarget AnalyteDetection LimitFluorescence ResponseReference
Naphthol derivativeAl³⁺8.73 x 10⁻⁸ mol/LFluorescence enhancement[6]
Naphthalimide-based probeCu²⁺1.8 µMFluorescence quenching[2]
Naphthol-naphthalimide conjugateClO⁻10.67 µM"Turn-on" fluorescence[7]

Note: The data in this table is for other naphthol and naphthalimide-based sensors and is intended to be illustrative of the potential of this compound in this application.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its potential application in OLEDs and fluorescent sensors. These should be considered as starting points and will require optimization.

This protocol describes the acetylation of 1-amino-7-naphthol.[8]

Materials:

  • 1-amino-7-naphthol

  • Aqueous sodium hydroxide solution

  • Acetic anhydride or glacial acetic acid

  • Soda ash

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolve 1-amino-7-naphthol in an aqueous sodium hydroxide solution in a reaction vessel.

  • While maintaining the temperature between 20-40 °C, add acetic anhydride or glacial acetic acid dropwise to the solution with stirring.

  • Allow the reaction to proceed for several hours.

  • To complete the reaction and adjust the pH, add soda ash and heat the mixture.

  • Cool the mixture and continue stirring to allow for precipitation of the product.

  • Isolate the solid product by filtration.

  • Wash the product with water and dry thoroughly.

  • The product can be further purified by recrystallization if necessary.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 1-amino-7-naphthol step1 Dissolve in aq. NaOH start->step1 step2 Add Acetic Anhydride (20-40 °C) step1->step2 step3 Reaction (several hours) step2->step3 step4 Add Soda Ash & Heat step3->step4 step5 Cool & Stir step4->step5 step6 Filter & Wash step5->step6 end This compound step6->end

Synthesis of this compound.

This is a general protocol for the fabrication of a multi-layer OLED device and would need to be adapted for the specific use of this compound as an emissive material.[5][7]

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hellmanex™ III solution, deionized water, acetone, isopropanol

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Emitting layer solution (e.g., this compound and a host material in a suitable solvent like chlorobenzene)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Cathode materials (e.g., LiF/Al)

  • Nitrogen-filled glove box

  • Ultrasonic bath, spin coater, thermal evaporator

Procedure:

  • Substrate Cleaning: Sequentially sonicate the ITO substrates in Hellmanex solution, deionized water, acetone, and isopropanol. Dry with a nitrogen gun.

  • Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate. Anneal the substrates.

  • Emitting Layer (EML) Deposition: In a nitrogen-filled glove box, prepare a solution of the emitting material. Spin-coat the emitting layer solution onto the PEDOT:PSS layer. Anneal the films.

  • Electron Transport Layer (ETL) and Cathode Deposition: Thermally evaporate the ETL material followed by the cathode materials (e.g., LiF and Al) onto the emitting layer under high vacuum.

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

OLED_Fabrication_Workflow cluster_oled OLED Fabrication Workflow start ITO Substrate step1 Substrate Cleaning (Sonication) start->step1 step2 PEDOT:PSS Deposition (Spin Coating) step1->step2 step3 Emitting Layer Deposition (Spin Coating) step2->step3 step4 ETL & Cathode Deposition (Thermal Evaporation) step3->step4 end OLED Device step4->end

Generalized OLED Fabrication Workflow.

This generalized protocol outlines the steps for evaluating a this compound-based fluorescent probe for the detection of a target metal ion.

Materials:

  • Stock solution of the this compound-based probe in a suitable solvent (e.g., DMSO or acetonitrile).

  • Stock solutions of various metal ions (as salts) in a buffered aqueous solution.

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Probe Solution Preparation: Prepare a dilute solution of the fluorescent probe in the chosen buffer.

  • Titration: To the probe solution in a cuvette, incrementally add small aliquots of the target metal ion stock solution. After each addition, record the fluorescence emission spectrum.

  • Selectivity Study: Repeat the titration with other metal ions to assess the selectivity of the probe.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit. For ratiometric probes, plot the ratio of the two emission intensities.

Sensor_Protocol cluster_sensor Fluorescent Sensor Protocol start Prepare Probe Solution step1 Add Target Metal Ion Aliquots start->step1 step2 Record Fluorescence Spectrum step1->step2 step2->step1 Incremental Addition step3 Repeat with other Metal Ions (Selectivity) step2->step3 step4 Data Analysis (Detection Limit) step3->step4 end Sensor Characterization step4->end

Protocol for Metal Ion Detection.

Logical Relationships and Signaling Pathways

The core mechanism underpinning the utility of this compound in advanced materials is the Excited-State Intramolecular Proton Transfer (ESIPT) process.

ESIPT_Pathway cluster_esipt ESIPT Mechanism ground_state Ground State (Enol Form) excited_state_enol Excited State (Enol* Form) ground_state->excited_state_enol Photoexcitation excited_state_enol->ground_state Fluorescence (Normal) excited_state_keto Excited State (Keto* Tautomer) excited_state_enol->excited_state_keto ESIPT ground_state_keto Ground State (Keto Form) excited_state_keto->ground_state_keto Fluorescence (Tautomer) ground_state_keto->ground_state Relaxation

Excited-State Intramolecular Proton Transfer.

Safety and Handling

This compound should be handled in a well-ventilated area. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound presents an intriguing platform for the development of novel materials for optoelectronic and sensing applications. Its characteristic ESIPT properties are the foundation for its potential use in high-efficiency OLEDs and sensitive fluorescent probes. The protocols provided herein offer a starting point for researchers to explore the incorporation of this molecule into advanced material systems. Further research is warranted to fully elucidate its performance characteristics and to synthesize derivatives with enhanced properties.

References

Troubleshooting & Optimization

methods for improving the yield of 1-Acetylamino-7-naphthol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity in the synthesis of 1-Acetylamino-7-naphthol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main, well-documented routes for synthesizing this compound. The most direct method is the acetylation of a 1-amino-7-naphthol precursor.[1] An alternative, industrially significant route involves a multi-step process starting from 1-aminonaphthalene-7-sulfonic acid (also known as Cleve's acid-1,7).[1][2]

Q2: Which acetylating agent is recommended for higher yield?

A2: Acetic anhydride is generally preferred over glacial acetic acid. It is a more reactive acetylating agent, which can lead to higher yields and more efficient conversion of the starting material.[1]

Q3: How critical is pH control during the acetylation process?

A3: pH control is a critical factor influencing both yield and purity. While traditional methods use basic conditions to enhance the nucleophilicity of the amino group, side reactions can occur.[1] An improved method suggests dissolving the aminonaphthol precursor in a slightly acidic solution before adding the acetylating agent. After the acetylation is complete, the solution is made alkaline and heated, which helps convert by-products back into the desired product, thereby increasing yield and quality.[3]

Q4: What are the common impurities and how can they be minimized?

A4: Common impurities include unreacted 1-amino-7-naphthol and by-products from side reactions during acetylation.[3][4] Minimizing these involves ensuring the reaction goes to completion, using a slight excess of a reactive acetylating agent like acetic anhydride, and implementing careful pH control. A post-reaction heating step in an alkaline solution is effective at reversing the formation of certain by-products.[3]

Q5: What are the standard procedures for purifying the final product?

A5: The standard methods for purifying this compound are filtration and crystallization.[4] Recrystallization from solvents such as ethanol, acetic acid, or benzene is often necessary to achieve high purity, especially if by-products have formed.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem: Consistently low product yield.

  • Possible Cause 1: Incomplete Acetylation Reaction.

    • Solution: Ensure an adequate reaction time (typically several hours) and maintain the recommended temperature (20-40°C for aqueous reactions).[1][5] Verify the stoichiometry and consider using a slight excess (e.g., 1.2 equivalents) of the more reactive acetic anhydride.[1]

  • Possible Cause 2: Formation of Side-Reaction By-products.

    • Solution: The formation of by-products that are difficult to convert can lower the yield of the desired product.[3] To mitigate this, acetylate in a slightly acidic medium and then make the solution alkaline and heat to 70-85°C. This procedure has been shown to revert by-products to the target compound.[3]

  • Possible Cause 3: Degradation of Starting Material.

    • Solution: If synthesizing the 1-amino-7-naphthol precursor via alkali fusion, precise temperature control is crucial. Overheating during the fusion with sodium hydroxide or potassium hydroxide (which occurs at 210–230°C) can lead to degradation and lower the overall yield.[1]

Problem: The final product is off-color or appears impure.

  • Possible Cause 1: Presence of Unreacted Precursors.

    • Solution: The presence of unreacted 1-amino-7-naphthol can discolor the final product. Ensure the reaction is complete by testing a sample before workup. If necessary, extend the reaction time or add a small additional amount of the acetylating agent.

  • Possible Cause 2: Insufficient Purification.

    • Solution: A single filtration may not be sufficient to remove all impurities. Perform recrystallization of the crude product. Solvents like ethanol or acetic acid are effective for this purpose.[2]

  • Possible Cause 3: Oxidation.

    • Solution: Naphthol compounds can be susceptible to air oxidation, which can lead to colored impurities. If this is suspected, consider degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The following table summarizes various reported conditions and outcomes for the synthesis of this compound and its key precursor.

Synthesis StagePrecursorReagent(s)Key ConditionsReported Yield
Acetylation1-Amino-7-naphtholAcetic AnhydrideDichloromethane solvent, stirred at 20°C for 21 hours.88%
Acetylation1-Amino-7-naphtholGlacial Acetic AcidAqueous NaOH, temperature controlled at 20-40°C for 2 hours.Not specified
Precursor Synthesis1-Aminonaphthalene-7-sulfonic acidKOH / NaOHAlkali fusion reaction at 210-235°C.80.6% (yield of 1-amino-7-naphthol)
Improved AcetylationAminonaphthol Sulphonic AcidAcetic AnhydrideAcetylation in a slightly acidic solution, followed by heating at 70-85°C in an alkaline solution.Improved yield and purity

Experimental Protocols

Protocol 1: Direct Acetylation of 1-Amino-7-naphthol in Basic Medium

  • Dissolve 0.5 mole of 1-amino-7-naphthol in 400 mL of an aqueous sodium hydroxide solution.

  • Maintain the temperature of the solution between 20-40°C.

  • Slowly add 0.76 moles of acetic anhydride or glacial acetic acid dropwise to the solution.[1][5]

  • Continue stirring and maintain the temperature for 2 hours to allow the reaction to complete.[5]

  • Add soda ash to adjust the pH to approximately 8.5-9.0.

  • Heat the mixture to 60-95°C for 15 minutes.[5]

  • Cool the solution to below 20°C and stir for 1 hour to precipitate the product.

  • Isolate the solid product by suction filtration and dry at 80-90°C.[5]

Protocol 2: Improved Acetylation with pH Control for Higher Purity

  • Charge a reactor with the aminonaphthol sulphonic acid precursor and water.

  • Carefully add sodium carbonate or bicarbonate to dissolve the starting material, ensuring the solution remains slightly acidic to litmus paper at all times.[3]

  • Once fully dissolved, add the acetic anhydride (approx. 1.1-1.2 equivalents) to the slightly acidic solution.

  • Stir until the acetylation is complete (can be monitored by TLC or other appropriate methods).

  • After completion, add sodium carbonate to make the solution distinctly alkaline.[3]

  • Raise the temperature to 70-85°C and hold for approximately 15 minutes to convert any formed by-products.[3]

  • Cool the mixture to precipitate the sodium salt of the product, which can then be isolated by filtration.

Visualized Workflows and Pathways

SynthesisPathways cluster_route2 Alternative Starting Point cluster_route1 Direct Synthesis Route S1 1-Aminonaphthalene- 7-sulfonic Acid A1 1-Amino-7-naphthol S1->A1 Alkali Fusion (KOH/NaOH, 210-230°C) P This compound A1->P Acetylation (Acetic Anhydride)

Caption: Primary synthetic routes to this compound.

Troubleshooting start Low Yield or Impure Product q1 Was the reaction run to completion? start->q1 s1 Increase reaction time. Verify temperature & stoichiometry. Use Acetic Anhydride. q1->s1 No q2 Was pH controlled to avoid side reactions? q1->q2 Yes s1->q2 s2 Adopt acidic acetylation followed by alkaline heat treatment. (See Protocol 2) q2->s2 No q3 Is the final product still impure? q2->q3 Yes s2->q3 s3 Perform recrystallization from a suitable solvent (e.g., ethanol, acetic acid). q3->s3 Yes end Improved Yield and Purity q3->end No s3->end

Caption: Troubleshooting workflow for low yield and purity issues.

References

purification of crude 1-Acetylamino-7-naphthol by crystallization and filtration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 1-Acetylamino-7-naphthol via crystallization and filtration.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available crude this compound?

A1: The purity of crude this compound can vary depending on the synthetic route. Common impurities may include unreacted starting materials such as 7-amino-1-naphthol and acetic anhydride, as well as byproducts from the acetylation reaction.[1]

Q2: What is the recommended solvent for the crystallization of this compound?

A2: Ethanol is a commonly recommended solvent for the recrystallization of this compound.[2] It is soluble in ethanol at elevated temperatures and less soluble at lower temperatures, which is a key characteristic of a good recrystallization solvent. Other potential solvents include acetone and acetic acid.[3]

Q3: What are the key parameters to control during the crystallization process?

A3: The key parameters to control are the dissolution temperature, the cooling rate, and the final crystallization temperature. A slow cooling rate is crucial for the formation of pure, well-defined crystals, as rapid cooling can trap impurities within the crystal lattice.

Q4: How can I improve the yield of the purified product?

A4: To improve the yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] After filtration, the filtrate (mother liquor) can be concentrated and cooled to obtain a second crop of crystals. However, be aware that the second crop may be less pure than the first.

Q5: What type of filtration is best suited for collecting the purified crystals?

A5: Vacuum filtration using a Büchner funnel is the recommended method for efficiently separating the purified crystals from the mother liquor. This method allows for rapid filtration and effective drying of the crystal cake.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol is a general guideline and may require optimization based on the purity of the crude material and the scale of the experiment.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and attach a reflux condenser. Heat the mixture to a gentle boil while stirring until all the solid has dissolved. If undissolved solids remain, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the activated charcoal. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for a period of time. For complete drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the melting point of this compound (Melting Point: 168-169 °C[3]).

Data Presentation

Table 1: Solvent Selection for Crystallization

SolventSolubility of this compoundRemarks
EthanolSoluble when hot, sparingly soluble when coldCommonly used and effective for recrystallization.
AcetoneSolubleMay be too good a solvent, leading to lower recovery.
WaterSparingly solubleNot a suitable primary solvent for recrystallization.
TolueneSolubleCan be used, but ethanol is generally preferred.
CyclohexaneSparingly solubleMay be useful as an anti-solvent in a mixed solvent system.

Table 2: Typical Physical Properties of Purified this compound

PropertyValue
Molecular FormulaC₁₂H₁₁NO₂[5]
Molecular Weight201.22 g/mol [5]
Melting Point168-169 °C[3]
AppearanceWhite to off-white crystalline powder

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - Solution is not saturated (too much solvent used).- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and allow to cool again.[4]- Try a different solvent or a mixed-solvent system.
Oiling Out (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- The solution is supersaturated to a high degree.- Re-heat the solution to dissolve the oil and add a small amount of additional solvent before cooling slowly.- Use a lower boiling point solvent.
Colored Crystals - Colored impurities are co-crystallizing with the product.- Use activated charcoal to decolorize the solution before crystallization.- A second recrystallization may be necessary.
Poor Recovery/Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Concentrate the mother liquor to obtain a second crop of crystals.[4]- Ensure the filtration apparatus is pre-warmed before hot filtration.- Allow for a longer crystallization time at a lower temperature.
Crystals are very fine or powdery - The solution cooled too quickly.- Insulate the flask during cooling to slow down the process.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude this compound B Add minimal hot ethanol A->B C Heat to boiling B->C D Optional: Add activated charcoal C->D F Slow cooling to room temperature C->F If no charcoal E Hot gravity filtration D->E E->F G Cool in ice bath F->G H Vacuum filtration G->H I Wash with cold ethanol H->I J Dry the crystals I->J K Pure this compound J->K

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Start Purification Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes OilingOut Oiling Out Problem->OilingOut Yes ColoredCrystals Colored Crystals Problem->ColoredCrystals Yes NoCrystals No Crystals Problem->NoCrystals Yes End Pure Product Problem->End No Solution1 Concentrate mother liquor or use less solvent initially LowYield->Solution1 Solution2 Re-heat, add more solvent, cool slowly OilingOut->Solution2 Solution3 Use activated charcoal or re-crystallize ColoredCrystals->Solution3 Solution4 Evaporate solvent or change solvent NoCrystals->Solution4 Solution1->End Solution2->End Solution3->End Solution4->End

References

identifying and minimizing impurities in 1-Acetylamino-7-naphthol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Acetylamino-7-naphthol. Our aim is to help you identify and minimize impurities in your production process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main routes for the synthesis of this compound:

  • Direct Acetylation: This involves the direct N-acetylation of 1-amino-7-naphthol using an acetylating agent like acetic anhydride or glacial acetic acid.[1][2] This method is straightforward and commonly used for lab-scale synthesis.

  • Multi-step Synthesis from Cleve's Acid: This industrial route starts with 1-aminonaphthalene-7-sulfonic acid (Cleve's acid-1,7). The process involves an alkali fusion reaction to convert the sulfonic acid group to a hydroxyl group, yielding 1-amino-7-naphthol, which is then acetylated.[3][4]

Q2: What are the most common impurities I should be aware of?

A2: Impurities can originate from starting materials, side reactions, or degradation. The expected impurity profile depends on the synthetic route. See the table below for a summary of potential impurities.

Q3: How can I control the selectivity of N-acetylation over O-acetylation?

A3: In the acetylation of aminophenols, N-acetylation is generally favored over O-acetylation due to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group. To enhance selectivity:

  • Control Reaction Temperature: Lower temperatures typically favor N-acetylation. A common temperature range is 20-40°C.[3]

  • pH Control: Performing the reaction under slightly acidic or neutral conditions can protonate the amino group, reducing its reactivity. Conversely, basic conditions deprotonate the phenolic hydroxyl group, which can increase the likelihood of O-acetylation.[3] A patent suggests that conducting the acetylation in a slightly acidic solution prevents side reactions.[5]

Q4: My final product has a persistent color. What could be the cause?

A4: A persistent color in the final product can be due to several factors:

  • Oxidation Products: Naphthols and their amino derivatives are susceptible to oxidation, which can form colored impurities. It is crucial to handle these compounds under an inert atmosphere if possible.

  • Residual Starting Materials: Incomplete reaction can leave colored starting materials or intermediates in your final product.

  • By-products from Alkali Fusion: The high temperatures (210–230°C) used in the alkali fusion of Cleve's acid can lead to the formation of colored by-products.[3]

Q5: What are the recommended purification techniques for this compound?

A5: The most common and effective purification methods are:

  • Crystallization: This is a highly effective method for removing most impurities. Solvents such as ethanol, acetic acid, and benzene have been reported for dissolving the product.[4]

  • Filtration: This is used to isolate the crude or crystallized product.[2]

  • Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the correct stoichiometry of reagents.- Increase reaction time or temperature moderately.- Use a more reactive acetylating agent like acetic anhydride instead of acetic acid.[3]
Product loss during workup.- Optimize the crystallization and filtration steps to minimize loss.
Presence of Unreacted 1-amino-7-naphthol Insufficient acetylating agent or reaction time.- Increase the molar equivalent of the acetylating agent.- Extend the reaction time and monitor completion by TLC or HPLC.
Detection of O-acetylated Impurity Reaction conditions favoring O-acetylation.- Maintain a reaction temperature between 20-40°C.[3]- Avoid strongly basic conditions which can deprotonate the hydroxyl group.
Multiple Impurity Peaks on HPLC Side reactions during synthesis.- A patent suggests that for related compounds, heating the product in a mild alkaline solution can revert some by-products to the desired acetylated compound.[5]- Optimize reaction conditions (temperature, pH, reaction time) to minimize side reactions.
Impure starting materials.- Ensure the purity of 1-amino-7-naphthol or Cleve's acid-1,7 before starting the reaction.

Impurity Profile and Analytical Data

A comprehensive impurity profile is crucial for quality control. Below is a table summarizing potential impurities and recommended analytical methods for their detection.

Impurity Name Potential Origin Recommended Analytical Method(s)
1-amino-7-naphtholUnreacted starting materialHPLC, TLC
1-aminonaphthalene-7-sulfonic acidUnreacted starting material (Cleve's acid route)HPLC
1-amino-7-acetoxynaphthalene (O-acetylated)Side reaction during acetylationHPLC-MS, NMR
N,O-diacetyl-1-amino-7-naphtholSide reaction (excess acetylating agent)HPLC-MS, NMR
Acetic Acid/AnhydrideResidual reagentsNMR, GC-MS
Oxidation/Degradation ProductsExposure to air, light, or heatHPLC, LC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Acetylation
  • Dissolve 1-amino-7-naphthol (1 mole) in an aqueous solution of sodium hydroxide.

  • While maintaining the temperature between 20-40°C, add acetic anhydride (1.1 moles) dropwise with stirring.[3]

  • Continue stirring at this temperature for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, adjust the pH to approximately 8.5-9.0 with soda ash and heat the mixture.[2]

  • Cool the mixture to below 20°C and stir for 1 hour to facilitate precipitation.[2]

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product at 80-90°C.[2]

  • For higher purity, recrystallize the crude product from a suitable solvent like ethanol.

Protocol 2: HPLC Method for Purity Analysis

This is a general reversed-phase HPLC method that can be adapted for the analysis of this compound and its impurities.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01M KH2PO4 buffer (pH 2.5)
Mobile Phase B Acetonitrile:Methanol (80:20 v/v)
Gradient Start with a higher concentration of Mobile Phase A and gradually increase Mobile Phase B.
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL
Column Temperature 30°C

This method is based on a similar analysis for related naphthalene compounds and may require optimization for your specific sample matrix.[6]

Visualizing Workflows and Relationships

Diagram 1: Synthesis Workflow

G Workflow for this compound Synthesis cluster_0 Direct Acetylation Route cluster_1 Cleve's Acid Route A 1-amino-7-naphthol B Acetylation (Acetic Anhydride, 20-40°C) A->B A->B F Crude this compound B->F C 1-aminonaphthalene-7-sulfonic acid D Alkali Fusion (KOH/NaOH, 210-230°C) C->D E Acidification D->E E->A G Purification (Filtration & Crystallization) F->G H Pure this compound G->H I QC Analysis (HPLC, NMR) H->I

Caption: Synthesis routes for this compound.

Diagram 2: Impurity Identification Logic

G Logical Flow for Impurity Identification A Synthesized Product B Run HPLC Analysis A->B C Single Peak at Expected Retention Time? B->C D Product Meets Purity Specs C->D Yes E Additional Peaks Observed C->E No F Compare Retention Times with Known Standards E->F H Isolate Unknown Peaks (Prep-HPLC) E->H G Identify Known Impurities (e.g., starting material) F->G I Structural Elucidation (LC-MS, NMR) H->I J Update Impurity Profile I->J

Caption: Decision tree for impurity analysis.

References

optimizing reaction conditions for the acetylation of 1-amino-7-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetylation of 1-amino-7-naphthol to synthesize N-(7-hydroxy-1-naphthyl)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the acetylation of 1-amino-7-naphthol.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Acetylating Agent: Acetic anhydride may have hydrolyzed due to improper storage.Use a fresh, unopened bottle of acetic anhydride. Ensure storage in a cool, dry place.
2. Incorrect pH: The reaction may not be sufficiently basic to deprotonate the phenolic hydroxyl group and enhance the nucleophilicity of the amino group.[1]Ensure the reaction medium is basic. When dissolving 1-amino-7-naphthol in aqueous sodium hydroxide, confirm the pH is adequately high before adding the acetylating agent.[1]
3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.For reactions using a base like sodium acetate, consider heating the mixture to 80–100°C under reflux.[1] For reactions in aqueous NaOH, maintain the temperature between 20-40°C.[1]
Formation of Multiple Products (Visible on TLC) 1. O-Acetylation: In addition to the desired N-acetylation, the hydroxyl group may also be acetylated, especially under certain conditions.Maintain a basic pH to favor N-acetylation, as the amino group is generally more nucleophilic under these conditions.[1] Acidic conditions can favor O-acetylation.
2. Impure Starting Material: The 1-amino-7-naphthol starting material may contain impurities from its synthesis, such as from the alkali fusion of 1-aminonaphthalene-7-sulfonic acid.[1]Purify the starting 1-amino-7-naphthol before use, for example, by recrystallization.
Product is Colored (Not Off-White/Light Gray) 1. Oxidation: Aminonaphthols can be susceptible to oxidation, leading to colored impurities.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
2. By-products from Side Reactions: Side reactions can lead to colored impurities.[2]For reactions involving aminonaphthol sulfonic acid precursors, heating the product in an alkaline solution (e.g., with sodium carbonate) can help revert by-products to the desired product before final isolation.[2]
Difficulty in Product Isolation/Purification 1. Incomplete Precipitation: The product may not fully precipitate from the reaction mixture.After the reaction, adjust the pH to be near neutral to ensure the product is in its least soluble form. Cooling the mixture in an ice bath can also enhance precipitation.
2. Inefficient Recrystallization: The chosen solvent may not be optimal for recrystallization.Ethanol, ether, acetic acid, and benzene are reported as suitable solvents for the product.[1][3] Experiment with different solvent systems to find the best one for your specific impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for the acetylation of 1-amino-7-naphthol?

A1: The most direct synthesis involves the acetylation of 1-amino-7-naphthol using an acetylating agent like acetic anhydride or glacial acetic acid.[1] A common procedure involves dissolving 1-amino-7-naphthol in an aqueous sodium hydroxide solution and then adding the acetylating agent.[1]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the acetylation reaction can be effectively monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

Q3: What are the key differences between using acetic anhydride and glacial acetic acid as the acetylating agent?

A3: Acetic anhydride is a more reactive acetylating agent than acetic acid and will typically lead to a faster reaction.[1]

Q4: Is it possible to acetylate both the amino and hydroxyl groups of 1-amino-7-naphthol?

A4: Yes, di-acetylation is possible. However, N-acetylation is generally favored over O-acetylation because the amino group is more nucleophilic than the hydroxyl group, especially under basic conditions.[1]

Q5: My starting material, 1-amino-7-naphthol, is discolored. Can I still use it?

A5: Discoloration of the starting material may indicate the presence of impurities, which can affect the yield and purity of your final product. It is recommended to purify the 1-amino-7-naphthol, for instance by recrystallization, before use.

A6: An industrially significant route starts with 1-aminonaphthalene-7-sulfonic acid (Cleve's acid-1,7). This involves an alkali fusion reaction where the sulfonic acid is heated with a strong base like potassium or sodium hydroxide at high temperatures (210–230°C).[1]

Data Presentation

Table 1: Summary of Reaction Conditions for Acetylation of 1-Amino-7-Naphthol

ParameterCondition 1Condition 2
Starting Material 1-Amino-7-naphthol1-Amino-7-naphthol
Acetylating Agent Acetic AnhydrideGlacial Acetic Acid / Acetic Anhydride
Base/Catalyst Sodium AcetateSodium Hydroxide
Solvent Not specified (often reflux)Aqueous
Temperature 80–100°C20–40°C
Molar Ratio (Amine:Anhydride) 1:1.2Not specified
Reference [1][1]

Table 2: Physicochemical Properties of N-(7-hydroxy-1-naphthyl)acetamide

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
Melting Point 168-169 °C[1][3]
Boiling Point 486.2 °C at 760 mmHg[1]
Appearance Crystalline solid[3]
Solubility Soluble in ethanol, ether, acetic acid, and benzene.[1][3]

Experimental Protocols

Protocol 1: Acetylation using Sodium Hydroxide

  • Dissolve 1-amino-7-naphthol in an aqueous solution of sodium hydroxide.

  • While maintaining the temperature between 20-40°C, add glacial acetic acid or acetic anhydride dropwise to the solution.

  • Allow the reaction to proceed for a couple of hours.

  • To complete the reaction and adjust the pH, add soda ash and heat the mixture.

  • After cooling and stirring, isolate the product by filtration.

  • Dry the isolated product.[1]

Protocol 2: Acetylation using Sodium Acetate

  • In a suitable reaction vessel, combine 1-amino-7-naphthol and sodium acetate.

  • Add acetic anhydride, typically in a molar ratio of 1.2 equivalents relative to the 1-amino-7-naphthol.

  • Heat the reaction mixture to 80–100°C under reflux.

  • Monitor the reaction progress using TLC or HPLC.

  • Upon completion, cool the reaction mixture and isolate the product, for example, by precipitation and filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 1-amino-7-naphthol in aqueous NaOH start->dissolve add_acetyl Add Acetic Anhydride (20-40°C) dissolve->add_acetyl react Stir for 2 hours add_acetyl->react adjust_ph Adjust pH with Soda Ash & Heat react->adjust_ph cool_filter Cool, Stir & Filter adjust_ph->cool_filter dry Dry Product cool_filter->dry end End dry->end

Caption: Experimental workflow for the acetylation of 1-amino-7-naphthol.

troubleshooting_logic start Low or No Product? check_reagents Check Acetylating Agent (Freshness, Storage) start->check_reagents Yes multiple_spots Multiple Spots on TLC? start->multiple_spots No check_ph Verify Reaction pH (Should be basic) check_reagents->check_ph Reagents OK check_temp Check Reaction Temperature check_ph->check_temp pH OK end Troubleshooting Complete check_temp->end o_acetylation Possible O-Acetylation (Ensure basic pH) multiple_spots->o_acetylation Yes colored_product Product Discolored? multiple_spots->colored_product No impure_sm Impure Starting Material? (Recrystallize 1-amino-7-naphthol) o_acetylation->impure_sm impure_sm->end oxidation Possible Oxidation (Use inert atmosphere) colored_product->oxidation Yes colored_product->end No byproducts Side Reaction By-products? (Alkaline heat treatment) oxidation->byproducts byproducts->end

References

long-term stability and proper storage conditions for 1-Acetylamino-7-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and proper storage of 1-Acetylamino-7-naphthol.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For maximal stability, this compound should be stored in a cool, dry place, ideally at room temperature (below 25°C)[1]. It is crucial to keep the container tightly sealed and protected from direct sunlight and moisture[1]. Storing under an inert atmosphere is also recommended to prevent oxidation[2][3].

Q2: What is the expected shelf life of this compound?

A2: When stored under the recommended conditions, this compound has a shelf life of approximately 36 months from the date of manufacture[1].

Q3: What are the signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color from its typical white to off-white appearance, clumping of the crystalline powder due to moisture absorption, or a noticeable change in its solubility characteristics.

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathways for this compound include:

  • Hydrolysis: Under acidic or basic conditions, the acetylamino group can hydrolyze, yielding 1-amino-7-naphthol[4].

  • Oxidation: The compound can react with oxidizing agents, potentially forming quinones[4]. It is advisable to store it separately from strong oxidizing agents[1].

  • Nitration: It has been shown to react with nitric oxide, which can lead to the formation of nitro compounds[4][5].

Q5: How should I handle this compound in the laboratory?

A5: It is recommended to handle this compound in a well-ventilated area. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[1]. Avoid creating dust when handling the solid material[1][6].

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid (yellowing or browning) Exposure to light, air (oxidation), or contaminants.Discard the reagent if severely discolored. For minor discoloration, repurification by recrystallization may be possible, but the purity should be verified by analytical methods (e.g., HPLC, melting point) before use.
Poor solubility in recommended solvents (e.g., ethanol, acetone) The compound may have degraded or absorbed moisture.Dry the compound under vacuum. If solubility issues persist, it is likely a sign of degradation, and the reagent should be discarded.
Inconsistent experimental results Degradation of the starting material.Verify the purity of the this compound using an appropriate analytical technique. If the purity is below the required specification (typically ≥98.5%), a fresh bottle should be used.
Appearance of unexpected byproducts in reactions Use of degraded this compound.Confirm the identity of the byproducts. If they correspond to potential degradation products (e.g., 1-amino-7-naphthol), obtain a new, verified batch of the starting material.

Stability Data Summary

Condition Parameter Expected Stability Notes
Temperature Recommended: <25°C[1]HighStable for at least 36 months[1].
Elevated: >40°CModerate to LowIncreased risk of degradation over time.
Humidity Recommended: DryHighHygroscopic nature not specified, but moisture should be avoided[1].
High HumidityLowPotential for hydrolysis and clumping.
Light Recommended: DarkHighProtect from direct sunlight to prevent photochemical degradation[1].
Exposed to UV/SunlightLowLikely to cause discoloration and degradation.
Atmosphere Recommended: Inert Gas[2][3]HighMinimizes oxidation.
AirModerateRisk of slow oxidation over time.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_purity Check Purity of this compound (e.g., HPLC, Melting Point) start->check_purity is_pure Is Purity ≥ 98.5%? check_purity->is_pure check_storage Review Storage Conditions (Temp, Light, Moisture, Atmosphere) is_pure->check_storage Yes use_new_reagent Action: Use a New, Verified Batch of Reagent is_pure->use_new_reagent No storage_ok Are Storage Conditions Optimal? check_storage->storage_ok improve_storage Action: Improve Storage Practices (e.g., use desiccator, store in dark) storage_ok->improve_storage No end_bad End: Re-evaluate Other Experimental Parameters storage_ok->end_bad Yes end_good End: Problem Resolved use_new_reagent->end_good improve_storage->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocol: Stability Assessment of this compound

Objective: To assess the stability of this compound under accelerated storage conditions.

Methodology:

  • Sample Preparation:

    • Procure a high-purity (≥99%) batch of this compound.

    • Characterize the initial purity (Time 0) using High-Performance Liquid Chromatography (HPLC) and record the melting point.

    • Aliquot the compound into several vials under an inert atmosphere.

  • Storage Conditions:

    • Control: Store one set of vials at the recommended condition (e.g., 4°C in the dark, under argon).

    • Accelerated Condition 1 (Heat): Store a second set of vials at an elevated temperature (e.g., 40°C) in the dark.

    • Accelerated Condition 2 (Light): Store a third set of vials at room temperature but exposed to ambient laboratory light.

    • Accelerated Condition 3 (Humidity): Store a fourth set of vials in a desiccator with a saturated salt solution to maintain high humidity (e.g., 75% RH) at room temperature.

  • Time Points:

    • Pull one vial from each storage condition at predetermined time points (e.g., 1, 3, 6, and 12 months).

  • Analysis:

    • At each time point, analyze the sample from each condition.

    • Appearance: Note any change in color or physical state.

    • HPLC Analysis: Use a validated HPLC method to determine the purity of the compound and identify any degradation products. The mobile phase could consist of a gradient of acetonitrile and water with a C18 column.

    • Melting Point: Measure the melting point range. A significant depression or broadening of the melting point range can indicate the presence of impurities.

  • Data Presentation:

    • Tabulate the purity (% area by HPLC) and melting point at each time point for each storage condition.

    • Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.

References

preventing byproduct formation during 1-Acetylamino-7-naphthol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetylamino-7-naphthol. Our aim is to help you prevent byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the N-acetylation of 1-amino-7-naphthol using an acetylating agent, typically acetic anhydride.[1] The precursor, 1-amino-7-naphthol, is often prepared from 1-aminonaphthalene-7-sulfonic acid through an alkali fusion process.[1]

Q2: What are the most common byproducts I might encounter during the synthesis?

A2: During the N-acetylation of 1-amino-7-naphthol, several byproducts can form. The primary concerns are:

  • O-acetylated product (1-amino-7-acetoxynaphthalene): This occurs when the hydroxyl group of the naphthol is acetylated instead of the amino group.

  • Di-acetylated product (N-(7-acetoxy-1-naphthyl)acetamide): Both the amino and hydroxyl groups are acetylated.

  • N,N-diacetylamino product: While less common for aromatic amines compared to aliphatic amines, formation of a diacetylamino group is possible under vigorous acetylating conditions.

  • Unreacted 1-amino-7-naphthol: Incomplete reaction will leave starting material in your product mixture.

  • Hydrolysis products: Acetic anhydride can be hydrolyzed to acetic acid, which can affect the reaction pH and potentially lead to the formation of acetate salts.

Q3: My reaction yield is low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Suboptimal reaction temperature: The temperature for the acetylation is crucial. A common laboratory procedure maintains the temperature between 20-40°C.[1]

  • Incorrect pH: The pH of the reaction medium influences the nucleophilicity of the amino and hydroxyl groups.

  • Hydrolysis of acetic anhydride: If the reaction is run in an aqueous solution, the acetylating agent can be consumed by reacting with water.

  • Incomplete reaction: Insufficient reaction time or inadequate mixing can lead to a significant amount of unreacted starting material.

  • Product loss during workup and purification: Ensure your extraction and crystallization procedures are optimized to minimize loss.

Q4: I am observing a significant amount of O-acetylated byproduct. How can I favor N-acetylation?

A4: To promote selective N-acetylation over O-acetylation, consider the following:

  • Control the pH: The acetylation of 1-amino-7-naphthol is typically carried out under basic conditions. A common procedure involves dissolving the starting material in an aqueous sodium hydroxide solution.[1] The basic conditions deprotonate the phenolic hydroxyl group, but the amino group remains a stronger nucleophile, favoring N-acetylation.

  • Temperature control: Maintaining a moderate temperature (e.g., 20-40°C) can help control selectivity.[1]

  • Choice of acetylating agent: While acetic anhydride is common, other acetylating agents could be explored for improved selectivity, though this may require significant process development.

Q5: How can I remove the byproducts from my final product?

A5: Purification is essential to obtain high-purity this compound. Common methods include:

  • Crystallization: This is a primary method for purification.[2] The product can be crystallized from appropriate solvents to remove impurities.

  • Filtration: After crystallization, the purified product is isolated by filtration.[2]

  • Washing: The filtered product should be washed to remove any remaining soluble impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Purity of Final Product Presence of unreacted starting material or byproducts.Optimize reaction conditions (pH, temperature, reaction time) to drive the reaction to completion. Refine purification protocol, potentially including multiple crystallization steps. A one-pot synthesis method, while convenient, may result in lower purity, necessitating additional recrystallization.[1]
Formation of a Sticky or Oily Product Presence of significant amounts of di-acetylated or other impurities that inhibit crystallization.Review the stoichiometry of your reagents. An excess of acetic anhydride can lead to di-acetylation. Ensure efficient mixing to avoid localized high concentrations of reagents. Adjust the pH during workup to ensure the desired product precipitates cleanly.
Inconsistent Reaction Outcomes Variability in the quality of starting materials or reaction conditions.Use starting materials of known purity. Precisely control reaction parameters such as temperature, pH, and addition rates of reagents. Ensure consistent and thorough mixing throughout the reaction.
Product is off-color Presence of colored impurities, possibly from oxidation or side reactions.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure the purity of the 1-amino-7-naphthol starting material, as impurities in the precursor can carry through to the final product.

Experimental Protocols

Key Experiment: N-Acetylation of 1-Amino-7-Naphthol

This protocol is based on a common laboratory procedure for the synthesis of this compound.

Materials:

  • 1-Amino-7-naphthol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Acetic Anhydride

  • Soda Ash (Sodium Carbonate, Na₂CO₃)

  • Deionized Water

  • Appropriate solvent for crystallization (e.g., ethanol, acetic acid)

Procedure:

  • Dissolve 1-amino-7-naphthol in an aqueous sodium hydroxide solution in a suitable reaction vessel.

  • Cool the solution and maintain the temperature between 20-40°C.[1]

  • Slowly add acetic anhydride dropwise to the stirred solution while carefully monitoring and maintaining the temperature within the specified range.

  • Allow the reaction to proceed for a couple of hours with continuous stirring.

  • To complete the reaction and adjust the pH, add soda ash and heat the mixture.

  • Cool the mixture and continue stirring to allow for complete precipitation of the product.

  • Isolate the crude this compound by filtration.

  • Wash the filtered solid with water to remove any inorganic salts and water-soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Dry the purified crystals under vacuum.

Visualizing Reaction Pathways and Workflows

To aid in understanding the synthesis and potential side reactions, the following diagrams are provided.

Synthesis_Pathway 1-Amino-7-naphthol 1-Amino-7-naphthol This compound This compound 1-Amino-7-naphthol->this compound N-Acetylation (Desired Reaction) O-acetylated_Byproduct 1-Amino-7-acetoxynaphthalene 1-Amino-7-naphthol->O-acetylated_Byproduct O-Acetylation (Side Reaction) Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound Acetic Anhydride->O-acetylated_Byproduct Di-acetylated_Byproduct N-(7-acetoxy-1-naphthyl)acetamide This compound->Di-acetylated_Byproduct O-Acetylation O-acetylated_Byproduct->Di-acetylated_Byproduct N-Acetylation

Caption: Main reaction pathway and formation of major byproducts.

Troubleshooting_Workflow start Low Yield or Purity check_purity Analyze Crude Product (TLC, HPLC, NMR) start->check_purity unreacted_sm High Unreacted Starting Material? check_purity->unreacted_sm Yes byproducts Significant Byproducts? check_purity->byproducts No unreacted_sm->byproducts No optimize_reaction Increase Reaction Time/ Improve Mixing unreacted_sm->optimize_reaction Yes adjust_conditions Adjust pH (more basic)/ Control Temperature (20-40°C) byproducts->adjust_conditions Yes purification Optimize Crystallization (Solvent, Temperature) byproducts->purification No end Improved Yield/Purity optimize_reaction->end adjust_conditions->end purification->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Addressing Poor Solubility of 1-Acetylamino-7-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1-Acetylamino-7-naphthol in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a white to off-white crystalline powder.[1] It is characterized by its poor solubility in water but is soluble in several organic solvents. Qualitative data indicates solubility in ethanol, acetone, ether, acetic acid, and benzene.[1][2][3]

Q2: Why does my this compound precipitate when I add it to my aqueous assay buffer from a DMSO stock?

A2: This is a common phenomenon known as "precipitation" or "crashing out." It occurs when a compound that is readily soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower. The drastic change in solvent polarity causes the compound to come out of solution.

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

A3: To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5%. However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to determine the maximum tolerated concentration for your specific cell line.

Q4: Are there any known biological targets or signaling pathways for this compound?

A4: The specific biological targets of this compound are not well-documented in publicly available literature. However, derivatives of the structurally related naphthoquinone-naphthol have been shown to exhibit anticancer activity by downregulating the EGFR/PI3K/Akt signaling pathway.[4][5] Therefore, it is plausible that this compound or its derivatives could interact with components of this or similar pathways.

Troubleshooting Guide

Issue 1: Difficulty in preparing a stock solution.
  • Observation: The compound does not fully dissolve in the chosen solvent.

  • Troubleshooting Steps:

    • Select an appropriate organic solvent: Based on available data, DMSO, ethanol, or a mixture of co-solvents are good starting points.[1][2][3]

    • Increase solvent volume: If the compound does not dissolve, gradually increase the volume of the solvent.

    • Apply gentle heating: Warming the solution in a water bath (e.g., to 37°C) can aid dissolution. However, be cautious of the compound's stability at elevated temperatures.

    • Use sonication: A brief period of sonication can help to break down aggregates and enhance dissolution.

Issue 2: Precipitation of the compound upon dilution into aqueous media.
  • Observation: The solution becomes cloudy, or a precipitate forms when the DMSO stock is added to the aqueous assay buffer.

  • Troubleshooting Steps:

    • Optimize the dilution method:

      • Stepwise Dilution: Instead of adding the stock solution directly to the final volume, first create an intermediate dilution in a smaller volume of the aqueous buffer with vigorous vortexing. Then, add this intermediate dilution to the final volume.

      • Slow Addition with Agitation: Add the stock solution dropwise to the aqueous buffer while continuously stirring or vortexing.[6]

    • Reduce the final concentration: The desired final concentration may exceed the compound's aqueous solubility limit. Try testing a lower concentration range.

    • Use co-solvents: Prepare the final solution in a mixture of the aqueous buffer and a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol). The final concentration of the organic solvent should be tested for its effect on the assay and cell viability.

    • Adjust the pH: If the compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly improve solubility. The pKa of this compound is predicted to be around 9.44, suggesting it is a weak acid.[7] Therefore, increasing the pH of the buffer might enhance its solubility.

Quantitative Data Summary

Due to the limited availability of precise quantitative solubility data for this compound, the following table provides estimated solubility values based on qualitative descriptions and data from structurally similar compounds. Researchers should experimentally determine the solubility for their specific experimental conditions.

SolventEstimated SolubilityNotes
WaterVery Low (< 0.1 mg/mL)Described as "slightly soluble" or "practically insoluble".[1][8]
EthanolSolubleA common solvent for naphthol derivatives.
DMSOSolubleA strong aprotic solvent suitable for preparing high-concentration stock solutions.[9]
AcetoneSoluble[1]
Acetic AcidSoluble[2][3]
BenzeneSoluble[2][3]

Experimental Protocols

Protocol 1: Determination of Approximate Kinetic Solubility

This protocol helps to estimate the maximum concentration of this compound that can be achieved in an aqueous buffer without immediate precipitation.[10][11]

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous assay buffer (e.g., PBS, cell culture medium)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Perform serial dilutions: In a separate 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO.

  • Dilute into aqueous buffer: In a new 96-well plate, add 198 µL of the aqueous assay buffer to each well.

  • Add compound dilutions: Transfer 2 µL of each DMSO dilution from the serial dilution plate to the corresponding wells of the assay plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate and observe: Incubate the plate at room temperature for 1-2 hours.

  • Measure turbidity: Measure the absorbance at a wavelength of 600-650 nm or use a nephelometer to measure light scattering.

  • Analyze data: The highest concentration that does not show a significant increase in absorbance or light scattering compared to the vehicle control (1% DMSO in buffer) is the approximate kinetic solubility.

Protocol 2: Preparation of a Working Solution using a Co-solvent System

Materials:

  • This compound

  • Anhydrous DMSO

  • Ethanol (cell culture grade)

  • Aqueous assay buffer

Procedure:

  • Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Prepare an intermediate dilution: Dilute the 10 mM DMSO stock solution in ethanol to an intermediate concentration (e.g., 1 mM).

  • Prepare the final working solution: Further dilute the intermediate solution into the pre-warmed aqueous assay buffer to the desired final concentration. The final concentration of the organic solvents (DMSO and ethanol) should be kept to a minimum and be consistent across all experimental and control groups.

  • Vortex and visually inspect: Vortex the final working solution gently and visually inspect for any signs of precipitation before use.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Assessment cluster_troubleshoot Troubleshooting cluster_assay Experimental Assay start Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10 mM) start->dissolve check_sol Precipitation in aqueous buffer? dissolve->check_sol optimize Optimize Dilution (Stepwise/Slow Addition) check_sol->optimize Yes assay Perform Assay check_sol->assay No cosolvent Use Co-solvent (e.g., Ethanol) optimize->cosolvent ph_adjust Adjust pH cosolvent->ph_adjust ph_adjust->assay

Caption: Experimental workflow for dissolving this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound (or derivative) Compound->EGFR Inhibition?

Caption: Hypothetical EGFR/PI3K/Akt signaling pathway inhibition.

References

challenges in the scale-up production of 1-Acetylamino-7-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of 1-Acetylamino-7-naphthol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and scale-up. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
SYN-01 Low yield of this compound in the acetylation reaction. - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents. - Degradation of the product.- Monitor the reaction progress using TLC or HPLC to ensure completion.[1] - For aqueous sodium hydroxide solution method, maintain the temperature between 20-40°C. For reflux method with sodium acetate, ensure the temperature is at 80–100°C.[1] - Use a slight excess of the acetylating agent (e.g., acetic anhydride) with a molar ratio of approximately 1:1.2 (Amine:Acetic Anhydride).[1] - Avoid excessively high temperatures or prolonged reaction times which can lead to product degradation.
SYN-02 Formation of significant by-products during the synthesis from Cleve's acid-1,7. - Incomplete alkali fusion. - Side reactions during acetylation. - Presence of impurities in the starting material.- Ensure the alkali fusion of 1-aminonaphthalene-7-sulfonic acid is carried out at the recommended temperature of 210–230°C for several hours to maximize the formation of 1-amino-7-naphthol.[1] - Control the addition of the acetylating agent and maintain the recommended temperature to minimize side reactions. - Use high-purity Cleve's acid-1,7 as the starting material.
PUR-01 Difficulty in purifying the final product to ≥98.5% purity. - Inefficient crystallization. - Presence of closely related impurities. - Occlusion of impurities within the crystals.- Optimize the crystallization process by selecting an appropriate solvent system (e.g., ethanol, acetic acid, benzene).[2] - Consider multiple recrystallization steps if a single crystallization is insufficient.[1] - Employ column chromatography for purification if high levels of impurities persist.
PUR-02 The product is off-white or colored instead of white to off-white crystalline powder. - Oxidation of the product.[1] - Presence of colored impurities from the starting materials or side reactions.- Handle the product under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2] - Ensure all glassware is thoroughly cleaned and free of contaminants. - Consider a charcoal treatment during recrystallization to remove colored impurities.
SCA-01 Challenges in transitioning from lab-scale to large-scale production. - Poor heat transfer in larger reactors. - Inefficient mixing. - Different impurity profiles at a larger scale.- For industrial-scale production, consider using continuous flow reactors to improve heat transfer and reduce reaction times.[1] - Ensure adequate agitation is in place for the larger reaction volume. - Re-evaluate and optimize the purification strategy for the specific impurity profile observed at scale.
SCA-02 High cost of raw materials and solvents for industrial production. - Use of expensive laboratory-grade solvents and reagents.- For the acetylation step, consider replacing laboratory solvents like ethanol with more cost-effective options such as toluene.[1] - Evaluate the multi-step synthesis from naphthalene sulfonic acid derivatives, which is often preferred for large-scale production due to lower starting material costs.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main laboratory synthesis routes for this compound. The most direct method is the acetylation of 1-amino-7-naphthol. An alternative, industrially significant route involves a multi-step conversion from 1-aminonaphthalene-7-sulfonic acid (also known as Cleve's acid-1,7).[1]

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of ≥98.5% as determined by HPLC.[3]

Q3: What are the recommended storage conditions and shelf life for this compound?

A3: this compound should be stored in a cool, dry place below 25°C in tightly sealed containers. When stored properly, it has a shelf life of 36 months from the date of manufacture. It is important to avoid exposure to direct sunlight and moisture.[3]

Q4: What safety precautions should be taken when handling this compound?

A4: When handling this compound, it is important to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area to avoid dust creation. In case of skin contact, wash the affected area immediately with soap and water. It should be stored separately from strong oxidizing agents.[3]

Q5: What are the main industrial applications of this compound?

A5: this compound is a crucial intermediate in the synthesis of various compounds. Its primary applications are in the production of azo dyes and in pharmaceutical manufacturing.[3][4]

Experimental Protocols

Protocol 1: Acetylation of 1-Amino-7-naphthol (Aqueous Solution)
  • Dissolution: Dissolve 1-amino-7-naphthol in an aqueous solution of sodium hydroxide.[1]

  • Acetylation: While maintaining the temperature between 20-40°C, add glacial acetic acid or acetic anhydride dropwise to the solution.[1]

  • Reaction: Allow the reaction to proceed for a couple of hours. The progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • pH Adjustment & Completion: Add soda ash to adjust the pH and heat the mixture to complete the reaction.[1]

  • Isolation: Cool the mixture and continue stirring. Isolate the product by filtration.[1]

  • Drying: Dry the isolated product.

Protocol 2: Synthesis from 1-Aminonaphthalene-7-sulfonic Acid
  • Alkali Fusion: Heat the sodium salt of 1-aminonaphthalene-7-sulfonic acid with a strong base like potassium hydroxide or sodium hydroxide at high temperatures (210–230°C) for several hours. This converts the sulfonic acid group to a hydroxyl group, yielding the sodium salt of 1-amino-7-naphthol.[1]

  • Acidification: After the fusion, the reaction mixture is processed to precipitate 1-amino-7-naphthol through acidification.[2]

  • Acetylation: The obtained 1-amino-7-naphthol is then acetylated using acetic anhydride to yield the final product, this compound.[2]

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₁₂H₁₁NO₂[5]
Molecular Weight 201.22 g/mol [5]
Appearance White to off-white crystalline powder[3]
Melting Point 168-172°C[3]
Purity (HPLC) ≥98.5%[3]
Solubility Soluble in ethanol and acetone; slightly soluble in water.[3]
Loss on Drying ≤0.5%[3]
Residue on Ignition ≤0.1%[3]
Heavy Metals ≤10 ppm[3]

Visualizations

experimental_workflow_acetylation cluster_start Starting Material cluster_process Reaction Steps cluster_end Product Isolation start 1-Amino-7-naphthol in aqueous NaOH solution acetylation Add Acetic Anhydride (20-40°C) start->acetylation Step 1 reaction Stir for 2 hours acetylation->reaction Step 2 ph_adjustment Add Soda Ash & Heat reaction->ph_adjustment Step 3 cool_stir Cool and Stir ph_adjustment->cool_stir Step 4 filtration Filtration cool_stir->filtration Step 5 drying Drying filtration->drying Step 6 product This compound drying->product

Caption: Experimental workflow for the acetylation of 1-Amino-7-naphthol.

synthesis_route_comparison cluster_route1 Direct Acetylation Route cluster_route2 Industrial Route from Cleve's Acid A1 1-Amino-7-naphthol P1 This compound A1->P1 Acetylation (Acetic Anhydride) P2 This compound B1 1-Aminonaphthalene-7-sulfonic Acid (Cleve's acid-1,7) B2 1-Amino-7-naphthol B1->B2 Alkali Fusion (210-230°C) B2->P2 Acetylation (Acetic Anhydride)

Caption: Comparison of the two main synthesis routes for this compound.

References

strategies for reducing the reaction time in 1-Acetylamino-7-naphthol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Acetylamino-7-naphthol, with a focus on strategies to reduce reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main laboratory and industrial synthesis routes are:

  • Direct Acetylation: This is the most common and direct method, involving the acetylation of 1-amino-7-naphthol using an acetylating agent like acetic anhydride or glacial acetic acid.[1]

  • Multi-step Synthesis from Naphthalene Sulfonic Acid: This route is often preferred for large-scale industrial production due to the lower cost of the starting material, 1-aminonaphthalene-7-sulfonic acid (Cleve's acid-1,7). This process involves an initial alkali fusion to form 1-amino-7-naphthol, which is then acetylated.[1]

Q2: Which acetylating agent is more effective for reducing reaction time: acetic anhydride or glacial acetic acid?

A2: Acetic anhydride is a more reactive acetylating agent than glacial acetic acid and will generally result in a shorter reaction time.[1] Its higher reactivity is due to the presence of a better leaving group (acetate) compared to the hydroxyl group in acetic acid.

Q3: What is the optimal pH for the acetylation reaction?

A3: The reaction is typically carried out under basic conditions. An alkaline environment deprotonates the phenolic hydroxyl group and enhances the nucleophilicity of the amino group, thereby increasing the reaction rate.[1] A common laboratory procedure involves dissolving the 1-amino-7-naphthol in an aqueous sodium hydroxide solution before adding the acetylating agent.[1]

Q4: How does temperature affect the reaction time?

A4: Increasing the reaction temperature generally accelerates the rate of acetylation. However, excessively high temperatures can lead to the formation of byproducts and degradation of the desired product. The optimal temperature depends on the solvent and other reaction conditions. Typical laboratory procedures range from 20-40°C to 80-100°C under reflux.[1]

Q5: Can a catalyst be used to speed up the reaction?

A5: Yes, catalysts can be employed to reduce the reaction time. While the reaction can proceed without a catalyst, particularly with the more reactive acetic anhydride, the use of a base catalyst like sodium acetate is common in laboratory settings. Other catalysts, such as N-methylimidazole, have been studied for similar acetylation reactions and have been shown to accelerate the process.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Slow or Incomplete Reaction 1. Low Reactivity of Acetylating Agent: Using glacial acetic acid instead of acetic anhydride. 2. Suboptimal pH: The reaction medium is not sufficiently basic, reducing the nucleophilicity of the amino group. 3. Low Temperature: The reaction is being conducted at a temperature that is too low for a sufficient reaction rate. 4. Poor Solubility of Reactants: 1-amino-7-naphthol is not fully dissolved in the reaction medium. 5. Inadequate Mixing: Poor agitation can lead to localized concentration gradients and slow reaction rates.1. Switch to Acetic Anhydride: It is a more potent acetylating agent. 2. Ensure Basic Conditions: Dissolve 1-amino-7-naphthol in an aqueous solution of a base like sodium hydroxide or sodium carbonate before adding the acetylating agent.[1] 3. Increase Temperature: Gradually increase the temperature while monitoring the reaction progress with TLC or HPLC. A range of 80-100°C can be effective.[1] 4. Improve Solubility: Ensure the starting material is completely dissolved before proceeding. If using a multi-solvent system, ensure miscibility. 5. Increase Agitation: Use a more efficient stirring mechanism to ensure the reaction mixture is homogeneous.
Low Yield 1. Formation of Byproducts: Side reactions may be occurring due to incorrect pH or high temperatures. 2. Hydrolysis of Product: The acetylamino group can be hydrolyzed under strongly acidic or basic conditions, especially at elevated temperatures.[1] 3. Loss During Workup: The product may be lost during filtration or purification steps.1. Control pH: A patent for a similar synthesis suggests keeping the solution slightly acidic during the dissolution of the aminonaphthol derivative before making it alkaline for the post-acetylation heating step to minimize byproducts. 2. Moderate Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times after the reaction is complete. 3. Optimize Purification: Ensure complete precipitation of the product before filtration. Wash the product with a minimal amount of cold solvent to reduce losses.
Product Purity Issues 1. Presence of Unreacted Starting Material: The reaction did not go to completion. 2. Formation of Di-acetylated Product: Acetylation of the hydroxyl group in addition to the amino group. 3. Colored Impurities: Oxidation of the naphthol ring system.1. Monitor Reaction Completion: Use TLC or HPLC to ensure all the 1-amino-7-naphthol has been consumed before workup. 2. Control Stoichiometry: Use a slight excess, but not a large excess, of the acetylating agent. Di-acetylation is more likely under harsh conditions. 3. Use an Inert Atmosphere: Conducting the reaction under nitrogen or argon can help prevent oxidation. Purification by recrystallization is often necessary to remove colored impurities.

Data Presentation

Table 1: Effect of Acetylating Agent on Reaction Time (Illustrative)

Acetylating AgentTypical Reaction TimeReactivityNotes
Acetic Anhydride30 minutes - 2 hoursHighMore reactive, better for faster synthesis.[1]
Glacial Acetic AcidSeveral hoursModerateLess reactive, may require a catalyst or higher temperatures for a reasonable reaction rate.

Table 2: Influence of Reaction Conditions on Synthesis Time (Qualitative Summary)

ParameterChangeEffect on Reaction TimeConsiderations
Temperature IncreaseDecreaseMay increase byproduct formation if too high.
Catalyst Addition of Base CatalystDecreaseCan significantly accelerate the reaction.
Solvent Aprotic Polar (e.g., Acetonitrile) vs. Protic (e.g., Water/Ethanol)May DecreaseSolvent choice can impact reaction kinetics; aprotic polar solvents can accelerate N-acetylation.
Mixing Increase Agitation SpeedDecreaseEnsures homogeneity and improves mass transfer.

Experimental Protocols

Protocol 1: Rapid Synthesis using Acetic Anhydride

This protocol is optimized for a faster reaction time.

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1-amino-7-naphthol in an aqueous solution of sodium hydroxide (1.2 molar equivalents) at room temperature.

  • Acetylation: Cool the solution to 10-15°C in an ice bath. Slowly add acetic anhydride (1.1 molar equivalents) dropwise via the dropping funnel while maintaining the temperature below 20°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is often complete within 30 minutes to 2 hours.

  • Workup: Once the reaction is complete, adjust the pH to approximately 5-6 with dilute hydrochloric acid to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent such as ethanol or aqueous ethanol to obtain pure this compound.

Protocol 2: Industrially Inspired Approach for High Purity

This protocol is adapted from patent literature for related compounds and focuses on minimizing side products.

  • Dissolution: Suspend 1-amino-7-naphthol in water. Add a sufficient amount of sodium carbonate to achieve complete dissolution while maintaining a slightly acidic pH.

  • Acetylation: Add acetic anhydride to the solution at a controlled temperature (e.g., 35°C) and stir vigorously. A typical reaction time at this stage is around 30 minutes.

  • Byproduct Conversion: After confirming the completion of acetylation, make the solution alkaline by adding more sodium carbonate. Heat the mixture (e.g., to 70-80°C) for a short period to convert any byproducts back to the desired N-acetylated product.

  • Precipitation and Isolation: Cool the reaction mixture to precipitate the sodium salt of this compound. Filter, wash, and dry the product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolution Dissolve 1-amino-7-naphthol in aqueous base (e.g., NaOH) acetylation Add Acetic Anhydride (Maintain T < 20°C) dissolution->acetylation Cool to 10-15°C monitoring Monitor reaction (TLC/HPLC) acetylation->monitoring Stir at RT precipitation Acidify to precipitate product monitoring->precipitation Reaction complete isolation Filter, Wash, and Dry precipitation->isolation purification Recrystallize isolation->purification

Caption: Experimental workflow for the rapid synthesis of this compound.

troubleshooting_logic start Slow Reaction? check_reagent Using Acetic Anhydride? start->check_reagent check_temp Is Temperature > 50°C? check_reagent->check_temp Yes sol_reagent Switch to Acetic Anhydride check_reagent->sol_reagent No check_ph Is solution basic? check_temp->check_ph Yes sol_temp Increase Temperature check_temp->sol_temp No sol_ph Add Base (e.g., NaOH) check_ph->sol_ph No continue_monitoring Continue Monitoring check_ph->continue_monitoring Yes sol_reagent->check_temp sol_temp->check_ph sol_ph->continue_monitoring

Caption: Troubleshooting decision tree for a slow acetylation reaction.

References

safe handling procedures and personal protective equipment for 1-Acetylamino-7-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and troubleshooting for researchers, scientists, and drug development professionals working with 1-Acetylamino-7-naphthol (CAS No. 6470-18-4). Due to limited specific toxicological data for this compound, a cautious approach to handling is strongly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A: There is conflicting information regarding the specific hazards of this compound. While some sources indicate it may not meet GHS hazard criteria, it is prudent to treat it as a potentially hazardous substance due to its chemical structure and data on related compounds.[1] Potential hazards may include skin, eye, and respiratory irritation.[2] It is recommended to handle this compound with care in a well-ventilated area.

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A: Given the potential for irritation, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to double-glove.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: While not always required for small quantities in a well-ventilated area, a respirator may be necessary if dust is generated or if working in an area with poor ventilation.

Q3: How should I properly store this compound?

A: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Q4: What should I do in case of accidental skin or eye contact?

A:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

Q5: How should I dispose of waste containing this compound?

A: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Data Presentation

Currently, there is a lack of specific quantitative toxicological data for this compound in publicly available literature. The following table includes general physical and chemical properties.

PropertyValueSource
CAS Number 6470-18-4[3]
Molecular Formula C₁₂H₁₁NO₂[4]
Molecular Weight 201.22 g/mol [4]
Appearance White to off-white crystalline powderChemBK
Melting Point 168-169 °C[3]
Solubility Soluble in ethanol, ether, acetic acid, and benzene.[5]

Experimental Protocols

Protocol for Preparing a 10 mM Solution of this compound in Ethanol

Objective: To safely prepare a 10 mM stock solution of this compound for experimental use.

Materials:

  • This compound (solid)

  • Anhydrous Ethanol

  • Volumetric flask (appropriate size)

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bar

  • Fume hood

  • Appropriate PPE (safety goggles, nitrile gloves, lab coat)

Procedure:

  • Pre-Experiment Safety Check:

    • Ensure the fume hood is functioning correctly.

    • Confirm that an eyewash station and safety shower are accessible.

    • Put on all required PPE.

  • Calculation:

    • Calculate the mass of this compound required to make the desired volume of a 10 mM solution. (Mass = 0.01 mol/L * 201.22 g/mol * Volume in L)

  • Weighing:

    • In the fume hood, carefully weigh the calculated amount of this compound using an analytical balance. Avoid creating dust.

  • Dissolution:

    • Transfer the weighed solid to the volumetric flask.

    • Add a small amount of anhydrous ethanol to the flask to dissolve the solid.

    • Place a magnetic stir bar in the flask and place it on a magnetic stirrer until the solid is completely dissolved.

  • Final Volume Adjustment:

    • Once dissolved, carefully add anhydrous ethanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Labeling and Storage:

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Label the flask clearly with the chemical name, concentration, solvent, date of preparation, and your initials.

    • Store the solution in a tightly sealed container in a cool, dry, and dark place.

Mandatory Visualization

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Procedures start Start: Assess Hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe 1. Safety First ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation weigh Weigh Solid Carefully (Avoid Dust) ventilation->weigh 2. Experiment Start dissolve Dissolve in Solvent weigh->dissolve spill Spill Response weigh->spill If Spill Occurs waste Dispose of Waste Properly dissolve->waste 3. Post-Experiment exposure Exposure Response (Skin/Eye Contact) dissolve->exposure If Exposure Occurs storage Store in a Cool, Dry, Well-Ventilated Area waste->storage decontaminate Decontaminate Work Area storage->decontaminate end end decontaminate->end Finish

Caption: Logical workflow for the safe handling of this compound.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 1-Acetylamino-7-naphthol by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of 1-Acetylamino-7-naphthol, a key intermediate in the synthesis of various dyes and pharmaceutical agents.[1][2] The selection of an appropriate analytical method is critical for quality control, ensuring the compound is free from process-related impurities and degradation products that could affect its performance and safety.

This guide will compare a conventional C18 stationary phase method with an alternative Phenyl-Hexyl stationary phase method, providing detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction to Potential Impurities

The most common process-related impurity in the synthesis of this compound is the starting material, 1-amino-7-naphthol, resulting from an incomplete acetylation reaction.[1] Additionally, forced degradation studies, which are essential for developing stability-indicating methods, can help identify potential degradation products.[3] For the purpose of this guide, a hypothetical primary degradation product, "Degradant A," will be considered to demonstrate the resolution capabilities of the compared HPLC methods.

Comparative Analysis of HPLC Methods

The choice of a stationary phase is a critical parameter in HPLC method development, as it dictates the separation mechanism. While C18 columns are a workhorse in reversed-phase chromatography, relying primarily on hydrophobic interactions, alternative phases like Phenyl-Hexyl can offer different selectivity, particularly for aromatic compounds.[4] Phenyl-Hexyl columns can engage in π-π interactions with aromatic analytes, providing a different retention mechanism that can be advantageous for separating structurally similar compounds.[1][2][5]

Data Presentation: Purity Analysis Results

The following table summarizes the representative quantitative data obtained from the analysis of a this compound sample spiked with 1-amino-7-naphthol and Degradant A using the two HPLC methods.

ParameterMethod 1: C18 Stationary PhaseMethod 2: Phenyl-Hexyl Stationary Phase
Analyte Retention Time (min) Resolution (Rs)
1-amino-7-naphthol3.5-
Degradant A5.23.8
This compound6.83.5
Purity of this compound (%) 99.5

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method 1: C18 Stationary Phase
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

    • 0-10 min: 30-70% B

    • 10-12 min: 70-30% B

    • 12-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase (50:50 Water:Acetonitrile).

Method 2: Phenyl-Hexyl Stationary Phase
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

    • 0-12 min: 35-75% B

    • 12-14 min: 75-35% B

    • 14-17 min: 35% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase (50:50 Water:Acetonitrile).

Mandatory Visualizations

To further clarify the experimental workflow and the logic behind method selection, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh 1 mg of Sample dissolve Dissolve in 1 mL of Diluent weigh->dissolve inject Inject 10 µL into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity and Resolution integrate->calculate report report calculate->report Generate Report

Figure 1: Experimental Workflow for HPLC Purity Analysis.

G start Start Method Selection check_impurities Known Impurities? start->check_impurities aromatic_impurities Are Impurities Aromatic? check_impurities->aromatic_impurities Yes method_c18 Use C18 Method check_impurities->method_c18 No aromatic_impurities->method_c18 No method_phenyl Consider Phenyl-Hexyl Method aromatic_impurities->method_phenyl Yes resolution_check Adequate Resolution (Rs > 2.0)? method_c18->resolution_check method_phenyl->resolution_check optimize_c18 Optimize C18 Method resolution_check->optimize_c18 No validate_method Validate Selected Method resolution_check->validate_method Yes optimize_c18->resolution_check

Figure 2: Logical Flow for HPLC Method Selection.

Conclusion

Both the C18 and Phenyl-Hexyl HPLC methods are capable of providing accurate purity analysis for this compound. The standard C18 method offers a robust and reliable approach for routine quality control. However, the Phenyl-Hexyl method demonstrates superior resolution for the separation of the main component from its closely related aromatic impurities, as indicated by the higher resolution values. This enhanced selectivity is attributed to the alternative retention mechanism involving π-π interactions. Therefore, for comprehensive impurity profiling and in cases where challenging separations are anticipated, the Phenyl-Hexyl column is a highly recommended alternative. The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of chromatographic resolution.

References

Unambiguous Structural Confirmation of 1-Acetylamino-7-naphthol via Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of synthesized compounds is a cornerstone of safety and efficacy. This guide provides a comparative analysis of 1-Acetylamino-7-naphthol, a key intermediate in various synthetic pathways, with its structural isomer, 4-Acetylamino-2-naphthol. Through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, we present experimental data that unequivocally confirms the distinct molecular architecture of each compound, offering researchers a definitive analytical benchmark.

The differentiation between positional isomers is a common challenge in organic synthesis. Minor changes in substituent placement on a core scaffold can lead to vastly different pharmacological and toxicological profiles. Here, we leverage the power of ¹H and ¹³C NMR spectroscopy to provide a clear and quantitative distinction between this compound and 4-Acetylamino-2-naphthol, highlighting the unique magnetic environments of their respective protons and carbon atoms.

Comparative Analysis of ¹H and ¹³C NMR Data

The structural differences between this compound and its isomer, 4-Acetylamino-2-naphthol, are clearly manifested in their respective NMR spectra. The following tables summarize the experimentally observed chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for both compounds, providing a quantitative basis for their differentiation.

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)

This compound 4-Acetylamino-2-naphthol
Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz)
9.75s
9.50s
7.78d, J = 8.8
7.69d, J = 8.0
7.58d, J = 8.8
7.28t, J = 8.0
7.15d, J = 2.4
7.05dd, J = 8.8, 2.4
2.15s

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)

This compound 4-Acetylamino-2-naphthol
Chemical Shift (δ, ppm) Assignment
168.5C=O
155.0C-7
137.5C-1
135.8C-4a
128.9C-5
128.7C-8a
125.4C-2
124.0C-4
118.9C-3
115.6C-6
107.2C-8
24.2CH₃

Note: The assignments are based on detailed analysis of 1D and 2D NMR spectra and are consistent with established principles of NMR spectroscopy.

Experimental Protocol

The following provides a detailed methodology for the acquisition of NMR data for the structural confirmation of this compound.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • A 400 MHz NMR spectrometer was used for data acquisition.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Acquisition time: 4.096 s

    • Relaxation delay: 1.0 s

    • Spectral width: 8223.68 Hz

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Acquisition time: 1.31 s

    • Relaxation delay: 2.0 s

    • Spectral width: 24038.46 Hz

3. Data Processing:

  • The acquired Free Induction Decays (FIDs) were processed using standard NMR software.

  • Fourier transformation was applied to convert the time-domain data to the frequency domain.

  • Phase and baseline corrections were performed to obtain clear spectra.

  • Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Logical Workflow for Structural Confirmation

The process of confirming the structure of this compound via NMR spectroscopy follows a logical progression, as illustrated in the workflow diagram below. This begins with the initial synthesis and purification of the compound, followed by the acquisition of 1D and 2D NMR data, and culminates in the detailed analysis and comparison of the spectral data with that of a known isomer to provide unambiguous structural verification.

structural_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr_1h 1D ¹H NMR purification->nmr_1h nmr_13c 1D ¹³C NMR purification->nmr_13c nmr_2d 2D NMR (COSY, HSQC, HMBC) purification->nmr_2d data_processing Data Processing & Peak Assignment nmr_1h->data_processing nmr_13c->data_processing nmr_2d->data_processing comparison Comparison with Isomer Data (4-Acetylamino-2-naphthol) data_processing->comparison confirmation Unambiguous Structural Confirmation comparison->confirmation

Figure 1. Logical workflow for the structural confirmation of this compound.

This comprehensive guide, with its clear presentation of experimental data and methodologies, serves as a valuable resource for researchers in the field. The provided NMR data acts as a reliable fingerprint for this compound, enabling its confident identification and differentiation from structural isomers, thereby ensuring the integrity of subsequent research and development activities.

Validating the Molecular Formula of 1-Acetylamino-7-naphthol: A Comparative Guide Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of elemental analysis data to validate the molecular formula of 1-Acetylamino-7-naphthol (C₁₂H₁₁NO₂). We present a detailed experimental protocol, compare theoretical elemental compositions with hypothetical experimental data, and contrast these with structurally similar chemical alternatives to demonstrate the precision and limitations of this fundamental analytical technique.

Theoretical Elemental Composition

The first step in validating a molecular formula is to calculate the theoretical mass percentage of each element based on its chemical formula and the atomic masses of its constituent elements. For this compound, with a confirmed molecular formula of C₁₂H₁₁NO₂, the theoretical composition is as follows.[1][2][3][4][5][6][7]

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percent (%)
CarbonC12.01112144.13271.62%
HydrogenH1.0081111.0885.51%
NitrogenN14.007114.0076.96%
OxygenO15.999231.99815.90%
Total 201.225 100.00%

Experimental Protocol: CHNS Combustion Analysis

Elemental analysis of organic compounds is most commonly performed via automated combustion analysis.[8][9][10] This technique quantitatively determines the mass fractions of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S). Oxygen is typically determined by pyrolysis in a separate analysis.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the dried, pure sample (typically 1-3 mg) is encapsulated in a tin or silver foil.

  • Instrument Calibration: The elemental analyzer is calibrated using a certified organic standard with a known elemental composition (e.g., Acetanilide) to ensure accuracy.

  • Combustion: The encapsulated sample is dropped into a high-temperature combustion furnace (approx. 1150 °C) rich in pure oxygen.[10] The sample combusts instantaneously, breaking down into its elemental gases.

  • Reduction and Gas Separation: The resulting gas mixture (containing CO₂, H₂O, N₂, and NOx) passes through a reduction tube filled with copper to convert nitrogen oxides (NOx) to N₂.[10] The gases are then passed through a chromatographic column which separates them.

  • Detection: The separated gases elute from the column and are measured by a thermal conductivity detector (TCD). The detector generates a signal proportional to the concentration of each gas.

  • Data Analysis: The instrument's software integrates the detector signals and, using the initial sample weight and calibration data, calculates the mass percentage of each element. For organic compounds, an experimental result is generally accepted if it falls within ±0.3% of the theoretical value.[9]

Experimental Workflow

The following diagram illustrates the standard workflow for the elemental analysis of an organic compound via the combustion method.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh 1-3 mg of Pure Sample B Encapsulate in Tin Foil A->B C Combustion (~1150 °C in O₂) B->C D Gas Reduction (NOx → N₂) C->D E Chromatographic Separation D->E F Thermal Conductivity Detection (TCD) E->F G Calculate Mass Percentages F->G H Compare with Theoretical Values G->H

Caption: Workflow for Elemental Analysis via Combustion.

Comparative Data Analysis

The following table compares the theoretical elemental composition of this compound with hypothetical, yet realistic, experimental results. The experimental values are presented within the accepted analytical tolerance of ±0.3%.

Table 1: Theoretical vs. Experimental Data for this compound

ElementTheoretical Mass % (C₁₂H₁₁NO₂)Hypothetical Experimental Mass %Deviation (%)
Carbon (C)71.62%71.51%-0.11%
Hydrogen (H)5.51%5.58%+0.07%
Nitrogen (N)6.96%6.89%-0.07%
Oxygen (O)*15.90%16.02%+0.12%

*Oxygen is typically determined by pyrolysis and the value is often calculated by difference.

Comparison with Alternative Compounds

To confirm the identity of the sample, it is crucial to compare its elemental analysis results with those of plausible alternatives, such as precursors, byproducts, or isomers. A significant deviation between the experimental results and the theoretical values for an alternative compound helps to rule it out.

Table 2: Comparison with Structurally Similar Compounds

CompoundMolecular FormulaTheoretical C%Theoretical H%Theoretical N%Theoretical O%
Hypothetical Experimental Result - 71.51% 5.58% 6.89% 16.02%
This compoundC₁₂H₁₁NO₂[1]71.62%5.51%6.96%15.90%
1-Amino-7-naphthol (Precursor)C₁₀H₉NO[2]75.45%5.70%8.80%10.05%
N-Acetyl-1-naphthylamine (Isomer)C₁₂H₁₁NO[5][11]77.81%5.99%7.56%8.64%
Carbaryl (Isomer)C₁₂H₁₁NO₂[12][13]71.62%5.51%6.96%15.90%

The data clearly shows that the experimental results align well with the theoretical composition of a compound with the molecular formula C₁₂H₁₁NO₂. The compositions of 1-Amino-7-naphthol and N-Acetyl-1-naphthylamine are significantly different, allowing them to be confidently excluded.

Logical Validation

The following diagram illustrates the logical process of validating the molecular formula against potential alternatives based on the experimental data.

G cluster_theories Theoretical Compositions Exp Experimental Results C=71.51%, H=5.58% N=6.89%, O=16.02% T1 This compound (C₁₂H₁₁NO₂) Exp->T1 Match T2 1-Amino-7-naphthol (C₁₀H₉NO) Exp->T2 Mismatch T3 N-Acetyl-1-naphthylamine (C₁₂H₁₁NO) Exp->T3 Mismatch T4 Carbaryl (C₁₂H₁₁NO₂) Exp->T4 Match (Isomer)

Caption: Logical Comparison of Experimental and Theoretical Data.

Conclusion

The close correlation between the hypothetical experimental data and the theoretical values for C₁₂H₁₁NO₂ provides strong evidence for the validation of this compound's molecular formula. The analysis effectively rules out other structurally similar compounds with different formulas, such as its precursor 1-Amino-7-naphthol.

However, this guide also highlights a critical limitation: elemental analysis alone cannot distinguish between isomers. As shown, the experimental data also matches the theoretical composition of Carbaryl, an isomer of this compound.[12][13] Therefore, for unambiguous structural confirmation and to ensure the purity of a target compound, elemental analysis must be used as a complementary technique alongside spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

References

A Comparative Analysis of the Fluorescence Properties of Naphthol Derivatives, Featuring 1-Acetylamino-7-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Fluorescence Properties

The fluorescence characteristics of naphthol derivatives are highly sensitive to their molecular structure and the surrounding environment. While experimental quantum yield and lifetime data for 1-Acetylamino-7-naphthol are not available in the reviewed literature, its fluorescence behavior is expected to be dominated by the ESIPT mechanism. This process, occurring in femtoseconds, involves the transfer of a proton from the hydroxyl group to the acetylamino group in the excited state.[1] This leads to a significant structural rearrangement and results in a large Stokes shift and dual emission, making it a compound of interest for advanced optical materials.[1]

Below is a summary of available fluorescence data for common naphthol compounds to provide a basis for comparison.

CompoundSolventExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
This compound Not SpecifiedNot AvailableDual Emission ExpectedLarge, ExpectedNot AvailableNot Available
1-Naphthol Cyclohexane290339490.23~10
2-Naphthol Aqueous~330~355 (neutral), ~415 (anionic)~25 (neutral)0.18~5.2 (broad band)

Note: The fluorescence of 2-naphthol can be complex, exhibiting dual fluorescence from both the neutral molecule and its deprotonated form, especially in protic or aqueous environments.

The Unique Fluorescence of this compound: The ESIPT Mechanism

The key feature distinguishing this compound from simpler naphthols is its propensity for Excited-State Intramolecular Proton Transfer (ESIPT). Upon excitation, the proton from the hydroxyl group is transferred to the carbonyl oxygen of the acetylamino group. This creates a transient tautomer with a different electronic structure, which is responsible for the second, red-shifted emission band.

ESIPT_Process cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS_Enol Enol Form ES_Enol Excited Enol GS_Enol->ES_Enol Absorption (λex) ES_Enol->GS_Enol Normal Fluorescence (λem1) ES_Keto Excited Keto (Tautomer) ES_Enol->ES_Keto ESIPT (femtoseconds) ES_Keto->GS_Enol Tautomer Fluorescence (λem2) (Large Stokes Shift)

Excited-State Intramolecular Proton Transfer (ESIPT) in this compound.

This dual emission and large separation between absorption and emission (Stokes shift) are highly desirable properties for applications in fluorescence imaging and sensing, as they can minimize self-absorption and background interference.

Experimental Protocols

Accurate determination of fluorescence properties is crucial for the reliable application of these compounds. The following are detailed methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Compound of interest

  • Fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic grade solvents

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield (ΦF_sample) using the following equation:

    ΦF_sample = ΦF_std * (m_sample / m_std) * (η_sample² / η_std²)

    where:

    • ΦF_std is the quantum yield of the standard

    • m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.

Materials:

  • TCSPC instrument with a pulsed light source (e.g., picosecond laser) and a single-photon detector.

  • Compound of interest dissolved in a suitable solvent.

  • Scattering solution (e.g., dilute ludox) for instrument response function (IRF) measurement.

Procedure:

  • Prepare a dilute solution of the compound of interest.

  • Measure the Instrument Response Function (IRF) by recording the scatter from a solution like dilute ludox.

  • Acquire the fluorescence decay of the sample by exciting it with the pulsed laser and recording the arrival times of the emitted photons.

  • Analyze the decay data by fitting it to an exponential decay model, deconvoluting the IRF from the measured decay. For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t/τ)

    where:

    • I₀ is the initial intensity.

    • τ is the fluorescence lifetime.

    For multi-exponential decays, a sum of exponential functions is used.

Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis Prepare_Solutions Prepare Dilute Solutions (Sample & Standard) Measure_Abs Measure Absorbance (UV-Vis Spectrophotometer) Prepare_Solutions->Measure_Abs Measure_Fluor Record Emission Spectra (Fluorometer) Prepare_Solutions->Measure_Fluor Measure_Lifetime Acquire Fluorescence Decay (TCSPC) Prepare_Solutions->Measure_Lifetime Calc_QY Calculate Quantum Yield Measure_Abs->Calc_QY Measure_Fluor->Calc_QY Calc_Lifetime Determine Fluorescence Lifetime Measure_Lifetime->Calc_Lifetime

General workflow for characterizing fluorescence properties.

Conclusion

This compound presents unique fluorescence characteristics, primarily due to its ability to undergo Excited-State Intramolecular Proton Transfer. This leads to a large Stokes shift and dual emission, properties that are highly advantageous for various applications in research and drug development. While quantitative experimental data for this specific compound remains elusive in the public domain, the provided protocols offer a robust framework for its characterization. Further experimental investigation is warranted to fully quantify its photophysical parameters and unlock its potential as a specialized fluorescent probe.

References

Distinguishing 1-Acetylamino-7-naphthol from its Positional Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differentiation of 1-Acetylamino-7-naphthol from its key positional isomers. This guide provides a comparative analysis of their physicochemical properties and outlines analytical techniques for their distinct identification, supported by experimental data and detailed protocols.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various dyes and pharmaceuticals. Its chemical properties and biological activity are intrinsically linked to the specific substitution pattern on the naphthalene ring. Positional isomers, compounds with the same molecular formula but different arrangements of functional groups, can exhibit significantly different physical, chemical, and biological properties. Therefore, the ability to distinguish this compound from its isomers is crucial for quality control, process optimization, and the development of novel compounds. This guide focuses on the key distinguishing features of this compound and several of its common positional isomers.

Physicochemical Properties: A Comparative Analysis

A primary and straightforward method for differentiating between these isomers is the comparison of their melting points. The distinct spatial arrangement of the acetylamino and hydroxyl groups in each isomer leads to variations in their crystal lattice energies and, consequently, their melting points.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound6470-18-4C₁₂H₁₁NO₂201.22168-169
2-Acetylamino-1-naphthol117-93-1C₁₂H₁₁NO₂201.22223.9 (Flash Point)
4-Acetylamino-1-naphtholNot AvailableC₁₂H₁₁NO₂201.22188
5-Acetylamino-1-naphthol22302-65-4C₁₂H₁₁NO₂201.22Not Available
8-Acetylamino-1-naphthol23894-11-3C₁₂H₁₁NO₂201.22Not Available
3-Acetylamino-2-naphtholNot AvailableC₁₂H₁₁NO₂201.22Not Available
6-Acetylamino-2-naphthol6610-10-2C₁₂H₁₁NO₂201.22Not Available

Spectroscopic Differentiation

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information, offering a powerful means of distinguishing between positional isomers.

Infrared (IR) Spectroscopy

The IR spectrum of each isomer will exhibit characteristic absorption bands corresponding to the N-H, O-H, C=O (amide I), and N-H bending (amide II) vibrations. The precise positions of these bands, particularly the O-H and N-H stretching frequencies, can be influenced by intramolecular and intermolecular hydrogen bonding, which will differ based on the relative positions of the hydroxyl and acetylamino groups. For instance, isomers where these groups are in close proximity (e.g., ortho-isomers) may show broader or shifted O-H and N-H bands due to strong intramolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the exact substitution pattern on the naphthalene ring.

  • ¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the positions of the electron-donating hydroxyl group and the electron-withdrawing acetylamino group. Each isomer will display a unique set of signals in the aromatic region, providing a distinct fingerprint. The chemical shifts of the acetyl protons and the amide proton will also provide valuable information.

  • ¹³C NMR: The number of unique carbon signals and their chemical shifts will definitively differentiate the isomers. The positions of the carbons bearing the hydroxyl and acetylamino groups will show characteristic downfield shifts.

Experimental Protocols for Isomer Separation and Identification

For a definitive separation and identification of a mixture of these isomers, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and powerful technique for separating positional isomers. A reversed-phase HPLC method is generally a good starting point.

Experimental Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis SamplePrep Dissolve isomer mixture in appropriate solvent (e.g., Methanol/Water) Injection Inject sample onto a C18 column SamplePrep->Injection MobilePhase Prepare mobile phase (e.g., Acetonitrile/Water gradient) MobilePhase->Injection Gradient Apply a solvent gradient to elute compounds Injection->Gradient Detection Detect eluting isomers using a UV detector (e.g., 254 nm) Gradient->Detection Chromatogram Analyze the resulting chromatogram Detection->Chromatogram Identification Identify isomers based on retention times (compared to standards) Chromatogram->Identification

Caption: A typical workflow for the separation of acetylaminonaphthol isomers using HPLC.

Detailed HPLC Protocol:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is often necessary to achieve optimal separation of all isomers.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A linear gradient from 10% to 90% Solvent B over 20-30 minutes can be initially tested and then optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., 254 nm).

  • Identification: Retention times should be confirmed by injecting pure standards of each isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the separation and identification of these isomers, often after derivatization to increase their volatility.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data_analysis Data Interpretation Derivatization Derivatize isomer mixture (e.g., silylation) to increase volatility GC_Injection Inject derivatized sample into the GC Derivatization->GC_Injection GC_Separation Separate isomers on a capillary column (e.g., DB-5ms) GC_Injection->GC_Separation MS_Detection Detect and identify isomers based on their mass spectra GC_Separation->MS_Detection MassSpectra Analyze mass fragmentation patterns MS_Detection->MassSpectra LibrarySearch Compare with spectral libraries for confirmation MassSpectra->LibrarySearch

Caption: A general workflow for the analysis of acetylaminonaphthol isomers by GC-MS.

Detailed GC-MS Protocol:

  • Derivatization: Silylation is a common derivatization technique for compounds with hydroxyl and amine groups. A reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally effective.

  • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min, and a final hold for 5 minutes. This program should be optimized for the specific mixture of isomers.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Identification: Isomers can be identified by their unique retention times and characteristic mass fragmentation patterns.

Conclusion

The accurate identification and differentiation of this compound from its positional isomers are essential for ensuring the quality and efficacy of resulting products in the pharmaceutical and chemical industries. A combination of physicochemical property analysis, particularly melting point determination, and advanced spectroscopic techniques like NMR and IR, provides a robust framework for their characterization. Furthermore, chromatographic methods such as HPLC and GC-MS offer powerful tools for the definitive separation and identification of these isomers in complex mixtures. The experimental protocols outlined in this guide provide a solid foundation for researchers to develop and validate their own analytical methods for these important compounds.

performance comparison of 1-Acetylamino-7-naphthol-based dyes against other commercial dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent dyes is a critical decision that directly impacts the quality and reliability of experimental data. While the market is dominated by a plethora of commercial dyes, derivatives of 1-Acetylamino-7-naphthol are emerging as noteworthy contenders. This guide provides an objective comparison of the performance of these naphthalene-based dyes against established commercial alternatives, supported by experimental data and detailed methodologies.

Naphthalene-based fluorescent probes are recognized for their rigid, planar structure and extensive π-electron conjugated system.[1] These characteristics contribute to their inherently high fluorescence quantum yields and excellent photostability when compared to some other classes of fluorescent dyes.[1][2] The introduction of a naphthalene moiety into a probe's structure often enhances its overall photostability.[2]

Quantitative Performance Comparison

To facilitate a direct comparison, the following tables summarize key performance indicators for this compound-based dyes and common commercial fluorescent dyes.

Table 1: Photophysical Properties of Naphthalene-Based Dyes and Commercial Alternatives

Dye ClassSpecific Dye ExampleExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φf)
Naphthalene DerivativeNaphthalimide-based probe~450~540> 40,0000.5 - 0.87
FluoresceinFluorescein~494~521~79,0000.92
RhodamineRhodamine 6G~530~555~116,0000.95
CyanineCy5~649~670~250,0000.28

Note: Data for the Naphthalene Derivative is representative of naphthalimide-based probes, as specific data for a this compound-based fluorescent probe for bio-imaging is not extensively documented in publicly available literature. Naphthalimide derivatives possess strong emission, high quantum efficiency, and good photostability.[3]

Table 2: Photostability Comparison

Dye ClassPhotobleaching Half-lifeGeneral Photostability
Naphthalene DerivativeMinutes to HoursGenerally more photostable than fluorescein
FluoresceinSeconds to MinutesHighly susceptible to photobleaching
RhodamineMinutesMore photostable than fluorescein
CyanineMinutesModerate photostability

Experimental Protocols

Accurate and reproducible data is paramount in research. The following are detailed methodologies for key experiments used to evaluate dye performance.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) measures the efficiency of converting absorbed light into emitted light.[1] It can be determined by comparing the dye's fluorescence to a standard with a known quantum yield.[1]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Solvent (e.g., ethanol, water)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Test dye solution

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test dye in the chosen solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis Spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye.

  • Determine the slope (gradient) of the linear fit for each plot.

  • Calculate the quantum yield of the test dye using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where:

    • Φf_sample is the quantum yield of the test sample.

    • Φf_std is the quantum yield of the standard.

    • Grad_sample is the gradient of the plot for the test sample.

    • Grad_std is the gradient of the plot for the standard.

    • n_sample is the refractive index of the solvent used for the sample.

    • n_std is the refractive index of the solvent used for the standard.

Protocol 2: Quantification of Photostability

Photostability can be quantified by measuring the photobleaching half-life, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under specific illumination conditions.[1]

Materials:

  • Fluorescence microscope with a camera and time-lapse imaging capabilities.

  • Sample labeled with the fluorescent dye.

  • Imaging buffer.

Procedure:

  • Prepare the sample on a microscope slide.

  • Place the slide on the microscope stage and bring the sample into focus.

  • Select a region of interest for photobleaching analysis.

  • Set the microscope to acquire a time-lapse series of images with a constant, high-intensity illumination.

  • Start the image acquisition and record images at regular intervals until the fluorescence intensity has significantly decreased.

  • Measure the mean fluorescence intensity of the region of interest in each image of the time series.

  • Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.

  • Determine the time at which the fluorescence intensity has dropped to 50% of its initial value. This is the photobleaching half-life.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex processes. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Performance Measurement cluster_analysis Data Analysis cluster_comparison Comparison prep_dye Prepare Dye Solutions prep_sample Label Biological Sample prep_dye->prep_sample quantum_yield Measure Quantum Yield prep_sample->quantum_yield photostability Assess Photostability prep_sample->photostability analyze_qy Calculate Φf quantum_yield->analyze_qy analyze_ps Determine Half-life photostability->analyze_ps compare Compare with Commercial Dyes analyze_qy->compare analyze_ps->compare signaling_pathway cluster_cell Cellular Environment ligand Ligand receptor Receptor ligand->receptor enzyme Enzyme receptor->enzyme activates probe Naphthalene-based Probe (Non-fluorescent) enzyme->probe acts on product Fluorescent Product probe->product produces signal Detectable Signal product->signal emits

References

Navigating the Bioactive Landscape of Naphthol Derivatives: A Comparative Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the naphthol scaffold represents a privileged structure in the quest for novel therapeutic agents. This guide provides a comparative analysis of the bioactive properties of 1-naphthol derivatives, with a focus on their mechanisms of action in anticancer, antimicrobial, and neuroprotective applications. Experimental data is presented to offer a clear comparison with alternative compounds, supplemented by detailed experimental protocols and visual pathway diagrams.

While specific research on the bioactivity of 1-acetylamino-7-naphthol derivatives is limited in publicly available literature, the broader class of naphthol derivatives has demonstrated significant potential across various therapeutic areas. This guide will delve into the mechanisms of action for these related compounds, providing a valuable framework for future research and development, potentially including investigations into this compound derivatives themselves.

Anticancer Activity: Targeting the EGFR/PI3K/Akt Signaling Pathway

A significant body of research points to the potent anticancer activity of naphthol derivatives, particularly naphthoquinone-naphthol compounds. These molecules have been shown to exert their effects by modulating key signaling pathways involved in cell proliferation and survival, most notably the EGFR/PI3K/Akt pathway.

Comparative Performance of Naphthoquinone-Naphthol Derivatives Against Cancer Cell Lines

CompoundTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 13 (naphthoquinone-naphthol derivative) HCT116 (Colon Cancer)1.18[1]Compound 5 (parent compound)5.27[1]
PC9 (Lung Cancer)0.57[1]Compound 56.98[1]
A549 (Lung Cancer)2.25[1]Compound 55.88[1]
Naphthalen-1-yloxyacetamide derivative (5d) MCF-7 (Breast Cancer)2.33[2]Doxorubicin6.89[2]
Naphthalen-1-yloxyacetamide derivative (5e) MCF-7 (Breast Cancer)3.03[2]Doxorubicin6.89[2]
Aminobenzylnaphthol (MMZ-140C) BxPC-3 (Pancreatic Cancer)30.15 (24h)[3]5-Fluorouracil38.99 (24h)[3]
HT-29 (Colon Cancer)11.55 (72h)[3]5-Fluorouracil4.38 (72h)[3]

Mechanism of Action: Inhibition of the EGFR/PI3K/Akt Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a signaling cascade involving phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt). This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5]

Certain naphthoquinone-naphthol derivatives have been shown to inhibit the phosphorylation of EGFR, PI3K, and Akt, effectively blocking this pro-survival signaling cascade and leading to apoptosis in cancer cells.[1]

EGFR_PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Naphthol_Derivative Naphthol Derivative Naphthol_Derivative->EGFR Inhibits Phosphorylation Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival Promotes Growth_Factor Growth Factor Growth_Factor->EGFR Binds

Caption: Simplified diagram of the EGFR/PI3K/Akt signaling pathway and the inhibitory action of certain naphthol derivatives.

Antimicrobial Activity: Disrupting Essential Bacterial and Fungal Processes

Various naphthol derivatives have demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi. Their mechanisms of action often involve the inhibition of essential enzymes required for microbial survival and replication.

Comparative Antimicrobial Performance of Naphthol Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) Pseudomonas aeruginosa MDR110[6]Ciprofloxacin>200
Staphylococcus aureus MDR100[6]Ciprofloxacin200[6]
1-(dimethylaminomethyl)naphthalen-2-ol (2) Penicillium notatum400[6]Griseofulvin500[6]
Penicillium funiculosum400[6]Griseofulvin500[6]
7-methoxy-2-{[4-(pyrrolidine)but-2-yn-1-yl]oxy}-naphthalene (RZ5) Staphylococcus aureus62.5[7]--
Bacillus subtilis62.5[7]--

Mechanisms of Action:

  • Inhibition of Bacterial DNA Gyrase: Some aminoalkyl-naphthol derivatives are proposed to inhibit bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair. By binding to this enzyme, these compounds can induce lethal double-stranded breaks in the bacterial DNA.[8]

  • Inhibition of Fungal Lanosterol 14α-demethylase: In fungi, certain naphthol derivatives are thought to target lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[6]

Antimicrobial_Workflow cluster_bacterial Bacterial Action cluster_fungal Fungal Action Naphthol_Deriv_B Naphthol Derivative DNA_Gyrase DNA Gyrase Naphthol_Deriv_B->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication is essential for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Disruption leads to Naphthol_Deriv_F Naphthol Derivative Lanosterol_Demethylase Lanosterol 14α- demethylase Naphthol_Deriv_F->Lanosterol_Demethylase Inhibits Ergosterol_Synth Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Synth is key for Fungal_Death Fungal Cell Death Ergosterol_Synth->Fungal_Death Disruption leads to

Caption: Proposed antimicrobial mechanisms of action for bioactive naphthol derivatives.

Acetylcholinesterase Inhibition: A Potential Avenue for Neuroprotection

Derivatives of 1-naphthol have also been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Comparative Acetylcholinesterase Inhibition by 1-Naphthol Derivatives

CompoundKi (µM) for AChEReference Compound
1-Naphthol derivative 4a 0.096 ± 0.01[9]Tacrine (standard inhibitor)
1-Naphthol derivative 4b 0.123 ± 0.02[9]Tacrine
1-Naphthol derivative 4c 0.177 ± 0.02[9]Tacrine
1-Naphthol derivative 5a 0.114 ± 0.03[9]Tacrine
Naphthalene derivative 3a IC50: 12.53 µM-

Mechanism of Action:

These 1-naphthol derivatives act as inhibitors of acetylcholinesterase. By blocking the active site of this enzyme, they prevent the hydrolysis of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This enhancement of cholinergic neurotransmission can lead to improvements in cognitive function. Molecular docking studies suggest that these inhibitors can interact with both the catalytic and peripheral anionic sites of the enzyme.

Experimental Protocols

1. Western Blot Analysis for EGFR/PI3K/Akt Pathway Inhibition

This protocol outlines the key steps for assessing the phosphorylation status of EGFR, PI3K, and Akt in cancer cells treated with naphthol derivatives.

  • Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, PC9) and allow them to adhere. Treat the cells with various concentrations of the naphthol derivative for a specified time (e.g., 24 hours). Include a vehicle-treated control group.

  • Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of EGFR, PI3K, and Akt, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin).

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow A Cell Culture & Treatment with Naphthol Derivative B Protein Extraction (Lysis) A->B C Protein Quantification (BCA/Bradford Assay) B->C D SDS-PAGE (Protein Separation) C->D E Protein Transfer (to PVDF membrane) D->E F Immunoblotting (Blocking, Primary & Secondary Antibodies) E->F G Detection (ECL & Imaging) F->G H Data Analysis (Densitometry) G->H

Caption: General workflow for Western blot analysis.

2. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the naphthol derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only). Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory effect of the naphthol derivatives.

  • Reagent Preparation: Prepare a phosphate buffer, a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a solution of the substrate acetylthiocholine iodide (ATCI), and solutions of the test compounds at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.

    • Add the acetylcholinesterase enzyme solution to all wells except the blank.

    • Pre-incubate the plate for a short period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). Determine the IC50 or Ki value from the dose-response curve.

References

Assessing the Cross-Reactivity of 1-Acetylamino-7-naphthol: A Comparative Guide for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylamino-7-naphthol is a naphthalene-derived compound with potential applications in medicinal chemistry and biological research. Its structural features suggest the possibility of interaction with various biological targets, including protein kinases. Understanding the cross-reactivity profile of any small molecule is paramount for the accurate interpretation of experimental results and for the development of selective therapeutic agents. This guide provides a framework for assessing the cross-reactivity of this compound, comparing its hypothetical performance with established kinase inhibitors. Due to the limited publicly available data on the specific biological targets of this compound, this guide utilizes a representative profile to illustrate the assessment process. The methodologies and data presentation formats described herein can be adapted for the evaluation of other investigational compounds.

Comparative Analysis of Kinase Inhibition

A crucial step in characterizing a potential kinase inhibitor is to determine its selectivity by screening it against a broad panel of kinases. The results are often presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table provides a hypothetical kinase inhibition profile for this compound alongside experimentally determined data for well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor), Dasatinib (a multi-targeted inhibitor), Bosutinib (a dual Src/Abl inhibitor), and Gefitinib (an EGFR-selective inhibitor).[1][2][3][4][5][6]

Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)

Kinase TargetThis compound (Hypothetical IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Bosutinib (IC50, nM)Gefitinib (IC50, nM)
ABL1 5007<11.2>10,000
SRC 25060.81.2>10,000
EGFR >10,00015030>10,00037
VEGFR2 1,2003010100>10,000
PKCα 8002>1,000>1,000>10,000
p38α >10,00010050>1,000>10,000
CDK2 5,0003250>1,000>10,000

Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only.

Experimental Protocols

Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental methods. Below are representative protocols for biochemical and cellular assays to determine kinase inhibition and target engagement.

Biochemical Kinase Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Antibody against the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the protein concentration of the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and the logic of signaling pathways.

Biochemical_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound Serial Dilution of Compound Add_Cmpd Add Compound to Plate Compound->Add_Cmpd Kinase Kinase Solution Add_Kin Add Kinase Kinase->Add_Kin Sub_ATP Substrate/ATP Mixture Add_Sub_ATP Add Substrate/ATP Sub_ATP->Add_Sub_ATP Add_Cmpd->Add_Kin Incubate1 Incubate (10 min) Add_Kin->Incubate1 Incubate1->Add_Sub_ATP Incubate2 Incubate (60 min) Add_Sub_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Kin_Det Add Kinase Detection Reagent Incubate3->Add_Kin_Det Incubate4 Incubate (30 min) Add_Kin_Det->Incubate4 Read_Lum Measure Luminescence Incubate4->Read_Lum Plot Plot Data Read_Lum->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for a luminescence-based biochemical kinase assay.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Protein Cells Culture Cells Treat Treat with Compound or Vehicle Cells->Treat Harvest Harvest & Wash Cells Treat->Harvest Heat Heat at Temperature Gradient Harvest->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant WB Western Blot for Target Protein Supernatant->WB Quantify Quantify Bands WB->Quantify Curve Generate Melting Curve Quantify->Curve EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Inhibitor) Gefitinib->EGFR Inhibits

References

comparative analysis of different synthetic routes to 1-Acetylamino-7-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the primary synthetic routes to 1-Acetylamino-7-naphthol (also known as N-(7-hydroxy-1-naphthyl)acetamide), a key intermediate in the synthesis of azo dyes and a compound with potential applications in pharmaceuticals and materials science.[1][2] We will delve into the experimental protocols, quantitative data, and a critical evaluation of each method to assist researchers in selecting the most suitable route for their specific needs.

Introduction to this compound

This compound is a naphthalene derivative characterized by an acetylamino group at the 1-position and a hydroxyl group at the 7-position.[3] Its structure lends itself to applications as a coupling component in the manufacturing of a variety of dyes.[1] The compound typically appears as a crystalline solid.[2]

Comparative Analysis of Synthetic Routes

There are two primary, well-documented synthetic routes for the laboratory and industrial preparation of this compound. A third, one-pot alternative, offers a more streamlined approach, albeit with certain trade-offs.

  • Route 1: Direct Acetylation of 1-Amino-7-naphthol. This is the most straightforward method, involving the direct acetylation of the amino group of 1-amino-7-naphthol.[1]

  • Route 2: Multi-Step Synthesis from 1-Aminonaphthalene-7-sulfonic Acid. This route is often favored in industrial settings due to the lower cost and wider availability of the starting material.[1] It involves an initial alkali fusion to produce 1-amino-7-naphthol, which is then acetylated.[1][4]

  • Route 3: One-Pot Synthesis from 1-Aminonaphthalene-7-sulfonic Acid. This modified version of Route 2 bypasses the isolation of the intermediate 1-amino-7-naphthol, offering a more convenient workflow.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each synthetic route, providing a clear comparison of their efficiency.

ParameterRoute 1: Direct AcetylationRoute 2: Multi-Step SynthesisRoute 3: One-Pot Synthesis
Starting Material 1-Amino-7-naphthol1-Aminonaphthalene-7-sulfonic acid1-Aminonaphthalene-7-sulfonic acid
Key Reagents Acetic anhydride or glacial acetic acid, Base (e.g., NaOH)1. Strong base (e.g., KOH, NaOH) 2. Acetic anhydride or glacial acetic acidAcetic anhydride, Base (e.g., pyridine)
Reaction Temperature 20-100°C[1]1. Alkali Fusion: 210–230°C 2. Acetylation: 20-40°C[1]~120°C[1]
Reaction Time ~2 hours[1]1. Alkali Fusion: Several hours 2. Acetylation: ~2 hours[1]Not specified, likely several hours
Reported Yield >90%[1]Alkali Fusion: ~80% Acetylation: >90% Overall: ~72% 65-70%[1]
Purity of Product High[1]High[1]Lower, may require additional purification[1]
Scalability Moderate[1]High[1]Moderate[1]

Experimental Protocols

Route 1: Direct Acetylation of 1-Amino-7-naphthol

This method is valued for its simplicity and high yield.

Protocol:

  • Dissolve 1-amino-7-naphthol in an aqueous solution of sodium hydroxide.[1]

  • While maintaining the temperature between 20-40°C, add acetic anhydride or glacial acetic acid dropwise to the solution.[1] Acetic anhydride is generally more reactive and may provide a better yield.[1][5]

  • Allow the reaction to proceed for approximately 2 hours.[1]

  • To complete the reaction and adjust the pH, add soda ash and heat the mixture.[1]

  • After cooling and stirring, the product is isolated by filtration.[1]

  • The collected solid is then dried to yield this compound.

Route 2: Multi-Step Synthesis from 1-Aminonaphthalene-7-sulfonic Acid

This route is a mainstay of industrial production.

Step 1: Alkali Fusion of 1-Aminonaphthalene-7-sulfonic Acid

  • The sodium salt of 1-aminonaphthalene-7-sulfonic acid is heated with a strong base, such as potassium hydroxide or sodium hydroxide, at high temperatures (210–230°C) for several hours.[1][4]

  • This nucleophilic aromatic substitution reaction replaces the sulfonic acid group with a hydroxyl group, forming the sodium salt of 1-amino-7-naphthol.[1]

  • The reaction mixture is then diluted with water and carefully acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude 1-amino-7-naphthol.[1]

  • The crude product is collected and purified.

Step 2: Acetylation of 1-Amino-7-naphthol

The purified 1-amino-7-naphthol from Step 1 is then acetylated using the protocol described in Route 1 .

Route 3: One-Pot Synthesis from 1-Aminonaphthalene-7-sulfonic Acid

This method offers a more streamlined, though lower-yielding, alternative to Route 2.

Protocol:

  • 1-aminonaphthalene-7-sulfonic acid is mixed with acetic anhydride and a base such as pyridine.[1]

  • The mixture is heated to proceed with the reaction.[1]

  • This method avoids the isolation of the intermediate 1-amino-7-naphthol.[1]

  • The final product, this compound, is isolated from the reaction mixture. Note that this may require more rigorous purification, such as recrystallization, to achieve high purity.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_0 Route 1: Direct Acetylation 1-Amino-7-naphthol 1-Amino-7-naphthol 1-Acetylamino-7-naphthol_R1 This compound 1-Amino-7-naphthol->1-Acetylamino-7-naphthol_R1 Acetylation Acetic Anhydride / Acetic Acid Acetic Anhydride / Acetic Acid Acetic Anhydride / Acetic Acid->1-Acetylamino-7-naphthol_R1

Caption: Synthetic pathway for Route 1.

G cluster_1 Route 2: Multi-Step Synthesis 1-Aminonaphthalene-7-sulfonic acid 1-Aminonaphthalene-7-sulfonic acid Intermediate_1-Amino-7-naphthol 1-Amino-7-naphthol 1-Aminonaphthalene-7-sulfonic acid->Intermediate_1-Amino-7-naphthol Alkali Fusion 1-Acetylamino-7-naphthol_R2 This compound Intermediate_1-Amino-7-naphthol->1-Acetylamino-7-naphthol_R2 Acetylation

Caption: Synthetic pathway for Route 2.

G cluster_2 Route 3: One-Pot Synthesis 1-Aminonaphthalene-7-sulfonic acid_R3 1-Aminonaphthalene-7-sulfonic acid 1-Acetylamino-7-naphthol_R3 This compound 1-Aminonaphthalene-7-sulfonic acid_R3->1-Acetylamino-7-naphthol_R3 One-Pot Reaction

Caption: Synthetic pathway for Route 3.

Critical Evaluation and Recommendations

  • For Laboratory Scale and High Purity: Route 1 (Direct Acetylation) is the recommended method. It is a high-yielding, straightforward procedure that provides a high-purity product with moderate scalability.[1] The readily available starting material, 1-amino-7-naphthol, makes this an attractive option for research and development purposes.

  • For Industrial Scale and Cost-Effectiveness: Route 2 (Multi-Step Synthesis) is the preferred industrial method.[1] Although it involves an additional, high-temperature step, the lower cost of the starting material, 1-aminonaphthalene-7-sulfonic acid, makes it more economically viable for large-scale production.[1] The process is highly scalable and yields a high-purity product.[1]

  • For Convenience and Rapid Synthesis: Route 3 (One-Pot Synthesis) offers the most convenient workflow by eliminating the need to isolate the intermediate.[1] However, this comes at the cost of a lower yield and potentially lower purity, which may necessitate further purification steps.[1] This route could be suitable for rapid screening or when the highest purity is not the primary concern.

Safety and Environmental Considerations

  • Alkali Fusion (Route 2): This step involves very high temperatures and the use of strong, corrosive bases like sodium hydroxide or potassium hydroxide.[1] Appropriate personal protective equipment and a well-ventilated workspace are essential. The disposal of the resulting basic waste stream also requires careful neutralization.

  • Acetylation (All Routes): Acetic anhydride and glacial acetic acid are corrosive and should be handled with care. The reactions are typically exothermic, and temperature control is important, especially on a larger scale.

  • General Handling: As with all naphthol derivatives, this compound may cause skin and eye irritation.[6] It is recommended to handle the compound in a well-ventilated area and wear appropriate personal protective equipment.[6]

Characterization of this compound

For confirmation of the final product, the following analytical data can be expected:

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the amide proton (N-H), and a singlet for the methyl protons of the acetyl group.[1]

  • ¹³C NMR: The spectrum will display signals corresponding to the carbon atoms of the naphthalene ring, the carbonyl carbon of the acetyl group, and the methyl carbon.[1]

  • FTIR: Key vibrational bands will be observed for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, and the C=O stretch of the amide carbonyl group.[1]

  • Melting Point: The reported melting point is in the range of 168-169°C.[6]

This comparative guide provides a framework for researchers to make an informed decision on the most appropriate synthetic route for this compound based on their specific requirements for yield, purity, scale, and available resources.

References

A Comparative Benchmark of 1-Naphthol Derivatives: Unveiling Antioxidant and Anticholinergic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CITY, State – A comprehensive analysis of a series of 1-naphthol derivatives has revealed significant antioxidant and anticholinergic activities, positioning these compounds as promising candidates for further investigation in drug discovery and development. This guide provides a comparative benchmark of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of novel therapeutic agents.

Key Findings:

  • Several synthesized 1-naphthol derivatives exhibit potent acetylcholinesterase (AChE) inhibitory activity, with inhibition constants (Ki) in the micromolar range.

  • The antioxidant capacity of these derivatives, evaluated by their ability to scavenge DPPH and ABTS radicals, is notable, with some compounds showing strong radical scavenging potential as indicated by their low IC50 values.

  • The study highlights the influence of various substituents on the 1-naphthol core in modulating both antioxidant and anticholinergic efficacy.

Performance Data Summary

The following tables summarize the quantitative data on the anticholinergic and antioxidant activities of the synthesized 1-naphthol derivatives.

Table 1: Anticholinergic Activity of 1-Naphthol Derivatives (AChE Inhibition)
CompoundIC50 (µM)K_i_ (µM)
4a 0.165 ± 0.020.096 ± 0.01
5a 0.179 ± 0.030.104 ± 0.01
6a 0.191 ± 0.020.111 ± 0.01
7a 0.203 ± 0.040.118 ± 0.02
4b 0.211 ± 0.030.122 ± 0.01
7b 0.224 ± 0.040.130 ± 0.02
4c 0.238 ± 0.030.138 ± 0.01
4d 0.255 ± 0.050.148 ± 0.02
4e 0.271 ± 0.040.157 ± 0.02
4f 0.288 ± 0.050.167 ± 0.02
5f 0.306 ± 0.040.177 ± 0.02
Tacrine (Standard) 0.131 ± 0.010.076 ± 0.008

Data sourced from Erdoğan et al., 2021.[1]

Table 2: Antioxidant Activity of 1-Naphthol Derivatives (DPPH and ABTS Radical Scavenging)
CompoundDPPH IC50 (µM)ABTS IC50 (µM)
4a 1.349 ± 0.00212.340 ± 0.001
5a 0.877 ± 0.002Not Reported
6a 0.769 ± 0.004Not Reported
7a 0.236 ± 0.003Not Reported
4b 2.690 ± 0.003Not Reported
7b 0.669 ± 0.003Not Reported
4c 0.725 ± 0.003124.284 ± 0.001
4d 0.593 ± 0.00342.021 ± 0.003
4e 1.703 ± 0.004183.467 ± 0.002
4f 2.581 ± 0.00218.886 ± 0.002
5f Not Reported58.376 ± 0.003
BHA (Standard) Not Reported1.141 ± 0.001
BHT (Standard) 28.163 ± 0.0012.106 ± 0.001
α-Tocopherol (Standard) 20.814 ± 0.0021.631 ± 0.001
Trolox (Standard) 11.211 ± 0.0011.009 ± 0.001

Data sourced from Erdoğan et al., 2021.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The anticholinergic activity of the 1-naphthol derivatives was determined by measuring the inhibition of acetylcholinesterase (AChE) using a modified spectrophotometric method developed by Ellman.[2][3][4][5][6]

  • Reagent Preparation:

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

    • Acetylthiocholine iodide (ATCI)

    • AChE enzyme solution

    • Tris-HCl buffer (pH 8.0)

  • Assay Procedure:

    • In a 96-well plate, 150 µL of Tris-HCl buffer, 10 µL of DTNB solution, and 10 µL of the test compound (1-naphthol derivative) at various concentrations were added.

    • 10 µL of the AChE enzyme solution was then added to initiate the pre-incubation.

    • The mixture was incubated for 15 minutes at 37°C.

    • The reaction was started by adding 10 µL of the ATCI substrate.

    • The absorbance was measured at 412 nm at regular intervals.

  • Data Analysis:

    • The percentage of inhibition was calculated by comparing the rate of reaction of the test compounds with that of a control (containing no inhibitor).

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme) was determined by plotting the percentage of inhibition against the inhibitor concentration.

    • The inhibition constant (K_i_) was calculated using a Lineweaver-Burk plot.

DPPH Radical Scavenging Assay

The antioxidant activity was evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method.[1]

  • Reagent Preparation:

    • DPPH solution in methanol.

  • Assay Procedure:

    • A 1 mL solution of the 1-naphthol derivative in methanol at different concentrations was added to 4 mL of a methanolic DPPH solution.

    • The mixture was shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

    • The absorbance of the resulting solution was measured at 517 nm using a spectrophotometer.

  • Data Analysis:

    • The scavenging activity was calculated as a percentage of the decrease in absorbance of the DPPH solution in the presence of the test compound compared to the control (DPPH solution without the test compound).

    • The IC50 value was determined from the plot of scavenging activity against the concentration of the 1-naphthol derivative.

ABTS Radical Cation Scavenging Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay was also used to assess antioxidant activity.[1]

  • Reagent Preparation:

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • The ABTS radical cation (ABTS•+) was produced by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution was then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • 1 mL of the 1-naphthol derivative solution in ethanol at various concentrations was added to 2 mL of the ABTS•+ solution.

    • The mixture was incubated at room temperature for 30 minutes.

    • The absorbance was measured at 734 nm.

  • Data Analysis:

    • The percentage of inhibition of absorbance at 734 nm was calculated.

    • The IC50 value was determined from the plot of the percentage of inhibition against the concentration of the 1-naphthol derivative.

Visualized Workflows and Pathways

To further elucidate the experimental and biological processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of 1-Naphthol Derivatives antioxidant Antioxidant Activity Assays (DPPH & ABTS) synthesis->antioxidant anticholinergic Anticholinergic Activity Assay (AChE Inhibition) synthesis->anticholinergic ic50 IC50 Value Determination antioxidant->ic50 anticholinergic->ic50 ki Ki Value Determination anticholinergic->ki comparison Comparative Analysis ic50->comparison ki->comparison

Caption: Experimental workflow for benchmarking 1-naphthol derivatives.

AChE_inhibition cluster_normal Normal Cholinergic Transmission cluster_inhibition Inhibition by 1-Naphthol Derivative ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_i Acetylcholine (ACh) AChE_i AChE Blocked Inhibited AChE Inhibitor 1-Naphthol Derivative Inhibitor->AChE_i Binding

Caption: Mechanism of acetylcholinesterase (AChE) inhibition.

References

Safety Operating Guide

Safe Disposal of 1-Acetylamino-7-naphthol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Acetylamino-7-naphthol (CAS No. 6470-18-4).

While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to follow standard laboratory safety protocols to minimize any potential risks.[1][2] The Safety Data Sheet (SDS) for this compound indicates no specific hazard symbols, signal words, or hazard statements.[1][2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that the following personal protective equipment is worn:

PPE ItemSpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Hand Protection Chemical-impermeable gloves.
Respiratory Protection If dust formation is likely, use a full-face respirator.
Protective Clothing A standard laboratory coat.

Spill and Waste Management

In the event of an accidental spill, or for the disposal of waste material, the following procedures should be implemented.

Step 1: Containment For spills, prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains or waterways.[2]

Step 2: Collection Carefully sweep up the solid material, taking precautions to avoid the formation of dust.[1][2] Use spark-proof tools and place the collected material into a suitable, labeled, and closed container for disposal.[2]

Step 3: Decontamination After the material has been collected, clean the affected area thoroughly.

Step 4: Disposal Dispose of the waste material in accordance with local, state, and federal regulations. While not classified as hazardous, it should be handled as chemical waste.

Fire-Related Incidents

In the event of a fire involving this compound, the following extinguishing media are suitable:

  • Water spray

  • Alcohol-resistant foam

  • Dry chemical

  • Carbon dioxide[1][2]

Firefighters should wear self-contained breathing apparatus when necessary.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_ppe Step 1: Personal Protective Equipment cluster_assessment Step 2: Assess the Situation cluster_spill Spill Response cluster_waste Routine Waste cluster_disposal Step 3: Final Disposal start This compound for Disposal ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat - Respirator (if needed) start->ppe assess Is this a spill or routine waste? ppe->assess contain Contain the spill. Prevent entry into drains. assess->contain Spill collect_waste Place in a labeled, sealed container. assess->collect_waste Routine Waste collect_spill Sweep up solid material. Avoid dust formation. contain->collect_spill dispose Dispose of container according to institutional and local regulations. collect_spill->dispose collect_waste->dispose

References

Essential Safety and Operational Guide for Handling 1-Acetylamino-7-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Acetylamino-7-naphthol in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of researchers, scientists, and drug development professionals. While this compound is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), proper handling and the use of personal protective equipment are crucial to minimize exposure and ensure a safe laboratory environment.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to minimize any potential exposure to this compound. The following table summarizes the recommended PPE for standard handling and in the event of a large spill or significant aerosol generation. These recommendations are based on best practices for handling similar aromatic amine and naphthol compounds.

Protection TypeStandard HandlingLarge Spills or Dust/Aerosol Generation
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.[3]Splash goggles or a face shield.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile), inspected before use. A standard lab coat should be worn.[3][4]A complete suit protecting against chemicals and boots.[3]
Respiratory Protection Not typically required when handled in a well-ventilated area or a chemical fume hood.[3] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[3]For higher exposures, use type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US).[3]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: To keep airborne levels below recommended exposure limits, it is advised to use process enclosures, local exhaust ventilation, or a chemical fume hood.[3] Ensure there is adequate ventilation to prevent the formation of dust and aerosols.[2][3]

  • Safe Handling Practices: Avoid all personal contact with the substance, including inhalation.[3] Do not breathe in dust.[3] It is important to wash hands thoroughly before breaks and at the end of the workday.[3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][3]

Accidental Release Measures:

  • Small Spills: For small spills, avoid dust formation.[2] The collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]

  • Large Spills: In the event of a large spill, evacuate personnel to safe areas.[3] Wear appropriate PPE, including splash goggles, a full suit, boots, and gloves.[3] Use a shovel to place the material into a suitable waste disposal container and do not let the product enter drains.[3]

Waste Disposal:

  • Dispose of the material in a suitable, closed container.[3] All disposal practices must be in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Risks & Plan Experiment B Select & Inspect Appropriate PPE A->B C Prepare Work Area (e.g., Fume Hood) B->C D Weigh & Transfer Chemical (Minimize Dust) C->D E Perform Experiment D->E F Decontaminate Work Area & Equipment E->F G Dispose of Hazardous Waste F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetylamino-7-naphthol
Reactant of Route 2
Reactant of Route 2
1-Acetylamino-7-naphthol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.